Methyl 2-(3-bromopyridin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXIUMHZGOAWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725568 | |
| Record name | Methyl (3-bromopyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192642-95-8 | |
| Record name | Methyl (3-bromopyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-bromopyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-(3-bromopyridin-2-yl)acetate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
Methyl 2-(3-bromopyridin-2-yl)acetate is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a pyridine ring substituted with a bromine atom and a methyl acetate group at the 2- and 3-positions respectively, renders it a versatile scaffold for the construction of complex molecular architectures. The strategic placement of the bromo and ester functionalities allows for a diverse range of chemical transformations, making it an invaluable tool in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of Methyl 2-(3-bromopyridin-2-yl)acetate, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 2-(3-bromopyridin-2-yl)acetate is essential for its effective utilization in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 192642-95-8 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General Knowledge |
Synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate: A Practical Approach
The synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate can be achieved through a multi-step sequence starting from readily available precursors. A common and effective strategy involves the bromination of a pyridine derivative followed by the introduction of the acetate moiety.
Step 1: Synthesis of 2-Bromo-3-methylpyridine
A reliable method for the synthesis of the key intermediate, 2-bromo-3-methylpyridine, involves the Sandmeyer reaction of 2-amino-3-methylpyridine.
Experimental Protocol: Synthesis of 2-Bromo-3-methylpyridine
-
Materials:
-
2-Amino-3-methylpyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of 2-amino-3-methylpyridine in 48% hydrobromic acid at 0 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour.
-
The mixture is then carefully neutralized with a cold aqueous solution of sodium hydroxide to a pH of approximately 8.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford 2-bromo-3-methylpyridine.
-
Step 2: Synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate
The final step involves the introduction of the methyl acetate group at the 2-position of the pyridine ring. This can be accomplished via a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate
-
Materials:
-
2-Bromo-3-methylpyridine
-
Lithium diisopropylamide (LDA)
-
Dimethyl carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of 2-bromo-3-methylpyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Dimethyl carbonate is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield Methyl 2-(3-bromopyridin-2-yl)acetate.
-
Caption: Synthetic workflow for Methyl 2-(3-bromopyridin-2-yl)acetate.
Chemical Reactivity and Key Transformations
The synthetic utility of Methyl 2-(3-bromopyridin-2-yl)acetate stems from the reactivity of its two key functional groups: the bromine atom and the methyl ester.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. Methyl 2-(3-bromopyridin-2-yl)acetate can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate
-
Arylboronic acid
-
Pd(PPh₃)₄ (or other suitable palladium catalyst)
-
Potassium carbonate (or other suitable base)
-
1,4-Dioxane/water (solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a degassed mixture of Methyl 2-(3-bromopyridin-2-yl)acetate, the arylboronic acid, and potassium carbonate in a 1,4-dioxane/water mixture, Pd(PPh₃)₄ is added.
-
The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamines. This reaction is particularly valuable for introducing nitrogen-containing functionalities, which are prevalent in many bioactive molecules.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate
-
Primary or secondary amine
-
Pd₂(dba)₃ (or other suitable palladium catalyst)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (or other suitable base)
-
Toluene or dioxane (anhydrous solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
The tube is evacuated and backfilled with an inert gas.
-
Methyl 2-(3-bromopyridin-2-yl)acetate, the amine, and the anhydrous solvent are added.
-
The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete.
-
After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Ester Group Manipulations
The methyl ester functionality of Methyl 2-(3-bromopyridin-2-yl)acetate can be readily transformed into other functional groups.
-
Hydrolysis: Saponification with a base such as lithium hydroxide or sodium hydroxide yields the corresponding carboxylic acid, 2-(3-bromopyridin-2-yl)acetic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3-bromopyridin-2-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
Analytical Characterization
The unambiguous identification of Methyl 2-(3-bromopyridin-2-yl)acetate and its derivatives is crucial for quality control and reaction monitoring. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The pyridine protons will exhibit splitting patterns (doublets and doublets of doublets) consistent with their coupling to adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester in the downfield region.
Based on data for the closely related compound, 2-acetyl-3-bromopyridine[2], the following approximate chemical shifts can be expected for the pyridine ring protons and carbons of Methyl 2-(3-bromopyridin-2-yl)acetate:
| Nucleus | Expected Chemical Shift (ppm) |
| ¹H NMR | |
| Pyridine-H4 | ~7.3 |
| Pyridine-H5 | ~7.7 |
| Pyridine-H6 | ~8.5 |
| CH₂ | ~3.9 |
| OCH₃ | ~3.7 |
| ¹³C NMR | |
| Pyridine-C2 | ~150 |
| Pyridine-C3 | ~118 |
| Pyridine-C4 | ~127 |
| Pyridine-C5 | ~140 |
| Pyridine-C6 | ~149 |
| C=O | ~170 |
| CH₂ | ~40 |
| OCH₃ | ~52 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), Methyl 2-(3-bromopyridin-2-yl)acetate is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation pathways include the loss of the methoxycarbonylmethyl radical and the bromine atom[1].
Infrared (IR) Spectroscopy
The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹.
Applications in Drug Discovery
Methyl 2-(3-bromopyridin-2-yl)acetate is a valuable building block in the synthesis of a wide range of biologically active compounds. Its ability to undergo diverse chemical transformations allows for the rapid generation of compound libraries for high-throughput screening.
The 3-bromopyridine moiety is a common feature in many kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of the kinase active site. The bromine atom serves as a convenient point for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
While a specific marketed drug synthesized directly from Methyl 2-(3-bromopyridin-2-yl)acetate is not prominently documented in publicly available literature, its structural motifs are present in numerous patented compounds with potential therapeutic applications, including but not limited to kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Conclusion
Methyl 2-(3-bromopyridin-2-yl)acetate is a highly versatile and valuable intermediate in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, coupled with the potential for further manipulation of the ester functionality, makes it an indispensable tool for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and analytical characterization, highlighting its significance for researchers and professionals in the field of drug discovery and development. The continued exploration of the synthetic utility of this building block will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
Sources
The Strategic Utility of Methyl 2-(3-bromopyridin-2-yl)acetate in Modern Drug Discovery: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of Methyl 2-(3-bromopyridin-2-yl)acetate (CAS No. 192642-95-8).
This guide provides an in-depth analysis of Methyl 2-(3-bromopyridin-2-yl)acetate, a key building block in contemporary medicinal chemistry. We will explore its synthesis, spectroscopic characterization, reactivity in pivotal cross-coupling reactions, and its application in the development of targeted therapeutics. This document is intended to serve as a practical resource for chemists and pharmacologists engaged in the design and synthesis of novel bioactive molecules.
Compound Profile and Spectroscopic Characterization
Chemical Identity:
-
Systematic Name: Methyl 2-(3-bromopyridin-2-yl)acetate
-
CAS Number: 192642-95-8[1]
-
Molecular Formula: C₈H₈BrNO₂
-
Molecular Weight: 230.06 g/mol
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the acetate group, and the methyl ester protons. The pyridine protons will exhibit splitting patterns corresponding to their coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.
For definitive structural confirmation, it is imperative that researchers acquire and interpret the full spectroscopic data for any synthesized or procured batch of this compound.
Synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate: A Step-by-Step Protocol
The synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate can be achieved through a multi-step sequence, often starting from readily available pyridine derivatives. While a specific, detailed protocol for this exact molecule is not widely published, a general and reliable synthetic route can be adapted from established methods for analogous compounds. A plausible and efficient approach involves the bromination of a suitable pyridine precursor followed by the introduction of the acetate moiety.
A Representative Synthetic Pathway:
A common strategy involves the preparation of a 2-methyl-3-bromopyridine intermediate, which can then be functionalized to introduce the acetate group. One patented method for preparing 2-methyl-3-bromopyridine involves a three-step process starting from 2-chloro-3-nitropyridine.[2][3]
Step 1: Synthesis of 2-Methyl-3-nitropyridine
This step involves a condensation reaction of diethyl malonate with 2-chloro-3-nitropyridine, followed by decarboxylation.[2][3]
-
Reaction: Diethyl malonate is reacted with an alkali metal to form the corresponding salt. A toluene solution of 2-chloro-3-nitropyridine is then added dropwise to effect a condensation reaction. The resulting intermediate is then decarboxylated under acidic conditions to yield 2-methyl-3-nitropyridine.[2][3]
Step 2: Synthesis of 2-Methyl-3-aminopyridine
The nitro group of 2-methyl-3-nitropyridine is reduced to an amine.[2][3]
-
Reaction: 2-Methyl-3-nitropyridine is subjected to hydrogenation reduction using a palladium on carbon (Pd/C) catalyst in methanol.[2][3]
Step 3: Synthesis of 2-Methyl-3-bromopyridine
The amino group is converted to a bromine atom via a Sandmeyer-type reaction.[3]
-
Reaction: 2-Methyl-3-aminopyridine is treated with an acid to form the corresponding salt. The mixture is cooled, and bromine is added dropwise, followed by the addition of a sodium nitrite solution. The pH is then adjusted to be alkaline, and the product is extracted.[3]
Step 4: Introduction of the Acetate Moiety
While a direct conversion from 2-methyl-3-bromopyridine to the final product is not explicitly detailed in the available literature, a plausible subsequent step would involve a reaction to introduce the methyl acetate group at the 2-position. This could potentially be achieved through various organic transformations, such as those involving lithiation followed by reaction with a suitable electrophile, or through a palladium-catalyzed cross-coupling reaction.
It is crucial to note that reaction conditions, including stoichiometry, temperature, and reaction time, should be carefully optimized for each step to ensure high yields and purity.
Reactivity and Applications in Cross-Coupling Reactions
The synthetic utility of Methyl 2-(3-bromopyridin-2-yl)acetate lies in its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom on the electron-deficient pyridine ring makes it an excellent substrate for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents.[4] In this reaction, the bromine atom of Methyl 2-(3-bromopyridin-2-yl)acetate can be coupled with a variety of boronic acids or their esters.
General Protocol for Suzuki-Miyaura Coupling:
A typical procedure involves the reaction of the bromopyridine derivative with a boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 eq.), the boronic acid (1.2 eq.), and a base such as potassium phosphate (2.0-3.0 eq.).[4]
-
Catalyst System: A common catalyst is Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%).[4]
-
Solvent and Temperature: The reaction is typically carried out in a solvent mixture such as 1,4-dioxane and water at elevated temperatures (e.g., 90 °C).[4]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The product is then purified by column chromatography.[4]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[5] This reaction is particularly valuable in drug discovery for introducing amine functionalities, which are common in bioactive molecules.
General Protocol for Buchwald-Hartwig Amination:
This protocol describes a general procedure for the coupling of primary or secondary amines with the bromopyridine substrate.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., (±)-BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[5]
-
Reagent Addition: Add the bromopyridine (1.0 eq.) and the amine coupling partner (1.2 eq.).[5]
-
Solvent and Temperature: Anhydrous aprotic solvents such as toluene are typically used, and the reaction is heated to 80-110 °C.[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with brine. The desired N-aryl or N-alkyl aminopyridine is then purified by column chromatography.[5][6]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Applications in Drug Discovery
The 3-bromopyridine-2-acetate scaffold is a valuable pharmacophore found in a variety of biologically active compounds. Its ability to participate in diverse chemical transformations makes it a versatile starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
While specific examples detailing the use of Methyl 2-(3-bromopyridin-2-yl)acetate in the synthesis of named drug candidates are not prevalent in the readily accessible literature, its structural motifs are present in molecules targeting a range of therapeutic areas. For instance, substituted pyridines are key components of numerous kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(3-bromopyridin-2-yl)acetate. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of related bromopyridines provide valuable guidance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers should always consult the most up-to-date safety information and institutional guidelines before working with this or any other chemical.
Conclusion
Methyl 2-(3-bromopyridin-2-yl)acetate is a strategically important building block for the synthesis of complex molecular architectures relevant to drug discovery. Its facile participation in robust and versatile cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the development of the next generation of therapeutic agents.
References
- 1. Methyl 2-(3-bromopyridin-2-yl)acetate [myskinrecipes.com]
- 2. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. fishersci.com [fishersci.com]
"Methyl 2-(3-bromopyridin-2-yl)acetate" molecular weight
An In-depth Technical Guide to Methyl 2-(3-bromopyridin-2-yl)acetate: Properties, Synthesis, and Applications
Abstract
Methyl 2-(3-bromopyridin-2-yl)acetate is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structural arrangement, featuring a brominated pyridine ring attached to a methyl acetate moiety, provides multiple sites for chemical modification, making it a valuable building block for more complex molecules. This guide provides a comprehensive technical overview of its core molecular attributes, including its precise molecular weight, physicochemical properties, and spectroscopic profile. Furthermore, it delves into common synthetic methodologies, the rationale behind procedural choices, its chemical reactivity, and its applications as a precursor to bioactive compounds. Detailed experimental protocols for synthesis and analysis are provided to support researchers in its practical application.
Core Molecular Attributes
A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section details the essential chemical and physical characteristics of Methyl 2-(3-bromopyridin-2-yl)acetate.
Chemical Identity and Structure
The compound's structure is defined by a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with a methyl acetate group. This specific substitution pattern is critical as it dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions.[1]
Caption: 2D Chemical Structure of Methyl 2-(3-bromopyridin-2-yl)acetate.
Physicochemical Properties
The molecular weight and other key physical properties are summarized below. The molecular formula, C₈H₈BrNO₂, and molecular weight of 230.06 g/mol are defining characteristics used in stoichiometric calculations for synthesis and quantitative analysis.[1][2][3] The compound's hydrophobic nature, conferred by the brominated aromatic ring, results in very limited aqueous solubility.[1]
| Property | Value | Source |
| Molecular Weight | 230.06 g/mol | [1][2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| CAS Number | 192642-95-8 | [1] |
| IUPAC Name | methyl 2-(3-bromopyridin-2-yl)acetate | [1] |
| Canonical SMILES | COC(=O)CC1=C(C=CC=N1)Br | [1] |
| InChI Key | KCXIUMHZGOAWOW-UHFFFAOYSA-N | [1] |
| Aqueous Solubility | < 0.1 mg/mL at 25°C | [1] |
| Physical Form | Liquid or Solid or Semi-solid |
Spectroscopic and Chromatographic Profile
Analytical characterization is crucial for confirming the identity and purity of Methyl 2-(3-bromopyridin-2-yl)acetate. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. In a typical reverse-phase system using a C18 column with an acetonitrile/water mobile phase, the compound shows a retention time of 3.8-4.2 minutes.[1] Ultraviolet (UV) detection at 254 nm is effective due to the aromatic pyridine ring.[1]
Synthesis and Mechanistic Considerations
The synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate can be approached through several established organic chemistry routes. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and reaction efficiency.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the ester and the C-C bond adjacent to the pyridine ring, identifying readily available precursors. The primary disconnections point towards 2,3-disubstituted pyridine precursors.
Caption: Retrosynthetic pathways for Methyl 2-(3-bromopyridin-2-yl)acetate.
Common Synthetic Routes
Traditional methods for synthesizing this compound involve multi-step processes that are reliable and well-documented in principle.[1]
Route 1: Bromination followed by Esterification
This is a common and logical pathway. It begins with a suitable pyridine derivative which is first brominated and then the acetate side-chain is introduced.
-
Step 1: Bromination of a Pyridine Derivative: Starting with a precursor like 2-pyridinecarboxylic acid, a bromination reaction is performed to introduce the bromine atom at the 3-position.
-
Step 2: Esterification: The resulting brominated pyridine is then reacted with a source of the methyl acetate group to form the final product.[1]
Route 2: Direct Acylation
Another feasible method involves the acylation of 3-bromopyridine with acetic anhydride, followed by methylation to yield the ester.[1]
Rationale for Method Selection
The choice between synthetic routes is a critical decision in process chemistry.
-
Substrate Availability: The bromination-first approach may be preferable if the corresponding 2-substituted pyridine starting material is more commercially available or less expensive than 3-bromopyridine.
-
Reaction Control: Direct acylation methods can sometimes lead to multiple isomers, complicating purification. A stepwise approach often offers better control over regioselectivity.
-
Scalability: For large-scale synthesis, factors such as the cost of reagents (e.g., palladium catalysts for coupling reactions) and the ease of product isolation become paramount.
Chemical Reactivity and Applications in Drug Discovery
The utility of Methyl 2-(3-bromopyridin-2-yl)acetate as a research tool stems from its inherent chemical reactivity, which allows for its elaboration into a diverse range of more complex molecules.
Key Reaction Pathways
The compound's structure offers three primary sites for chemical transformation: the ester group, the bromine atom, and the pyridine ring itself.
Caption: Key reaction pathways of Methyl 2-(3-bromopyridin-2-yl)acetate.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-bromopyridin-2-yl)acetic acid.[1] This acid can then be used in amide coupling reactions.
-
Nucleophilic Aromatic Substitution: The bromine atom on the electron-deficient pyridine ring can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups.[1]
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an excellent handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] This enables the formation of carbon-carbon bonds, linking the pyridine core to other aryl or vinyl groups, a common strategy in the synthesis of kinase inhibitors and other pharmaceuticals.[4]
Role as a Pharmaceutical Intermediate
This compound is a key building block in the synthesis of numerous pharmaceutical agents.[1] Its derivatives are explored for a wide range of therapeutic targets. The specific substitution pattern is often crucial for achieving the desired pharmacological effect and tailoring structure-activity relationships (SAR).[1]
Overview of Potential Biological Activities
While Methyl 2-(3-bromopyridin-2-yl)acetate is primarily an intermediate, analogous and derivative compounds have shown promising biological activities:
-
Antimicrobial Properties: Pyridine-based structures are common in antimicrobial agents, and derivatives have been investigated for their efficacy against various bacterial strains.[1]
-
Anticancer Activity: Related compounds have been studied for their potential in oncology, including activity against colon cancer cells.[1]
-
Enzyme Inhibition: The pyridine scaffold is a known "privileged structure" in medicinal chemistry and is often found in compounds designed to act as enzyme inhibitors.[1] For example, related compounds have been shown to inhibit cytochrome P450 enzymes, which are critical in drug metabolism.[5]
Experimental Protocols
The following protocols provide standardized, step-by-step procedures for the synthesis and analysis of Methyl 2-(3-bromopyridin-2-yl)acetate.
Protocol: Synthesis via Bromination and Esterification
This protocol is a representative example based on general synthetic methods.[1][6][7]
Objective: To synthesize Methyl 2-(3-bromopyridin-2-yl)acetate from 2-methyl-3-aminopyridine.
Materials:
-
2-methyl-3-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, ice bath.
Procedure:
-
Part A: Sandmeyer-type Bromination
-
In a fume hood, cool a flask containing 48% HBr in an ice-salt bath to -5°C.
-
Slowly add 2-methyl-3-aminopyridine (1.0 eq) to the cold acid with stirring.
-
Add liquid bromine (3.0 eq) dropwise, keeping the temperature below 0°C.
-
Prepare a solution of sodium nitrite (4.0 eq) in water and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 0°C.
-
After the addition is complete, continue stirring for 30 minutes at 0°C.
-
Slowly neutralize the reaction by adding a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-2-methylpyridine.
-
-
Part B: Fischer Esterification
-
Dissolve the crude 3-bromo-2-methylpyridine in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or HPLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure Methyl 2-(3-bromopyridin-2-yl)acetate.
-
Self-Validation: The identity and purity of the final product must be confirmed by HPLC, Mass Spectrometry, and NMR spectroscopy.
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of a synthesized batch of Methyl 2-(3-bromopyridin-2-yl)acetate.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Sample of Methyl 2-(3-bromopyridin-2-yl)acetate
-
Methanol (for sample dissolution)
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm[1]
-
Column Temperature: 25°C
-
Gradient: Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. The expected retention time is between 3.8 and 4.2 minutes.[1]
Conclusion
Methyl 2-(3-bromopyridin-2-yl)acetate, with a molecular weight of 230.06 g/mol , is a strategically important chemical intermediate. Its value lies not only in its defined physicochemical properties but also in the synthetic versatility afforded by its functional groups. The bromine atom serves as a linchpin for advanced coupling reactions, while the ester moiety provides a route to amides and other derivatives. This guide has outlined the compound's core characteristics, synthetic strategies, and analytical validation protocols, providing a solid foundation for its application in the rigorous and fast-paced environment of drug discovery and development.[8]
References
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PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526. Available at: [Link]
-
MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine - Eureka. Available at: [Link]
- Google Patents. (n.d.). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. Current Opinion in Chemical Biology, 8(3), 339-345. Available at: [Link]
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In-depth Technical Guide: Spectroscopic Profile of Methyl 2-(3-bromopyridin-2-yl)acetate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 2-(3-bromopyridin-2-yl)acetate (CAS 59785-93-0), a key intermediate in organic and medicinal chemistry. The document is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the principles and practical application of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structural elucidation and quality control of this compound. The guide outlines standardized protocols for data acquisition, presents an in-depth interpretation of the expected spectral data, and synthesizes this information for unambiguous structural confirmation.
Introduction
Methyl 2-(3-bromopyridin-2-yl)acetate is a substituted pyridine derivative featuring a brominated aromatic ring and an acetate functional group. Its structural complexity and the presence of heteroatoms make it a valuable synthon for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Accurate and comprehensive characterization of such intermediates is a cornerstone of chemical synthesis and drug discovery, ensuring structural integrity, purity, and batch-to-batch consistency.
Spectroscopic techniques, primarily NMR and MS, are indispensable tools for this purpose.[1][2] This guide explains the causality behind experimental choices in acquiring and interpreting spectroscopic data for Methyl 2-(3-bromopyridin-2-yl)acetate, ensuring a self-validating and trustworthy analytical workflow.
Molecular Structure and Predicted Spectroscopic Features
A foundational analysis of the molecule's structure allows for the prediction of its key spectroscopic signatures.
-
Structure:
(Note: This is a placeholder image. A real diagram would be generated if the tool supported it.) -
Molecular Formula: C₈H₈BrNO₂
-
Molecular Weight: 230.06 g/mol
-
¹H NMR Predictions: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two sets of protons from the methyl acetate group (the methylene -CH₂- and the methyl -CH₃). The chemical shifts and splitting patterns of the pyridine protons will be indicative of their relative positions and coupling to each other.
-
¹³C NMR Predictions: The carbon NMR spectrum should display eight unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.[3] The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and bromine atoms.
-
Mass Spectrometry Predictions: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) is anticipated.
Experimental Methodologies & Data Interpretation
This section details the protocols for acquiring high-quality spectroscopic data and provides a guide to its interpretation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in a molecule.[3][4]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(3-bromopyridin-2-yl)acetate in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
Data Interpretation:
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-6 (Pyridine) | 8.4 - 8.6 | Doublet of doublets (dd) | ~4.8, 1.5 | 1H |
| H-4 (Pyridine) | 7.7 - 7.9 | Doublet of doublets (dd) | ~7.8, 1.5 | 1H |
| H-5 (Pyridine) | 7.2 - 7.4 | Doublet of doublets (dd) | ~7.8, 4.8 | 1H |
| -CH₂- (Methylene) | 3.9 - 4.1 | Singlet (s) | N/A | 2H |
| -CH₃ (Methyl) | 3.7 - 3.8 | Singlet (s) | N/A | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.[3]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer using a standard proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Interpretation:
The following table presents the expected chemical shifts for the carbon atoms in Methyl 2-(3-bromopyridin-2-yl)acetate.
| Carbon Assignment | Expected δ (ppm) |
| C=O (Ester Carbonyl) | 170 - 172 |
| C-2 (Pyridine) | 152 - 155 |
| C-6 (Pyridine) | 148 - 150 |
| C-4 (Pyridine) | 140 - 142 |
| C-3 (Pyridine, C-Br) | 120 - 122 |
| C-5 (Pyridine) | 125 - 127 |
| -CH₂- (Methylene) | 52 - 54 |
| -CH₃ (Methyl) | 40 - 42 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and information about the structure through fragmentation patterns.[5] Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the liquid to generate an aerosol of charged droplets, from which gas-phase ions are formed.[5]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
Data Interpretation:
| m/z | Assignment | Interpretation |
| 229.98 / 231.98 | [M+H]⁺ | Protonated molecular ion. The two peaks of nearly equal intensity are characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 171 / 173 | [M - CO₂CH₃]⁺ | Fragment resulting from the loss of the methoxycarbonyl group. The isotopic pattern of bromine is retained. |
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of Methyl 2-(3-bromopyridin-2-yl)acetate is not based on a single piece of data but on the convergence of all spectroscopic evidence. The workflow below illustrates this integrated approach.
Caption: Workflow for the spectroscopic confirmation of Methyl 2-(3-bromopyridin-2-yl)acetate.
Conclusion
The structural integrity of Methyl 2-(3-bromopyridin-2-yl)acetate can be unequivocally confirmed through a synergistic application of ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum provides information on the proton environment and connectivity, while the ¹³C NMR spectrum confirms the carbon backbone. Mass spectrometry validates the molecular weight and the presence of bromine through its characteristic isotopic signature. This guide provides the foundational protocols and interpretive framework necessary for the robust analytical characterization of this important chemical intermediate.
References
-
Ng, K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Kaltashov, I. A., & Doroshenko, V. M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(5). [Link]
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Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
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Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. [Link]
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"Methyl 2-(3-bromopyridin-2-yl)acetate" solubility
An In-Depth Technical Guide to the Solubility of Methyl 2-(3-bromopyridin-2-yl)acetate
Introduction
Methyl 2-(3-bromopyridin-2-yl)acetate is a heterocyclic organic compound featuring a brominated pyridine ring attached to a methyl acetate moiety.[1] Its structural attributes make it a valuable intermediate in the synthesis of more complex molecules within medicinal chemistry and materials science. For professionals in drug development and scientific research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical attribute that governs a compound's behavior in both biological and experimental systems.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[2][3] In the laboratory setting, poor solubility can lead to unpredictable results in in-vitro assays, complicate purification processes, and pose significant challenges for formulation development.[3][4]
This technical guide serves as a comprehensive resource for researchers and scientists, providing a detailed examination of the solubility of Methyl 2-(3-bromopyridin-2-yl)acetate. We will explore the theoretical principles governing its solubility, present available data, and detail authoritative, field-proven protocols for its experimental determination. The focus is on providing not just methods, but the causal scientific reasoning behind them, ensuring a robust and applicable understanding.
Physicochemical Profile
The solubility of a molecule is intrinsically linked to its structure, polarity, and molecular weight. An analysis of these features provides the foundation for predicting and interpreting its solubility behavior.
Table 1: Physicochemical Properties of Methyl 2-(3-bromopyridin-2-yl)acetate
| Property | Value | Source(s) |
| CAS Number | 192642-95-8 | [1][5][6] |
| Molecular Formula | C₈H₈BrNO₂ | [1][6] |
| Molecular Weight | 230.06 g/mol | [1][5][6][7][8][9][10] |
| IUPAC Name | methyl 2-(3-bromopyridin-2-yl)acetate | [1] |
| Canonical SMILES | COC(=O)CC1=C(C=CC=N1)Br | [1] |
Structural Analysis:
The molecule's structure presents a duality of characteristics. The 3-bromopyridine ring is predominantly hydrophobic due to its aromatic character and the presence of the halogen atom. Conversely, the methyl acetate group introduces polarity through its ester functionality, with oxygen atoms capable of acting as hydrogen bond acceptors. The nitrogen atom in the pyridine ring is weakly basic and can also accept a hydrogen bond. This structural balance between a large non-polar segment and a smaller polar region is the primary determinant of its solubility profile.[11]
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[12] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.
-
Polarity and Intermolecular Forces: Polar solvents, like water, effectively dissolve polar solutes through strong dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hexane, dissolve non-polar solutes primarily through weaker London dispersion forces.[12] Methyl 2-(3-bromopyridin-2-yl)acetate, with its mixed polarity, is expected to exhibit limited solubility in highly polar solvents like water and also in highly non-polar solvents like alkanes. Its optimal solubility is anticipated in solvents of intermediate polarity that can interact favorably with both the aromatic ring and the ester group.[11]
-
Influence of Functional Groups:
-
Bromopyridine Ring: This large, hydrophobic moiety significantly reduces aqueous solubility.[1]
-
Ester Group (-COOCH₃): While this group adds polarity, it is not sufficient to overcome the hydrophobicity of the rest of the molecule to grant significant water solubility. It does, however, enhance solubility in various organic solvents.[13][14]
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a weak base. In acidic aqueous solutions, this nitrogen can be protonated, forming a cationic pyridinium salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.
-
Solubility Profile of Methyl 2-(3-bromopyridin-2-yl)acetate
Aqueous Solubility
Experimental data confirms that Methyl 2-(3-bromopyridin-2-yl)acetate has extremely limited solubility in water. It is classified as "practically insoluble," with measured concentrations reported to be below 0.1 mg/mL at 25°C .[1] This poor aqueous solubility is a direct consequence of the hydrophobic nature of the brominated pyridine core, which dominates the molecule's overall character.[1]
Organic Solvent Solubility (Predicted)
Table 2: Predicted Solubility of Methyl 2-(3-bromopyridin-2-yl)acetate in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of compounds; effectively solvates both polar and non-polar moieties. |
| Dichloromethane (DCM) | Moderately Polar | High | Effectively dissolves compounds of intermediate polarity. |
| Acetone | Polar Aprotic | High to Medium | Good general-purpose solvent for moderately polar compounds.[11] |
| Acetonitrile | Polar Aprotic | Medium | Should be a suitable solvent, though perhaps less effective than DMSO or DCM. |
| Methanol / Ethanol | Polar Protic | Medium to Low | The ester group can interact with the alcohol, but the large hydrophobic ring limits high solubility.[11] |
| Toluene | Non-Polar | Low | The aromatic nature provides some compatibility, but the polar ester group limits solubility. |
| Hexane / Heptane | Non-Polar | Very Low | The molecule's polarity is too high for significant solubility in non-polar alkanes.[11] |
Experimental Determination of Solubility
For drug development and regulatory purposes, predicted solubility is insufficient. Rigorous experimental determination is required. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[15][16]
Thermodynamic vs. Kinetic Solubility
Understanding the distinction between these two measurements is critical for the correct interpretation of solubility data in a drug discovery context.[15][16][17]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[16][18] It represents the maximum amount of a solute that can be dissolved under stable conditions. The shake-flask method is the gold standard for its determination.[19][20]
-
Kinetic Solubility is determined by dissolving a compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[3][21] The concentration at which precipitation is first observed is the kinetic solubility. This method is fast and suited for high-throughput screening (HTS) but often yields higher, supersaturated values that are not representative of true equilibrium.[4][17][18]
Table 3: Comparison of Thermodynamic and Kinetic Solubility Assays
| Feature | Thermodynamic Solubility | Kinetic Solubility |
| Principle | Measures true equilibrium between solid and dissolved states.[15][21] | Measures concentration at which precipitation occurs from a supersaturated solution.[18][21] |
| Method | Shake-Flask Method.[19] | Addition of DMSO stock to aqueous buffer.[3][4] |
| Time | Long (typically 24-72 hours) to ensure equilibrium.[3][20] | Fast (minutes to hours).[3] |
| Compound Req. | Higher (milligrams).[22] | Lower (microliters of stock solution).[3] |
| Relevance | Lead optimization, formulation, regulatory filings.[3][21] | Early drug discovery, high-throughput screening (HTS).[3][4][21] |
| Result | Represents the most stable crystalline form. | Often represents an amorphous or metastable form, leading to higher values.[17] |
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the industry-standard shake-flask method, which is considered the most reliable technique for measuring thermodynamic solubility and is aligned with ICH guidelines.[19][23][24]
Objective: To determine the equilibrium solubility of Methyl 2-(3-bromopyridin-2-yl)acetate in a specified solvent system (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature (e.g., 37°C).
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate (solid)
-
Selected solvent (e.g., pH 1.2, 4.5, and 6.8 buffers as per ICH M9 guidelines)[24][25]
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid Methyl 2-(3-bromopyridin-2-yl)acetate to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[19]
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL of pH 7.4 buffer at 37°C) to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 37 ± 1°C) and agitation speed.[24][26] Allow the suspension to shake for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The endpoint can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all solid particles. This step is critical to avoid artificially high results.[22]
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[22]
-
Calculate the concentration against a standard curve prepared with known concentrations of the compound.
-
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment, as this can affect the solubility of ionizable compounds.[19][24]
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Conclusion
Methyl 2-(3-bromopyridin-2-yl)acetate is a chemical intermediate characterized by very low ("practically insoluble") aqueous solubility and predicted good solubility in moderately polar organic solvents like DMSO and dichloromethane. This profile is a direct result of its molecular structure, which combines a large, hydrophobic brominated pyridine ring with a smaller, polar methyl acetate group.
For researchers in drug discovery and development, accurately quantifying this property is not merely an academic exercise. It is a foundational step that influences assay design, formulation strategy, and the ultimate biopharmaceutical success of any downstream API. The use of standardized, rigorous protocols, such as the ICH-aligned shake-flask method for determining thermodynamic solubility, is essential for generating reliable, reproducible, and regulatory-acceptable data. This guide provides the theoretical context and practical methodology required to confidently assess and interpret the solubility of this and similar compounds.
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Unknown Source. Factors affecting solubility.
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
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PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
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ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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ResearchGate. (2022). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]
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"Methyl 2-(3-bromopyridin-2-yl)acetate" stability and storage
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-(3-bromopyridin-2-yl)acetate
Introduction
Methyl 2-(3-bromopyridin-2-yl)acetate (CAS No: 192642-95-8) is a vital heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a brominated pyridine ring coupled with a methyl ester functional group, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical agents and agricultural chemicals.[1][2] The successful use of this reagent in multi-step syntheses is critically dependent on its purity and integrity. This guide provides a comprehensive analysis of the factors influencing the stability of Methyl 2-(3-bromopyridin-2-yl)acetate and outlines field-proven protocols for its optimal storage and handling to ensure its viability for research and development.
Chemical Profile and Intrinsic Stability
The stability of Methyl 2-(3-bromopyridin-2-yl)acetate is intrinsically linked to its molecular structure. The molecule possesses two primary reactive sites: the ester functional group and the carbon-bromine bond on the pyridine ring.
-
Ester Group: The methyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and methanol.[1] This process can be catalyzed by both acids and bases.[3]
-
Bromopyridine Ring: The bromine atom attached to the electron-deficient pyridine ring is a leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] The reactivity is enhanced by the inductive effect of the adjacent ester group, which increases the electron deficiency at the α-carbon.[4]
Understanding these structural features is paramount to predicting potential degradation pathways and designing appropriate storage conditions.
Factors Influencing Degradation
Several environmental factors can compromise the stability of Methyl 2-(3-bromopyridin-2-yl)acetate. The primary degradation pathways are hydrolysis and, to a lesser extent, photodegradation and reaction with incompatible substances.
Thermal Stability
The compound exhibits excellent thermal stability under standard ambient conditions. Decomposition initiates only at temperatures exceeding 250°C.[1] This high thermal threshold indicates that the molecule is robust and not prone to thermal degradation during typical laboratory handling and storage at room temperature for extended periods.[1]
Hydrolytic Stability (pH-Dependent)
Hydrolysis is the most significant degradation pathway for this compound. The rate and mechanism are highly dependent on the pH of the environment.
-
Acidic Conditions: Under strongly acidic conditions (pH 1.0-2.0), the compound undergoes moderate acid-catalyzed hydrolysis of the ester bond, with reported half-lives of 24-48 hours at 37°C.[1] However, in the moderately acidic range of pH 2.0-4.0, the compound shows excellent stability with minimal degradation.[1]
-
Neutral Conditions: Due to its very limited aqueous solubility (below 0.1 mg/mL at 25°C), the rate of neutral hydrolysis is slow.[1] However, prolonged exposure to moisture, even from atmospheric humidity, can lead to gradual degradation.
-
Basic Conditions: In the presence of strong bases, the ester is readily hydrolyzed back into its constituent methanol and acetic acid components.[3] This reaction is typically much faster than acid-catalyzed hydrolysis. Therefore, contact with basic substances must be strictly avoided.
Photostability
Chemical Incompatibility
Contact with certain classes of chemicals can lead to rapid degradation. Based on the reactivity of the functional groups and safety data for related compounds, the following should be avoided:
-
Strong Oxidizing Agents: May react with the pyridine ring or other parts of the molecule.[5]
-
Strong Acids and Bases: Act as catalysts for ester hydrolysis.[5][6]
-
Strong Reducing Agents: May reduce the ester or pyridine functionalities.[6]
-
Nucleophiles: Can displace the bromine atom on the pyridine ring.[1]
Recommended Storage and Handling Protocols
To preserve the chemical integrity of Methyl 2-(3-bromopyridin-2-yl)acetate, adherence to strict storage and handling protocols is essential. The primary objectives are to mitigate exposure to moisture, incompatible chemicals, and potentially light.
Storage Conditions
The following table summarizes the recommended storage conditions for ensuring long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: 2-8°C (Refrigerated)[6] Short-term: Room Temperature (15-25°C) | Refrigeration minimizes the rate of any potential degradation reactions. The compound's high thermal stability allows for safe short-term storage at ambient temperatures.[1] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation. |
| Container | Tightly sealed, amber glass vial or bottle. | Prevents ingress of moisture and air. Amber glass protects the compound from light exposure.[5] |
| Location | Cool, dry, dark, and well-ventilated area.[7][8] | Protects from environmental factors that promote degradation and ensures safety. |
| Incompatibles | Store away from strong acids, bases, and oxidizing agents.[5] | Prevents accidental contact and subsequent chemical reactions. |
Handling Procedures
When working with the compound, the following precautions should be observed:
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Inert Atmosphere: For weighing and transferring, especially for long-term storage or sensitive applications, use a glove box or glove bag with an inert atmosphere to minimize exposure to air and moisture.
-
Static Discharge: For bulk quantities, ensure containers are properly grounded and bonded before transferring material to prevent static discharge, which can be an ignition source for residual solvents.[5][10]
Visualization of Degradation and Storage Logic
Potential Degradation Pathways
The following diagram illustrates the primary chemical degradation pathways for Methyl 2-(3-bromopyridin-2-yl)acetate.
Caption: Primary degradation pathways for Methyl 2-(3-bromopyridin-2-yl)acetate.
Storage Protocol Workflow
This diagram outlines the decision-making process for the proper storage of the compound.
Caption: Decision workflow for optimal storage of the compound.
Experimental Protocol: Forced Degradation Study
To empirically validate stability, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants.
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate
-
HPLC-grade acetonitrile and water
-
Formic acid, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL).
-
Analyze all stressed samples, along with an unstressed control sample, by a reverse-phase HPLC-UV method.
-
The method should be capable of separating the parent peak from all degradation products. Peak purity analysis of the parent peak is essential.
-
References
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Pearson Education. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate?. Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Retrieved from [Link]
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Introduction: The Strategic Role of Bromination in Pyridine Scaffolds
An In-Depth Technical Guide to the Biological Activity of Brominated Pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of medicinal chemistry, representing the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged scaffold in drug design. The strategic introduction of bromine atoms onto this versatile core—a process known as bromination—profoundly modulates the molecule's physicochemical properties. This modification can enhance lipophilicity, alter metabolic pathways, and introduce specific steric and electronic interactions that can dramatically amplify or redirect biological activity.[3]
Marine organisms, which exist in a bromide-rich environment, are a prolific source of brominated natural products, including a diverse array of brominated alkaloids that exhibit potent biological effects.[4][5] Inspired by these natural compounds, synthetic chemists have explored brominated pyridines as a fertile ground for discovering novel therapeutic agents. This guide provides a technical overview of the principal biological activities of brominated pyridine derivatives, focusing on their anticancer, antimicrobial, and emerging neurological applications. We will delve into the mechanisms of action, present quantitative data, and provide validated experimental protocols to empower researchers in this dynamic field.
Part 1: Anticancer Activity of Brominated Pyridines
Brominated pyridine derivatives have emerged as a promising class of compounds in oncological research, demonstrating potent cytotoxic and cytostatic effects across a wide range of human cancer cell lines.[1][3] Their mechanisms of action are diverse, often targeting critical pathways involved in cell proliferation, survival, and angiogenesis.[6][7]
Key Mechanisms of Anticancer Action
-
Inhibition of Tubulin Polymerization: Certain pyridine-bridged analogues of combretastatin-A4, a potent natural antimitotic agent, have demonstrated significant anticancer activity.[3][8] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] The pyridine ring acts as a bioisosteric replacement for a phenyl ring in the parent compound, often enhancing the molecule's pharmacological profile.
-
Kinase Inhibition (e.g., VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. A number of pyridine-urea derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[3][9] By blocking the VEGFR-2 signaling cascade, these compounds inhibit downstream pathways responsible for cell proliferation and angiogenesis.[9]
Inhibition of the VEGFR-2 signaling pathway by certain pyridine derivatives.[3]
Quantitative Anticancer Activity Data
The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dimeric Pyridinium Bromide | A549 (Lung) | 11.25 ± 0.01 | [3] |
| Dimeric Pyridinium Bromide | MDA-MB-231 (Breast) | 28.35 ± 0.03 | [3] |
| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [9] |
| Pyridine-Urea Derivative 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [9] |
| Pyridin-2-one Derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 | [7] |
| Pyridine-bridged Combretastatin Analogues | Various | Comparable to Combretastatin-A4 | [3] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[10][11] This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[11]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[11] Causality: This initial incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating, providing a consistent baseline.
-
Compound Treatment: Prepare serial dilutions of the brominated pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).[12] Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for an additional 3-4 hours at 37°C. Causality: Only metabolically active, viable cells can reduce the MTT reagent, making this a direct measure of cell viability.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[11] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Part 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties.[13] Brominated pyridines have demonstrated significant activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[3][13][14]
Spectrum of Activity
Studies have shown that various synthetic pyridine and thienopyridine derivatives exhibit potent antimicrobial effects. For example, certain compounds have shown high activity against Bacillus mycoides, Escherichia coli, and the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[13] The introduction of bromine is often a key structural feature contributing to this enhanced activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[15][16] This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]
Methodology:
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the brominated pyridine compound in a suitable cation-adjusted Mueller-Hinton Broth (MHB).[15] The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that each well, after inoculation, will contain a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Causality: Standardizing the inoculum density is critical for reproducibility, as a higher bacterial load would require a higher concentration of the antimicrobial to achieve inhibition.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume in each well to 100 µL.
-
Controls (Self-Validation):
-
Growth Control: A well containing 100 µL of inoculated MHB without any compound. This well must show visible turbidity after incubation.
-
Sterility Control: A well containing 100 µL of uninoculated MHB. This well must remain clear.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15][16]
Part 3: Neurological Effects and Neuroprotection
While less explored than their anticancer and antimicrobial properties, the neurological effects of brominated pyridines represent a critical and emerging area of research.[3] The pyridine scaffold is present in many CNS-active natural products and drugs, suggesting that its brominated derivatives may possess valuable neuromodulatory or neuroprotective properties.[18]
Emerging Applications
Recent studies have investigated the neuroprotective potential of pyridine alkaloids against glutamate-induced oxidative stress and apoptosis in neuronal cell lines.[19] Excessive glutamate can lead to excitotoxicity, a process implicated in neurodegenerative diseases. Compounds that can mitigate this damage are of significant therapeutic interest. The mechanism often involves the activation of cellular defense pathways to counteract oxidative stress.[20] Furthermore, some brominated heterocyclic compounds have been investigated as dual-target modulators of kinases like Fyn and GSK-3β, which are implicated in neurodegenerative pathways.[21]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as glutamate or hydrogen peroxide (H₂O₂).[22][23]
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 hippocampal neurons) in a 96-well plate and allow them to adhere for 24 hours, as described in the MTT assay protocol.
-
Pre-treatment with Compound: Treat the cells with various non-toxic concentrations of the brominated pyridine derivative for 1-2 hours. Causality: This pre-incubation allows the compound to be taken up by the cells and potentially activate protective intracellular pathways before the damaging insult is introduced.
-
Induction of Oxidative Stress: Introduce a neurotoxic agent to the wells. For example, add glutamate to a final concentration of 5 mM to induce oxidative stress.[19] Include the following controls:
-
Untreated Control: Cells with medium only.
-
Toxin-Only Control: Cells treated only with glutamate.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Assessment of Cell Viability: Evaluate cell viability using the MTT assay as previously described.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the toxin-only control. A significant increase in cell viability in the pre-treated wells compared to the toxin-only wells indicates a neuroprotective effect.
Part 4: Synthesis and Structure-Activity Relationship (SAR)
The biological activity of brominated pyridines is intrinsically linked to their chemical structure. Understanding this relationship is key to designing more potent and selective drug candidates.
General Synthetic Workflow
The synthesis of novel brominated pyridine derivatives typically follows a structured workflow involving chemical synthesis, purification, structural confirmation, and biological evaluation.
Structure-Activity Relationship (SAR) Insights
The biological activity is governed by a complex interplay between the pyridine core, the position and number of bromine atoms, and the nature of other substituents.
-
Position of Bromine: The regiochemistry of bromination is critical. For instance, in photocatalytic reactions, the more electron-poor 4-position of a dibromopyridine may react chemoselectively.[24]
-
Other Substituents: The presence of other functional groups (e.g., aryl, urea, alkyl groups) dramatically influences the molecule's interaction with its biological target. Studies on pyridine-bridged combretastatin analogues found that the nature of the linker and phenyl ring substitutions widely varied the cytotoxic activity.[8] Similarly, for Bcr-Abl inhibitors, aniline rings containing halogen substituents were found to be important for potent activity.[25][26]
-
Physicochemical Properties: Bromination generally increases lipophilicity, which can enhance membrane permeability and target engagement, but may also affect solubility and metabolic stability.
Conclusion and Future Outlook
Brominated pyridines represent a highly versatile and promising class of compounds for therapeutic agent discovery. The existing body of research clearly establishes their potential as potent anticancer and antimicrobial agents, with mechanisms targeting fundamental cellular processes like tubulin dynamics, kinase signaling, and microbial growth.[3] While their neurological effects are a more nascent field of study, the known CNS activity of the pyridine scaffold suggests this is a critical area for future investigation.[3][18]
Future success in this field will depend on the integrated application of synthetic chemistry, computational modeling, and robust biological evaluation. A deeper understanding of structure-activity relationships, coupled with detailed mechanistic studies and ADME/Tox profiling, will be instrumental in optimizing lead compounds and unlocking the full therapeutic potential of brominated pyridine derivatives.
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A Technical Guide to the Synthetic Utility of Methyl 2-(3-bromopyridin-2-yl)acetate
An In-depth Examination for Chemical Research and Development Professionals
Abstract
Methyl 2-(3-bromopyridin-2-yl)acetate, a strategically functionalized heterocyclic compound, has emerged as a pivotal intermediate in modern organic synthesis. Its unique architecture, featuring a bromine atom amenable to cross-coupling and an ester moiety for further derivatization, offers a versatile platform for constructing complex molecular scaffolds. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and applications, with a focus on field-proven protocols and the mechanistic rationale behind experimental choices. It is designed to serve as a practical resource for researchers in medicinal chemistry, agrochemicals, and materials science, enabling the strategic incorporation of the 2-substituted 3-bromopyridine motif into next-generation molecules.
Core Compound Analysis: Properties and Structural Significance
Methyl 2-(3-bromopyridin-2-yl)acetate (CAS No. 192642-95-8) is a compound whose synthetic value is derived directly from the interplay of its constituent parts. The electron-deficient nature of the pyridine ring, combined with the specific placement of the bromo and acetate substituents, dictates its reactivity profile.
Physicochemical Characteristics
A summary of the compound's key properties is essential for its practical application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 192642-95-8 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| IUPAC Name | methyl 2-(3-bromopyridin-2-yl)acetate | [1] |
| Physical Form | Liquid or Solid or Semi-solid | |
| Aqueous Solubility | < 0.1 mg/mL at 25°C (Practically Insoluble) | [1] |
| Stability | Moderate hydrolysis under strongly acidic conditions (pH 1-2) | [1] |
Structural Features and Reactivity Synopsis
The molecule's power as an intermediate lies in two primary reactive sites:
-
The C3-Bromine Bond: This is the principal handle for carbon-carbon and carbon-heteroatom bond formation. The bromine atom is ideally positioned for oxidative addition to a low-valent transition metal, most notably palladium, initiating a catalytic cycle.[3][4]
-
The C2-Acetate Group: The ester functionality provides a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or the alpha-carbon can potentially be functionalized.[1][5]
The adjacency of the acetate side chain to the pyridine nitrogen and the bromine atom introduces steric and electronic effects that modulate reactivity compared to simpler bromopyridines.[6]
Synthesis of the Intermediate
Reliable access to high-purity Methyl 2-(3-bromopyridin-2-yl)acetate is the first step in its utilization. While multiple routes are conceivable, a common strategy involves the construction of the bromopyridine core followed by the introduction of the acetate side chain.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the molecule to more readily available starting materials. The primary disconnection occurs at the C-C bond between the pyridine ring and the acetate side chain, or through functional group interconversion of a precursor.
Caption: Retrosynthetic pathways for Methyl 2-(3-bromopyridin-2-yl)acetate.
Recommended Synthetic Protocol
The following protocol is a robust, multi-step procedure adapted from established methods for the synthesis of related bromopyridine derivatives.[7][8] It begins with the diazotization-bromination of an aminopyridine precursor.
Step 1: Synthesis of 2-Methyl-3-aminopyridine (Precursor) This step often starts from a commercially available nitropyridine.
-
Reaction: Hydrogenation of 2-methyl-3-nitropyridine.
-
Reagents: 2-methyl-3-nitropyridine, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines with high yield. Methanol is an excellent solvent for both the starting material and product.
Step 2: Synthesis of 3-Bromo-2-methylpyridine
-
Reaction: Sandmeyer-type diazotization-bromination.
-
Reagents: 2-methyl-3-aminopyridine, 48% Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Bromine.
-
Procedure:
-
Under cooling (ice-salt bath), dissolve 2-methyl-3-aminopyridine (0.1 mol) in 48% HBr (0.4 mol).[7]
-
Maintain the temperature below -5°C and slowly add liquid bromine (0.3 mol) over 30-35 minutes.
-
Subsequently, add a 40% aqueous solution of sodium nitrite (0.42 mol) dropwise over ~1 hour, ensuring the temperature remains below 0°C.
-
Stir for an additional 30 minutes at 0°C.
-
Carefully neutralize the reaction mixture with 50% sodium hydroxide solution, keeping the temperature below 20°C.
-
Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[7]
-
-
Rationale: This is a classic and high-yielding method for converting an aromatic amine to a bromide. The in-situ formation of the diazonium salt followed by displacement with bromide from the HBr/Br₂ mixture is highly effective.
Step 3: Synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate This final step requires the functionalization of the methyl group. A common method involves radical bromination followed by substitution and esterification, or direct lithiation and carboxylation. A more direct acylation approach is also described.[1]
The Reactivity Landscape: A Core Synthetic Building Block
The true utility of Methyl 2-(3-bromopyridin-2-yl)acetate is demonstrated in its subsequent reactions, particularly palladium-catalyzed cross-coupling, which allows for the precise installation of diverse functionalities.
Caption: Core reactivity pathways of Methyl 2-(3-bromopyridin-2-yl)acetate.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern synthetic chemistry and represent the primary application of this intermediate.[3] The general mechanism involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.[9]
-
Transformation: Forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling with an organoboron reagent.
-
Significance: This is one of the most robust and widely used methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.
-
Experimental Protocol: Synthesis of Methyl 2-(3-arylpyridin-2-yl)acetate
-
Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.5 mmol).
-
Solvent: Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture to reflux (e.g., 90-100°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel.
-
-
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. Other catalysts with specialized ligands can be used to improve yields or couple challenging substrates.
-
Base: The base is crucial for activating the boronic acid in the transmetalation step. K₂CO₃ is a common and effective choice.
-
Solvent: A mixed aqueous/organic system is often required to dissolve both the organic substrates and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Transformation: Forms a C(sp²)-C(sp) bond by coupling with a terminal alkyne.
-
Significance: Provides direct access to aryl alkynes, which are versatile intermediates for synthesizing heterocycles and other complex structures.[10]
-
Experimental Protocol: Synthesis of Methyl 2-(3-(alkynyl)pyridin-2-yl)acetate
-
Setup: In a flask under an inert atmosphere, combine Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[11]
-
Reagents: Add a suitable solvent like DMF or THF (5 mL), followed by a base, typically an amine like triethylamine (Et₃N, 2.5 mmol), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at a suitable temperature (can range from room temperature to 100°C) for 3-12 hours.[11]
-
Workup & Purification: Follow a standard aqueous workup and silica gel chromatography as described for the Suzuki coupling.
-
-
Causality of Choices:
-
Copper(I) Co-catalyst: CuI is essential for the Sonogashira reaction. It is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[10]
-
Amine Base: The amine base is required to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.
-
Manipulation of the Acetate Moiety
The ester group offers a secondary handle for diversification.
-
Transformation: Converts the methyl ester to a carboxylic acid.
-
Significance: The resulting carboxylic acid is a key precursor for the synthesis of amides, which are fundamental linkages in bioactive molecules.
-
Protocol:
-
Dissolve Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 mmol) in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 mmol).
-
Stir at room temperature until saponification is complete (monitored by TLC).
-
Acidify the reaction mixture carefully with dilute HCl to pH ~3-4.
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry and concentrate to yield the product, which can often be used without further purification.
-
Applications in Drug Development and Materials Science
The synthetic routes enabled by Methyl 2-(3-bromopyridin-2-yl)acetate lead to scaffolds of significant interest. The 2,3-disubstituted pyridine core is a common feature in many biologically active compounds.
-
Pharmaceuticals: Serves as a key building block for synthesizing enzyme inhibitors (e.g., kinases), receptor antagonists, and other therapeutic agents.[1]
-
Agrochemicals: Derivatives can be explored for use as herbicides, fungicides, or pesticides due to their potential biological activity.[5]
-
Materials Science: The rigid, functionalizable aromatic core can be incorporated into organic light-emitting diodes (OLEDs), polymers, or ligands for catalysis.
Analytical and Safety Considerations
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of the intermediate and its products:
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity, with typical retention times on a C18 column ranging from 3.8-4.2 minutes depending on the method.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from analogous compounds like 3-bromopyridine and methyl acetate suggest the following precautions.[12][13]
-
Hazards: May be combustible, toxic if swallowed, and fatal in contact with skin.[14] Causes skin, eye, and respiratory irritation.[12][14]
-
Handling: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[12] Storage under an inert atmosphere is recommended.
Conclusion
Methyl 2-(3-bromopyridin-2-yl)acetate is more than a simple chemical; it is a versatile and powerful synthetic intermediate. Its value lies in the predictable and high-yielding reactivity of its dual functional handles. By enabling access to a wide array of complex 2,3-disubstituted pyridine derivatives through robust protocols like the Suzuki and Sonogashira couplings, this compound provides an essential tool for researchers aiming to accelerate innovation in drug discovery and materials science. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the laboratory.
References
- Smolecule. (n.d.). Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8.
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-
MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Merck Millipore. (2025, December 10). SAFETY DATA SHEET. Retrieved from [Link]
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MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
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IJTSRD. (2019, April). Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Previous palladium-mediated cross-coupling reactions involving.... Retrieved from [Link]
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ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-(3-bromopyridin-2-yl)acetate (C8H8BrNO2). Retrieved from [Link]
- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
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RSC Publishing. (n.d.). Novel synthesis of heterocyclic compounds from acetylenes. Retrieved from [Link]
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MDPI. (2023, September 22). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]
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RSC Publishing. (2011, August 22). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Retrieved from [Link]
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MDPI. (2001, August 22). Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. Retrieved from [Link]
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University of Kufa. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
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Reactivity of the C-Br bond in 3-bromopyridines
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 3-Bromopyridines
Abstract
The 3-bromopyridine scaffold is a cornerstone in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its utility is fundamentally dictated by the reactivity of the carbon-bromine (C-Br) bond at the 3-position. This guide provides an in-depth examination of the electronic principles governing this bond's reactivity and its subsequent application in pivotal synthetic transformations. We will dissect the nuanced interplay of inductive and resonance effects that define the C-Br bond's character and explore its behavior in the most prevalent and powerful reaction classes, including palladium-catalyzed cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal, mechanistic insights required for strategic synthetic design and troubleshooting.
The Electronic Landscape of the 3-Bromopyridine Core
To comprehend the reactivity of 3-bromopyridine, one must first understand its intrinsic electronic architecture. The pyridine ring is inherently electron-deficient compared to benzene due to the strong electron-withdrawing inductive effect (-I) of the electronegative nitrogen atom.[1] This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering the entire ring less susceptible to electrophilic attack but primed for certain types of nucleophilic attack or metal-catalyzed insertions.[1][2]
The introduction of a bromine atom at the 3-position further modulates this electronic environment through two opposing forces:
-
Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the ring, further deactivating it.[1]
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring, partially counteracting the inductive deactivation.[1]
In 3-bromopyridine, the nitrogen's primary deactivating influence is focused on the C2, C4, and C6 positions. The bromine at C3 is therefore situated at a meta-like position relative to the strongest deactivating influence of the nitrogen, making the C-Br bond at this position a prime target for reactions that do not rely on direct nucleophilic attack on the ring itself, most notably oxidative addition in cross-coupling catalysis.
Caption: Electronic influences on the 3-bromopyridine ring.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization
The most significant application of 3-bromopyridine in synthesis involves its use as an electrophile in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 3-position is highly susceptible to oxidative addition by a Pd(0) complex, which is the crucial initiating step of the catalytic cycle.[3] This reactivity has enabled the construction of diverse molecular scaffolds critical to drug discovery.[4]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds by coupling 3-bromopyridine with an organoboron reagent. Its advantages include the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[5][6] The reaction is fundamental for synthesizing bipyridine structures and other aryl-substituted pyridines.[4][5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridines
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 65-85 | [7] |
| 3-Bromopyridine | 3-Pyridine boronic pinacol ester | Cyclopalladated ferrocenylimine (1) | - | K₂CO₃ | Toluene | >90 | [5] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (10) | Imidazolium salt | Na₂CO₃ | Toluene | High |[5] |
Experimental Protocol: Suzuki-Miyaura Coupling [7][8]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 3-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the definitive method for forming C-N bonds by coupling aryl halides with amines.[9][10] For 3-bromopyridine, this reaction provides access to a vast chemical space of 3-aminopyridine derivatives, which are prevalent motifs in pharmaceuticals.[9] The choice of a sterically hindered phosphine ligand is often critical to facilitate the reductive elimination step and achieve high yields.[9][10]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 3-Bromopyridines
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromo-2-methylpyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS | THF | High | [9][11] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS | Toluene | 78 | [11] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu | Toluene | 60 |[12] |
Experimental Protocol: Buchwald-Hartwig Amination [9][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add the 3-bromopyridine derivative (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the resulting amine by column chromatography or recrystallization.
Sonogashira Coupling (C-Csp Bond Formation)
For the synthesis of aryl-alkyne structures, the Sonogashira coupling is the reaction of choice. It involves the palladium-catalyzed reaction of 3-bromopyridine with a terminal alkyne, typically requiring a copper(I) co-catalyst.[13] This transformation is valued for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules and organic materials.[13][14]
Table 3: Representative Conditions for Sonogashira Coupling of 3-Bromopyridines
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 96 | [14] |
| 3-Amino-5-bromopyridine | Terminal Alkynes | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | Good | [13] |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | - | Et₃N | Toluene | 34 |[15] |
Experimental Protocol: Sonogashira Coupling [14]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the Pd catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), phosphine ligand (e.g., PPh₃, 5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add anhydrous DMF and stir for 30 minutes.
-
Reagent Addition: Add the 3-bromopyridine derivative (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N, 2.0-3.0 equiv).
-
Reaction: Heat the mixture at the desired temperature (e.g., 100 °C) until completion as monitored by TLC.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: Purify the product by column chromatography.
Stille Coupling (C-C Bond Formation)
The Stille reaction couples 3-bromopyridine with an organotin reagent.[16][17] A key advantage is the stability of organostannanes to air and moisture.[18] This reaction is particularly effective for creating complex scaffolds where other methods might fail. For substrates with multiple different halogen atoms, the Stille reaction can be highly regioselective, preferentially cleaving the more labile C-Br bond over a C-Cl bond.[18]
Experimental Protocol: Stille Coupling of 3-Bromo-2-chloropyridine [18]
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-chloropyridine (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Add anhydrous and degassed toluene via syringe, followed by the organotin reagent (e.g., 2-(tributylstannyl)pyridine, 1.1 equiv).
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor progress by TLC or GC-MS, typically complete within 16 hours.
-
Work-up: After cooling, the reaction mixture can be treated with an aqueous KF solution to precipitate tin byproducts, filtered, and then extracted. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Metal-Halogen Exchange and Directed Lithiation
Beyond palladium catalysis, the C-Br bond of 3-bromopyridine is susceptible to metal-halogen exchange, typically using organolithium reagents like n-butyllithium (nBuLi). This forms the highly reactive 3-pyridyllithium intermediate, which can be trapped with a wide variety of electrophiles.[19][20] A significant challenge with this chemistry is competitive deprotonation of the acidic ring protons, especially at the C2 position.[19] To achieve clean lithium-halogen exchange, reactions must be conducted at very low temperatures (e.g., -78 to -100 °C).[19] Using toluene as a solvent instead of THF can also favor the desired exchange at more practical temperatures (-50 °C).[20][21]
BF₃-directed lithiation has also been explored, where complexation of the pyridine nitrogen with BF₃ directs lithiation exclusively to the C-2 position.[22][23]
Experimental Protocol: Lithiation and Borylation [20]
-
Reaction Setup: Add 3-bromopyridine (1.0 equiv) to a flame-dried, three-neck flask under an argon atmosphere. Add anhydrous toluene and cool the solution to -50 °C.
-
Lithiation: Add n-butyllithium (1.6 M in hexanes, 1.05 equiv) dropwise, maintaining the internal temperature below -45 °C. Stir the resulting solution for 15 minutes.
-
Electrophilic Quench: Add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -45 °C.
-
Warming and Quench: Allow the mixture to warm to 0 °C over 1 hour, then quench by adding 2N HCl.
-
Work-up: Adjust the pH to ~7 with NaOH. Separate the layers and extract the aqueous layer with isopropyl acetate. The combined organic layers are concentrated to yield the crude 3-pyridine boronic acid.
Nucleophilic Aromatic Substitution (SNAr)
The C-Br bond at the 3-position of pyridine is notably less reactive towards classical nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- and 4-positions. The mechanism of SNAr involves the formation of a negatively charged Meisenheimer intermediate.[2][24] When attack occurs at the C2 or C4 positions, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization.[2] This is not possible for attack at the C3 position, making the corresponding intermediate much higher in energy and the reaction kinetically disfavored.[2] Therefore, harsh conditions or alternative mechanisms, such as those proceeding via pyridyne intermediates, are often required to effect substitution at the 3-position.[25]
Caption: A typical experimental workflow for C-Br bond functionalization.
Conclusion
The C-Br bond in 3-bromopyridine possesses a rich and versatile reactivity profile that has been extensively leveraged by synthetic chemists. Its susceptibility to oxidative addition makes it an ideal electrophile for a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of C-C, C-N, and C-sp bonds. Concurrently, its ability to undergo metal-halogen exchange provides an alternative pathway for functionalization via nucleophilic organometallic intermediates. While less reactive in traditional SNAr reactions, this relative inertness provides an element of chemoselectivity in more complex systems. A thorough understanding of these electronic principles and reaction mechanisms is paramount for any scientist seeking to harness the synthetic power of this invaluable heterocyclic building block.
References
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- ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed.
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
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- Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
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- The 4-substitution of 3-bromopyridines with additional nucleophiles. a...
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
- Mechanistic studies on palladium-c
- (a) Examples of medicinally relevant pyridine containing molecules; (b)...
- Buchwald–Hartwig amin
- Reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine. Benchchem.
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- The Mechanisms of the Stille Reaction. University of Windsor.
- An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Stille reaction. Wikipedia.
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- Stille Coupling. Organic Chemistry Portal.
- Nucleophilic Arom
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Role of "Methyl 2-(3-bromopyridin-2-yl)acetate" in medicinal chemistry
Exploring Medicinal Potential
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Finalizing the Content Outline
Pinpointing Relevant Protocol
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Defining Guide Structure
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Methodological & Application
Introduction: Synthesizing Substituted Pyridines via Suzuki-Miyaura Cross-Coupling
An Application Note and Protocol for the Suzuki-Miyaura Coupling of Methyl 2-(3-bromopyridin-2-yl)acetate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organohalide is particularly vital in medicinal chemistry, where biaryl and hetero-biaryl motifs are prevalent in a vast number of pharmaceutical agents.[3][4]
The target molecule, methyl 2-(3-bromopyridin-2-yl)acetate, presents a valuable scaffold for introducing molecular diversity. The pyridine ring is a common feature in bioactive compounds, and the acetate group provides a handle for further chemical modification. However, the Suzuki coupling of pyridyl halides is not without its challenges. The electron-deficient nature of the pyridine ring can influence reactivity, and the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[5][6]
This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing a detailed protocol for the Suzuki-Miyaura coupling of methyl 2-(3-bromopyridin-2-yl)acetate. It goes beyond a simple recitation of steps to explain the causality behind experimental choices, offering insights into catalyst selection, reaction optimization, and troubleshooting common issues.
Understanding the Core Components: A Mechanistic Perspective
The success of a Suzuki-Miyaura coupling hinges on the interplay of the catalyst, ligand, base, and solvent. A fundamental understanding of their roles within the catalytic cycle is crucial for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
The Catalytic Cycle
The reaction is initiated by a Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the pyridyl halide.[1] The resulting Pd(II) complex then undergoes transmetalation, where the organic group from the activated boronic acid (the boronate) displaces the halide on the palladium center.[10] This step is critically mediated by the base. Finally, the Pd(II) intermediate undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9]
Key Parameter Selection and Rationale
The choice of reagents can dramatically affect reaction outcomes, especially with challenging substrates like substituted pyridines.
Catalyst and Ligand System
The palladium source and its associated ligand are the heart of the catalytic system. While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-deficient heteroaryl halides often benefit from more sophisticated systems.[11]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). These are typically Pd(II) or Pd(0) sources that generate the active Pd(0) catalyst in situ.[7]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For pyridyl substrates, standard phosphine ligands like PPh₃ may be insufficient.[12] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[11][12] These ligands promote the oxidative addition and reductive elimination steps, increasing turnover numbers and allowing for lower catalyst loadings.[11]
The Role of the Base
The base is not a passive spectator; it is essential for activating the organoboron reagent.[13] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is required for efficient transmetalation.[10][14][15]
-
Base Strength: The choice of base is a critical consideration. Strong bases like NaOH or NaOMe are highly effective but can cause hydrolysis of the methyl ester in the substrate.[8]
-
Common Choices: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[3] For substrates with base-sensitive functional groups, milder bases such as potassium fluoride (KF) can be an excellent alternative.[13] Finely ground, anhydrous bases are crucial for reproducibility.[12]
Solvent System
The solvent must solubilize the reactants and catalyst. Anhydrous, degassed solvents are imperative, as the active Pd(0) catalyst is sensitive to oxygen and can be oxidized into an inactive state.[5][12]
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, and dimethylformamide (DMF) are widely used.[3][6]
-
Aqueous Systems: Reactions are often run in a biphasic mixture (e.g., dioxane/water or toluene/water).[9] This can facilitate the dissolution of the inorganic base and the boronate intermediate.
Comparative Analysis of Catalytic Systems
The following table summarizes various catalytic systems used for the Suzuki-Miyaura coupling of bromopyridines, providing a reference for selecting starting conditions.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insight/Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | A classical, widely used system.[11] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Bulky phosphine ligand enhances reactivity for challenging substrates.[11] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Highly active NHC-based pre-catalyst allows for low loading and short times.[11] |
| PdCl₂(dppf) | Na₂CO₃ (aq.) | Toluene/Dioxane | 85 | 4-18 | ~70-90 | A robust and common pre-catalyst for general applications.[6][16] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 110 | 12-24 | ~75-90 | Effective for electron-deficient heteroaryl boron derivatives.[17] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of methyl 2-(3-bromopyridin-2-yl)acetate with a generic arylboronic acid.
Materials and Reagents
-
Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Experimental Workflow Diagram
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-(3-bromopyridin-2-yl)acetate (e.g., 244 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground anhydrous K₃PO₄ (637 mg, 3.0 mmol).
-
Catalyst Addition: In the air, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromopyridine is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.
Troubleshooting and Expert Insights
Even robust protocols can encounter issues. The following guide addresses common problems and provides logical solutions.
Troubleshooting Workflow
-
Issue: Low or No Conversion
-
Cause: Catalyst deactivation is a primary suspect. The active Pd(0) species can be oxidized by trace oxygen, or the pyridine nitrogen may be inhibiting the catalyst.[5][12]
-
Solution: Ensure all solvents are rigorously degassed and a strict inert atmosphere is maintained.[12] If inhibition is suspected, switching to a bulkier, electron-rich ligand like SPhos or XPhos can disfavor pyridine coordination and accelerate the desired catalytic steps.[11]
-
-
Issue: Significant Homocoupling of Boronic Acid
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), leading to a pathway that favors the coupling of two boronic acid molecules.[7]
-
Solution: The most critical action is the strict exclusion of oxygen.[12] Ensure the reaction setup is flawless and solvents are properly degassed.
-
-
Issue: Protodeboronation (Loss of Boronic Acid Starting Material)
-
Cause: The carbon-boron bond can be cleaved by a proton source, most commonly water, especially under basic conditions.[12][18] This removes the boronic acid from the productive catalytic cycle.
-
Solution: Use thoroughly dried solvents and a finely ground, anhydrous base. If the problem persists, consider switching from a boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate, which are less prone to premature cleavage.[19]
-
Conclusion
The Suzuki-Miyaura coupling of methyl 2-(3-bromopyridin-2-yl)acetate is a highly valuable transformation for generating functionalized pyridine derivatives. Success in this endeavor relies on a nuanced understanding of the reaction mechanism and the careful selection of the catalyst system, base, and solvent. By employing modern, robust catalytic systems with electron-rich ligands and maintaining rigorous anhydrous and oxygen-free conditions, researchers can overcome the inherent challenges of coupling pyridyl halides. The protocol and troubleshooting guide presented here offer a comprehensive framework for achieving high yields and purity, enabling the efficient synthesis of novel molecules for pharmaceutical and materials science applications.
References
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Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC - NIH. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Semantics Scholar. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ResearchGate. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-(3-bromopyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology for the construction of carbon-nitrogen (C-N) bonds, a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the Buchwald-Hartwig amination of a challenging, electronically complex substrate: Methyl 2-(3-bromopyridin-2-yl)acetate. The presence of a pyridine nitrogen and a base-sensitive ester functional group presents unique challenges that necessitate careful optimization of reaction parameters. This document will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, bases, and solvents, and provide step-by-step protocols for successful execution. Furthermore, a detailed troubleshooting guide will address common pitfalls encountered with this class of substrates.
Introduction: The Significance of Aminated Pyridine Scaffolds
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. The ability to forge a C-N bond at the 3-position of a 2-substituted pyridine ring, as in the case of Methyl 2-(3-bromopyridin-2-yl)acetate, opens a direct route to a diverse array of novel chemical entities with potential therapeutic applications. Traditional methods for the synthesis of such compounds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig amination has provided a powerful and versatile tool to overcome these limitations, enabling the coupling of a wide range of amines with (hetero)aryl halides under relatively mild conditions.[1]
However, the successful application of this reaction to substrates like Methyl 2-(3-bromopyridin-2-yl)acetate is not trivial. The electron-deficient nature of the pyridine ring and the potential for the lone pair on the pyridine nitrogen to coordinate to and inhibit the palladium catalyst are significant hurdles.[2][3] Additionally, the presence of a methyl ester functionality introduces a susceptibility to base-mediated hydrolysis, which must be carefully managed through the judicious choice of reaction conditions.[4]
The Catalytic Cycle: A Mechanistic Rationale for Component Selection
A thorough understanding of the catalytic cycle is paramount for rational reaction design and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Steps and Component Roles:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 2-(3-bromopyridin-2-yl)acetate. This is often the rate-determining step. Electron-rich, bulky phosphine ligands are crucial here as they stabilize the electron-deficient palladium center and facilitate the C-Br bond cleavage. For pyridine substrates, these bulky ligands also sterically hinder the coordination of the pyridine nitrogen to the palladium, preventing catalyst poisoning.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical, especially with our ester-containing substrate. Strong bases like sodium tert-butoxide (NaOtBu) can lead to saponification of the ester.[4] Therefore, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred, although they may necessitate higher reaction temperatures or longer reaction times.[4]
-
Reductive Elimination: This is the final C-N bond-forming step, where the desired aminated product is released, and the Pd(0) catalyst is regenerated. Bulky, electron-donating ligands accelerate this step.[5]
Recommended Reagents and Reaction Parameters
The successful amination of Methyl 2-(3-bromopyridin-2-yl)acetate hinges on the careful selection of each reaction component. The following table provides a comparative overview of commonly used reagents for the Buchwald-Hartwig amination of challenging heteroaryl halides.
| Component | Recommended Options | Rationale for Selection with Methyl 2-(3-bromopyridin-2-yl)acetate |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. Both are effective, with pre-catalysts offering greater reproducibility.[6] |
| Ligand | RuPhos, BrettPhos, Xantphos, Josiphos-type ligands | Bulky biarylphosphine ligands like RuPhos and BrettPhos are highly recommended due to their steric bulk and electron-rich nature, which are ideal for preventing pyridine coordination and promoting reductive elimination.[5] Xantphos , with its large bite angle, is also a robust choice and can be effective with milder bases.[5] Josiphos-type ligands have shown high activity for challenging heteroaryl chlorides and are worth considering.[5] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Milder inorganic bases are strongly recommended to avoid hydrolysis of the methyl ester.[4] While NaOtBu is highly active, its use is discouraged with this substrate unless very short reaction times at lower temperatures are feasible and have been optimized. |
| Solvent | Toluene, 1,4-Dioxane, THF | These are the most common solvents for Buchwald-Hartwig aminations. They must be anhydrous to prevent catalyst deactivation and side reactions.[2] |
| Amine | Primary and secondary alkyl or aryl amines | The choice of amine will influence the optimal ligand and reaction conditions. Primary amines are often coupled effectively with ligands like BrettPhos.[5] |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of Methyl 2-(3-bromopyridin-2-yl)acetate. It is crucial to perform small-scale test reactions to optimize conditions for a specific amine coupling partner.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure with a Solid Amine
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene (0.1 M concentration with respect to the aryl bromide)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and Cs₂CO₃.
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous toluene via a syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.
-
Add Methyl 2-(3-bromopyridin-2-yl)acetate and the solid amine to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for a Liquid or Volatile Amine
For liquid or volatile amines, the use of a sealed tube is recommended to prevent the loss of the amine at elevated temperatures.
Procedure:
-
Follow steps 1-4 from Protocol 1 in a dry, sealable reaction tube.
-
Add Methyl 2-(3-bromopyridin-2-yl)acetate to the tube.
-
Add the liquid amine via a syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Follow steps 7-11 from Protocol 1 for reaction monitoring and work-up.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Impure or oxidized palladium precursor or ligand. Presence of oxygen or moisture in the reaction. Catalyst Poisoning: Coordination of the pyridine nitrogen to the palladium center. | Use high-purity reagents and ensure a strictly inert atmosphere. Degas the solvent thoroughly. Switch to a bulkier ligand such as RuPhos, BrettPhos, or a Josiphos-type ligand to sterically hinder pyridine coordination.[5] |
| Ester Hydrolysis | Base is too strong: Use of NaOtBu or other strong alkoxide bases. | Switch to a milder inorganic base such as Cs₂CO₃, K₃PO₄, or K₂CO₃.[4] If a stronger base is necessary, try lowering the reaction temperature and carefully monitoring for ester cleavage. |
| Formation of Side Products (e.g., Hydrodehalogenation) | High Reaction Temperature: Can promote side reactions. Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. | Cautiously lower the reaction temperature in 10 °C increments. Screen different classes of ligands. Bulky biarylphosphine ligands are generally robust against this side reaction.[7] |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: Particularly when using milder bases. Sterically Hindered Amine: May require more forcing conditions. | Increase the reaction time and/or cautiously increase the temperature. Increase the catalyst and ligand loading (e.g., to 5 mol% Pd and 10 mol% ligand). Consider a more active ligand system. |
Conclusion
The Buchwald-Hartwig amination of Methyl 2-(3-bromopyridin-2-yl)acetate is a powerful yet nuanced transformation that provides access to valuable synthetic intermediates. Success is contingent upon a rational approach to reaction design, with careful consideration of the interplay between the catalyst, ligand, base, and the specific functionalities of the substrate. By leveraging bulky, electron-rich phosphine ligands to mitigate catalyst inhibition by the pyridine nitrogen and employing milder inorganic bases to preserve the integrity of the ester group, researchers can effectively navigate the challenges associated with this substrate class. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of efficient and scalable syntheses of novel 2,3-disubstituted pyridine derivatives.
References
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-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Request PDF. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 5, 2026, from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
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Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
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Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Wolfe, J. P., & Buchwald, S. L. (2000). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters, 2(9), 1165–1168. [Link]
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The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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ACS Omega. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
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The Organic Synthesis Channel. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Application Note: Strategic Functionalization of Methyl 2-(3-bromopyridin-2-yl)acetate via Nucleophilic Substitution Reactions
Abstract
Methyl 2-(3-bromopyridin-2-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a brominated pyridine core adjacent to a methyl ester moiety, offers a prime handle for introducing molecular diversity. This application note provides a detailed guide for researchers on the strategic application of nucleophilic substitution reactions to functionalize this substrate. We move beyond classical SNAr concepts, which are challenging at the C3-position of pyridine[2], to focus on robust and scalable palladium-catalyzed cross-coupling methodologies, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This guide explains the underlying principles of reactivity, offers detailed, field-proven protocols, and provides insights into optimizing reaction parameters for the successful synthesis of novel pharmaceutical intermediates.
Molecular Profile and Reactivity Analysis
The synthetic utility of Methyl 2-(3-bromopyridin-2-yl)acetate is dictated by the interplay of electronic and steric factors within its structure.
-
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the methyl acetate group at the C2 position, which acts as a moderate electron-withdrawing group.[3] This overall electron deficiency enhances the electrophilicity of the C-Br bond, making it susceptible to oxidative addition by a low-valent metal catalyst, a key step in cross-coupling reactions. However, direct nucleophilic aromatic substitution (SNAr) is generally disfavored at the C3 position, which is less electronically activated for nucleophilic attack compared to the C2 and C4 positions.[2]
-
Steric Hindrance: The methyl acetate group at the C2 position creates significant steric congestion around the adjacent C3 bromine atom.[3] This steric shield can impede the approach of bulky nucleophiles and, more importantly, influence the choice of ligand in catalyst systems. Ligands with appropriate bulk and bite angles are necessary to facilitate efficient oxidative addition and subsequent reductive elimination steps.
Given this profile, transition-metal catalysis is the most effective strategy for achieving nucleophilic substitution at the C3 position. These methods circumvent the high activation energy of a direct SNAr pathway by proceeding through an alternative mechanistic cycle.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of N-aryl and N-heteroaryl amines from aryl halides.[4][5] This reaction is indispensable for accessing novel amine derivatives of Methyl 2-(3-bromopyridin-2-yl)acetate.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex to form a Pd(II) intermediate; (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex; and (3) Reductive Elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[4][6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination with Morpholine
This protocol describes a general procedure for the C-N coupling of Methyl 2-(3-bromopyridin-2-yl)acetate with a secondary cyclic amine, morpholine.
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 mmol, 230.1 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 104.5 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
(±)-BINAP (0.04 mmol, 24.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene, anhydrous (5 mL)
-
Argon or Nitrogen gas supply (with Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Methyl 2-(3-bromopyridin-2-yl)acetate, Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Using a syringe, add anhydrous toluene to the flask, followed by the addition of morpholine.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-substituted product.
Key Parameters and Troubleshooting
| Parameter | Importance & Rationale | Common Issues & Solutions |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts that are reduced in situ to the active Pd(0) species. | Low Conversion: Ensure precatalyst is not degraded. Consider using a more air-stable precatalyst like a Buchwald G3 or G4 palladacycle.[9] |
| Ligand | Crucial for stabilizing the Pd center and facilitating oxidative addition/reductive elimination. Bulky, electron-rich phosphine ligands (e.g., BINAP, BrettPhos, SPhos) are often required.[8][10] | No Reaction: Ligand may be too bulky or not suitable. Screen a panel of ligands (e.g., Josiphos, Xantphos) to find the optimal one for the substrate. |
| Base | Required to deprotonate the amine, forming the active nucleophile. Strong, non-nucleophilic bases like NaOtBu are common. Weaker bases (K₂CO₃, Cs₂CO₃) can be used for sensitive substrates.[11] | Ester Hydrolysis: If the methyl ester is cleaved, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and a solvent like dioxane. |
| Solvent | Aprotic, non-coordinating solvents like toluene or 1,4-dioxane are standard as they do not interfere with the catalytic cycle. Must be anhydrous. | Side Reactions: Ensure solvent is thoroughly degassed and anhydrous to prevent catalyst deactivation and hydrodehalogenation of the starting material. |
Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is one of the most versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl scaffolds.[12][13] It is an ideal strategy for introducing aryl or vinyl groups at the C3 position of the substrate.
Mechanistic Overview
The Suzuki reaction follows a similar catalytic cycle to the Buchwald-Hartwig amination. The key difference is the Transmetalation step, where the organic group from an organoboron species is transferred to the Pd(II) center. This step requires activation of the organoboron compound by a base.[13][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general method for the C-C bond formation between Methyl 2-(3-bromopyridin-2-yl)acetate and phenylboronic acid.
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 mmol, 230.1 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (4 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
In an oven-dried Schlenk tube, combine Methyl 2-(3-bromopyridin-2-yl)acetate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the tube, then evacuate and backfill with Argon (repeat 3x).
-
Add the DME and water via syringe. The mixture should be biphasic.[15]
-
Degas the resulting mixture by bubbling Argon through it for 10-15 minutes.
-
Place the tube in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.[15]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired biaryl compound.
General Experimental Workflow
The successful execution of cross-coupling reactions relies on a systematic and rigorous workflow to exclude oxygen and moisture, which can deactivate the catalyst.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.[7]
Conclusion
Methyl 2-(3-bromopyridin-2-yl)acetate is a highly valuable substrate for generating diverse libraries of compounds for drug discovery. While traditional SNAr reactions are not viable at the C3 position, modern palladium-catalyzed cross-coupling reactions provide a reliable and versatile toolkit for its functionalization. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling, in particular, offer efficient pathways to C-N and C-C bond formation, respectively. Success in these transformations hinges on the careful selection and optimization of the catalyst system—including the palladium source, ligand, and base—and the maintenance of strict inert and anhydrous conditions. The protocols and guidelines presented herein serve as a robust starting point for researchers aiming to leverage this key intermediate in their synthetic campaigns.
References
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Organic Syntheses. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
-
ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles. Available at: [Link]
-
MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Available at: [Link]
-
The Buchwald Group, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
NIH National Library of Medicine. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. 2-Bromopyridine. Available at: [Link]
-
Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us. Available at: [Link]
-
KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Available at: [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]
-
MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]
-
ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]
-
PubMed. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Available at: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
- Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available at: [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Available at: [Link]
- Google Patents. CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
-
PubMed Central. Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. Available at: [Link]
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Ester hydrolysis of "Methyl 2-(3-bromopyridin-2-yl)acetate" to carboxylic acid
An Application Note for the Synthesis of 2-(3-bromopyridin-2-yl)acetic acid via Ester Hydrolysis
Abstract
This application note provides a comprehensive technical guide for the hydrolysis of Methyl 2-(3-bromopyridin-2-yl)acetate to its corresponding carboxylic acid, 2-(3-bromopyridin-2-yl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly those used in the development of nicotinic acetylcholine receptor modulators for neurological disorders.[1] This document details two primary protocols: a robust, irreversible base-catalyzed saponification and a reversible acid-catalyzed hydrolysis. We delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, and discuss critical parameters for reaction monitoring, product purification, and safety. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction: The Significance of 2-(3-bromopyridin-2-yl)acetic acid
Substituted pyridine acetic acids are privileged scaffolds in medicinal chemistry. Specifically, 2-(3-bromopyridin-2-yl)acetic acid serves as a versatile building block. The bromine atom at the 3-position provides a reactive handle for further functionalization via cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation, esterification, or other modifications.[1] Its precursor, Methyl 2-(3-bromopyridin-2-yl)acetate, is often synthesized first, making the final hydrolysis step a key transformation to enable subsequent synthetic diversification.
The choice of hydrolysis method is paramount and depends on the overall stability of the substrate and the desired process efficiency. Base-catalyzed hydrolysis, or saponification, is generally preferred for its irreversibility, which often leads to higher yields and simpler reaction completion.[2] However, acid-catalyzed hydrolysis can be advantageous for substrates that are sensitive to strong bases.
Mechanistic Principles of Ester Hydrolysis
Understanding the reaction mechanism is crucial for troubleshooting and optimization. Both base- and acid-catalyzed pathways proceed through a nucleophilic acyl substitution, but their intermediates and driving forces differ significantly.
Base-Catalyzed Hydrolysis (Saponification)
This is a two-step addition-elimination mechanism that is effectively irreversible.[3][4]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Deprotonation (Driving Force): The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol. This final step is thermodynamically very favorable and renders the entire process irreversible, driving the reaction to completion.[2][3]
An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the final carboxylic acid product.[3]
Caption: Simplified Base-Catalyzed Hydrolysis Mechanism
Acid-Catalyzed Hydrolysis
This pathway is an equilibrium process and is essentially the reverse of Fischer esterification.[5][6][7]
-
Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon significantly more electrophilic.[5]
-
Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination of Alcohol: The intermediate collapses, eliminating a molecule of methanol and forming a protonated carboxylic acid.
-
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final carboxylic acid.[5][6]
Because every step is reversible, a large excess of water is required to drive the equilibrium towards the products according to Le Châtelier's principle.[5][8]
Caption: Simplified Acid-Catalyzed Hydrolysis Mechanism
Comparative Protocol Overview
The choice between base and acid catalysis involves trade-offs in reaction conditions, workup complexity, and efficiency.
| Parameter | Protocol 1: Base-Catalyzed (Saponification) | Protocol 2: Acid-Catalyzed Hydrolysis |
| Primary Reagent | Lithium Hydroxide (LiOH) | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Equivalents | 1.5 - 3.0 eq. | Catalytic amount in excess water |
| Solvent System | Tetrahydrofuran (THF) / Water / Methanol | Dilute Aqueous Acid |
| Temperature | Room Temperature to 60 °C | Reflux (approx. 100 °C) |
| Reaction Time | 2 - 12 hours (typically) | 12 - 48 hours (typically) |
| Driving Force | Irreversible deprotonation of the acid product | Large excess of water (mass action) |
| Pros | - Irreversible, drives to completion- Generally faster and cleaner- Milder temperatures possible | - Useful for base-sensitive substrates- Simple reagent profile |
| Cons | - Requires acidic workup to isolate product- Potential for base-mediated side reactions | - Reversible, may not go to completion- Harsher temperature conditions- Slower reaction rates |
Detailed Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide
This is the recommended method for its efficiency and irreversibility. Lithium hydroxide is often preferred over sodium or potassium hydroxide in complex substrates due to its favorable solubility and reactivity profile.[9][10]
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Methanol (MeOH), reagent grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (EtOAc), for extraction
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 eq.) in a solvent mixture of THF and Methanol (e.g., a 3:1 ratio).
-
Reagent Addition: In a separate container, dissolve lithium hydroxide monohydrate (2.0 eq.) in deionized water. Add the aqueous LiOH solution to the stirring ester solution at room temperature.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or heat gently (e.g., 40-50 °C) to increase the rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material (ester) is significantly less polar than the product (carboxylate salt, which will remain at the baseline on silica gel). The reaction is complete upon full consumption of the starting ester.
-
Workup - Quenching and Solvent Removal: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the organic solvents (THF and Methanol).
-
Workup - Acidification: Re-dissolve the remaining aqueous residue in water. Cool the solution in an ice bath and slowly add 2M HCl with stirring to acidify the mixture to pH ~2-3. The carboxylic acid product should precipitate as a solid.
-
Workup - Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-bromopyridin-2-yl)acetic acid.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative, particularly if the starting material possesses base-labile functional groups.
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate
-
Hydrochloric Acid (HCl), 6M solution
-
Sodium Bicarbonate (NaHCO₃), saturated aq. solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 eq.) to an excess of 6M aqueous HCl.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by taking a small aliquot, neutralizing it, extracting into an organic solvent, and analyzing by TLC or LC-MS. Due to the slow nature of this reaction, it may require overnight or longer refluxing.[11]
-
Workup - Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Workup - Extraction: Extract the neutralized aqueous solution with ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Note: The product may require re-acidification of the aqueous layer and re-extraction if it remains as a salt.
Purification and Characterization
The crude product obtained from either protocol may require further purification.
-
Recrystallization: This is the preferred method if the crude product is a solid and of reasonable purity.[12] Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, toluene) to find suitable conditions where the compound is soluble when hot and sparingly soluble when cold.
-
Column Chromatography: If the product is an oil or contains significant impurities, purification by flash column chromatography on silica gel may be necessary. A gradient elution system, such as hexanes/ethyl acetate with a small percentage of acetic acid, is often effective.[12]
Characterization: The identity and purity of the final product, 2-(3-bromopyridin-2-yl)acetic acid, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (216.03 g/mol for the neutral molecule).[1]
-
Melting Point (MP): To assess purity.
Overall Workflow Visualization
Caption: General experimental workflow from starting ester to pure carboxylic acid.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood.[13] Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, must be worn at all times.[13][14]
-
3-Bromopyridine Derivatives: These compounds are classified as harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[14] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[15]
-
Reagents:
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract. Handle concentrated solutions with extreme care.
-
Organic Solvents (THF, EtOAc): Flammable liquids and vapors. Keep away from ignition sources.[16]
-
In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[14][16] Dispose of all chemical waste according to institutional and local regulations.[13]
References
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
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The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]
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Capot Chemical. (2019). MSDS of 3-Bromopyridine-d4. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%. [Link]
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Science.gov. (n.d.). ester hydrolysis rate: Topics. [Link]
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MySkinRecipes. (n.d.). 2-(3-Bromopyridin-2-yl)acetic acid. [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. [Link]
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NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. [Link]
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Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]
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KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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ChemBK. (2024). methyl 2-(pyridin-2-yl)acetate. [Link]
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World Journal of Chemical Education. (2018). Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate. [Link]
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Chemguide. (n.d.). hydrolysis of esters. [Link]
- Google Patents. (n.d.).
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ResearchGate. (2002). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
PubChem. (n.d.). Methyl 2-pyridylacetate. National Institutes of Health. [Link]
- Kocienski, P. J. (2005). Protecting Groups, 3rd Ed.. Thieme.
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National Institutes of Health. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC. [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
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Strategic Diversification of the Pyridine Core: Synthesis of Novel Heterocycles from Methyl 2-(3-bromopyridin-2-yl)acetate
An Application Note for Advanced Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of advanced synthetic strategies utilizing Methyl 2-(3-bromopyridin-2-yl)acetate as a versatile starting material. Pyridine and its fused heterocyclic derivatives are privileged scaffolds in pharmacology, and this document details robust protocols for their synthesis.[1][2] We will explore palladium-catalyzed cross-coupling and annulation reactions, multicomponent reaction (MCR) strategies, and nucleophilic substitution pathways to construct diverse and novel heterocyclic systems. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure reproducibility and facilitate further innovation.
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[3] Fused pyridopyrimidine systems, in particular, exhibit a wide spectrum of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[2][4][5] The strategic functionalization of simple pyridine building blocks is therefore a critical endeavor in the discovery of new therapeutic agents.
Methyl 2-(3-bromopyridin-2-yl)acetate is an exemplary starting material, possessing three key points for chemical modification:
-
An sp²-hybridized bromine atom at the 3-position, ideal for transition-metal-catalyzed cross-coupling reactions.[6]
-
An ester functionality , which can be hydrolyzed, reduced, or serve as an electrophilic partner in cyclization reactions.[7][8]
-
An activated methylene group , which can be deprotonated to form a nucleophile for further elaboration.
This guide leverages these features to present reliable pathways for synthesizing complex heterocyclic architectures.
Synthetic Pathways and Methodologies
The strategic location of the bromo and acetate functionalities on the pyridine ring allows for a diverse range of synthetic transformations. We will focus on three high-impact strategies: Palladium-Catalyzed Annulation, Suzuki Cross-Coupling, and a proposed Multicomponent Reaction for library synthesis.
dot
Caption: Synthetic pathways from the starting material.
Protocol I: Palladium-Catalyzed Intramolecular Annulation
This protocol describes the synthesis of a fused tricyclic heterocycle through an intramolecular palladium-catalyzed reaction. This transformation proceeds via a cascade mechanism, likely involving C-H activation or a Heck-type cyclization, to form a new ring system. Such rigid, planar structures are of significant interest in developing DNA intercalators and enzyme inhibitors.
Principle of the Reaction: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond. Following this, an intramolecular cyclization occurs where the activated methylene group's conjugate base attacks the pyridine ring, or a related C-H activation event takes place. Reductive elimination then regenerates the catalyst and yields the final annulated product. The choice of ligand is critical to stabilize the palladium intermediates and promote the desired reactivity.[9]
Detailed Experimental Protocol
Objective: To synthesize a substituted pyrido[2,3-b]indolizine derivative.
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 equiv, 230 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv, 11.2 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.10 equiv, 47.7 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv, 345 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Argon gas supply
Procedure:
-
To an oven-dried 25 mL Schlenk flask, add Methyl 2-(3-bromopyridin-2-yl)acetate, Palladium(II) Acetate, XPhos, and Potassium Carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Causality and Insights:
-
Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is essential for facilitating the cyclization step, likely by deprotonating the activated methylene group adjacent to the ester.
-
Solvent: Dioxane is a high-boiling point, aprotic solvent suitable for dissolving the reactants and achieving the necessary reaction temperature.
Protocol II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C-C bonds. This protocol details the coupling of Methyl 2-(3-bromopyridin-2-yl)acetate with an arylboronic acid to synthesize a 3-arylpyridine derivative, a common motif in pharmacologically active molecules.
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol
Objective: To synthesize Methyl 2-(3-(4-methoxyphenyl)pyridin-2-yl)acetate.
Materials:
-
Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 equiv, 230 mg)
-
4-Methoxyphenylboronic acid (1.2 equiv, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 22 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, 212 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Argon gas supply
Procedure:
-
In a microwave vial or Schlenk flask, combine Methyl 2-(3-bromopyridin-2-yl)acetate, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Sodium Carbonate.
-
Evacuate and backfill the vessel with argon three times.
-
Add the dioxane and water solvent mixture.
-
Seal the vessel and heat the mixture to 90 °C for 4-8 hours with vigorous stirring.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain the pure product.
Strategy III: Multicomponent Reactions (MCRs) for Library Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[10][11] This approach is ideal for generating libraries of compounds for high-throughput screening in drug discovery. A hypothetical MCR protocol based on the Hantzsch pyridine synthesis could be adapted.[12]
Proposed Protocol: One-Pot Synthesis of a Dihydropyridine Derivative
-
Initial Hydrolysis: The starting ester, Methyl 2-(3-bromopyridin-2-yl)acetate, is first hydrolyzed under basic conditions to yield 2-(3-bromopyridin-2-yl)acetic acid.
-
MCR Assembly: The resulting acid could potentially be activated and used in a four-component Ugi reaction or a similar MCR. A more direct approach would be to reduce the ester to an aldehyde.
-
Hantzsch-type Condensation: The aldehyde derivative, an enamine, and a β-ketoester could be condensed with ammonium acetate to construct a novel, highly substituted dihydropyridine ring fused or linked to the initial pyridine core.[13] This strategy offers a rapid route to molecular diversity from a single, advanced intermediate.
Summary of Synthetic Approaches
| Methodology | Key Reagents | Resulting Core Structure | Typical Yields | Key Advantages |
| Intramolecular Annulation | Pd(OAc)₂, XPhos, K₂CO₃ | Fused Tricyclic Heterocycle | 50-75% | Builds high molecular complexity; creates rigid scaffolds. |
| Suzuki Cross-Coupling | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃ | 3-Arylpyridine | 70-95% | Reliable, high-yielding, excellent functional group tolerance. |
| Multicomponent Reaction | Aldehyde, β-ketoester, NH₄OAc | Highly Substituted (Di)hydropyridine | Varies | High atom economy, rapid library generation, operational simplicity.[10][11] |
Conclusion
Methyl 2-(3-bromopyridin-2-yl)acetate stands out as a powerful and versatile building block for the synthesis of novel and medicinally relevant heterocycles. The protocols detailed in this guide for palladium-catalyzed annulation and cross-coupling provide reliable and reproducible methods for creating complex molecular architectures. Furthermore, the potential for this substrate to be incorporated into efficient multicomponent reaction schemes opens up exciting avenues for the rapid discovery of new chemical entities. By understanding the underlying principles and applying these robust protocols, researchers can significantly accelerate their efforts in the field of drug discovery and development.
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Al-Ostath, A., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]
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Wikipedia. 3-Bromopyridine. Available from: [Link]
-
Li, X., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available from: [Link]
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Semantic Scholar. p–p stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions. Available from: [Link]
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National Center for Biotechnology Information. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]
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National Center for Biotechnology Information. π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study. Available from: [Link]
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PubMed. Ligand bite angle-dependent palladium-catalyzed cyclization of propargylic carbonates to 2-alkynyl azacycles or cyclic dienamides. Available from: [Link]
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National Center for Biotechnology Information. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Available from: [Link]
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ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available from: [Link]
-
Royal Society of Chemistry. Regiocontrolled synthesis of 2,4,6-triarylpyridines from methyl ketones, electron-deficient acetylenes and ammonium acetate. Available from: [Link]
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Application Notes & Protocols: The Strategic Utility of Methyl 2-(3-bromopyridin-2-yl)acetate in Modern Agrochemical Synthesis
Abstract
The pyridine scaffold is a cornerstone in the development of high-efficacy agrochemicals, with its derivatives forming the structural core of numerous fungicides, herbicides, and insecticides.[1][2][3] This technical guide provides an in-depth exploration of Methyl 2-(3-bromopyridin-2-yl)acetate (CAS No. 192642-95-8), a highly versatile synthetic intermediate. We will elucidate its strategic importance, detailing its reactivity profile and providing field-proven protocols for its application in constructing complex agrochemical precursors. The focus will be on palladium-catalyzed cross-coupling reactions, a pivotal technology in modern synthetic chemistry, showcasing how this building block enables the efficient creation of novel molecular architectures for crop protection.
Introduction: The Pyridine Core in Agrochemical Design
The agrochemical industry is in a constant state of innovation, driven by the need for more effective, selective, and environmentally benign solutions to protect crops.[4] Heterocyclic compounds, particularly those containing a pyridine ring, are of paramount importance in this pursuit.[2][3] The pyridine moiety's unique electronic properties and metabolic stability make it a "privileged scaffold" for interacting with biological targets in pests and weeds.[2]
Methyl 2-(3-bromopyridin-2-yl)acetate emerges as a key strategic intermediate in this context.[4][5] Its structure is pre-functionalized with two critical handles for synthetic diversification:
-
A bromo substituent at the 3-position, ideal for metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
-
A methyl acetate group at the 2-position, which can be readily hydrolyzed to a carboxylic acid and subsequently converted to a wide array of amides, esters, or other functional groups common in active agrochemical ingredients.
This dual functionality allows for a modular and convergent approach to synthesis, enabling rapid library generation for structure-activity relationship (SAR) studies.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to successful protocol development.
Table 1: Physicochemical Properties of Methyl 2-(3-bromopyridin-2-yl)acetate
| Property | Value | Source |
| CAS Number | 192642-95-8 | [5][6][7] |
| Molecular Formula | C₈H₈BrNO₂ | [5] |
| Molecular Weight | 230.06 g/mol | [5] |
| IUPAC Name | methyl 2-(3-bromopyridin-2-yl)acetate | [5] |
| Appearance | Liquid or Solid or Semi-solid | [8] |
| Purity | Typically ≥95% | [6] |
The reactivity of this molecule is dominated by the C-Br bond. The bromine atom serves as an excellent leaving group in palladium-catalyzed reactions, which are central to its application.[5][9] The order of reactivity for halogens in such couplings is generally I > Br > Cl, making this bromo-substituted pyridine an optimal balance of reactivity and stability.[10]
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for constructing C-C bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry.[11] These reactions allow for the precise and efficient connection of two different organic fragments.[11] The general mechanism involves a catalytic cycle that is fundamental to understanding the protocols that follow.[10]
The General Catalytic Cycle
The process typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the Methyl 2-(3-bromopyridin-2-yl)acetate, forming a Pd(II) intermediate.
-
Transmetalation: The second organic fragment (e.g., from a boronic acid or an alkyne) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[10][11]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of a Biaryl Fungicide Precursor via Suzuki-Miyaura Coupling
Objective: To demonstrate the synthesis of a substituted 2-(2-pyridyl)biaryl structure, a common scaffold in modern fungicides, using a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
(Illustrative scheme: Methyl 2-(3-bromopyridin-2-yl)acetate reacts with 4-methoxyphenylboronic acid)
Step-by-Step Methodology
-
Reagent Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).[12]
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen for 15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add a 2:1 mixture of Toluene/Water (volume calculated to make a ~0.2 M solution with respect to the starting material). The biphasic system is common for Suzuki couplings.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality and Experimental Rationale
-
Why a Palladium Catalyst? Palladium complexes are uniquely capable of cycling between Pd(0) and Pd(II) oxidation states, which is the mechanistic basis for the cross-coupling reaction.[10] Pd(PPh₃)₄ is a common, air-stable precursor that forms the active 14-electron Pd(0) species in solution.
-
The Role of the Base: The base (Na₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step to proceed efficiently.[10][13]
-
Solvent Choice: Toluene is a high-boiling, non-polar solvent suitable for dissolving the organic reagents and catalyst. The addition of water helps to dissolve the inorganic base and facilitate the formation of the active boronate.
Representative Data
Table 2: Hypothetical Results for Suzuki Coupling Protocol
| Parameter | Value |
| Starting Material Input | 2.30 g (10.0 mmol) |
| Arylboronic Acid Input | 1.82 g (12.0 mmol) |
| Product Isolated Mass | 2.35 g |
| Yield | 86% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of a Herbicide Intermediate via Sonogashira Coupling
Objective: To install an alkyne functionality, a key feature in certain classes of herbicides, onto the pyridine ring via a Sonogashira coupling.
Reaction Scheme:
(Illustrative scheme: Methyl 2-(3-bromopyridin-2-yl)acetate reacts with Phenylacetylene)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 6. Methyl 2-(3-bromopyridin-2-yl)acetate | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. Methyl 2-(4-bromopyridin-2-yl)acetate | 1354021-08-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Experimental procedure for Sonogashira coupling with "Methyl 2-(3-bromopyridin-2-yl)acetate"
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a broad range of functional groups.[3][4][5] The reaction typically proceeds under mild conditions, often at room temperature, with an amine base that can also serve as the solvent.[1][6]
This application note provides a comprehensive guide to performing a Sonogashira coupling with "Methyl 2-(3-bromopyridin-2-yl)acetate," a heteroaromatic substrate of interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Rationale: The Dual Catalytic Cycle
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is crucial for rationalizing the choice of reagents and reaction conditions.
-
The Palladium Cycle: The active palladium(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide. This is often the rate-limiting step, particularly with less reactive bromides and chlorides.[7] The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Finally, reductive elimination from the palladium(II) complex yields the desired alkynylated product and regenerates the palladium(0) catalyst.[6][8]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium(II) complex. The use of a copper co-catalyst significantly increases the reaction rate, allowing for milder reaction conditions compared to early copper-free methods.[1][2]
Experimental Workflow Overview
Caption: A schematic overview of the key steps in the Sonogashira coupling procedure.
Detailed Experimental Protocol
This protocol is a starting point for the Sonogashira coupling of Methyl 2-(3-bromopyridin-2-yl)acetate. Optimization may be necessary depending on the specific terminal alkyne used.
Materials and Reagents:
-
Methyl 2-(3-bromopyridin-2-yl)acetate
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Reaction Parameters Summary:
| Parameter | Recommended Value | Notes |
| Aryl Bromide | 1.0 equiv | Methyl 2-(3-bromopyridin-2-yl)acetate |
| Terminal Alkyne | 1.1 - 1.5 equiv | Excess is used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Higher loading may be needed for less reactive alkynes. |
| Copper(I) Iodide | 2 - 10 mol% | Co-catalyst to increase reaction rate. |
| Base | 2 - 4 equiv | Acts as a scavenger for the generated HBr. |
| Solvent | Anhydrous, degassed | THF is a common choice; DMF can be used for less soluble substrates. |
| Temperature | Room Temp. to 80 °C | Aryl bromides often require heating.[9] |
| Reaction Time | 2 - 24 hours | Monitor progress by TLC or LC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe. Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: To the stirring solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (start with room temperature and increase if no reaction is observed). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[8]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use fresh, high-purity catalysts. Ensure proper inert atmosphere as oxygen can deactivate the Pd(0) catalyst.[9] |
| Low reaction temperature | Aryl bromides often require heating.[9] Gradually increase the temperature to 50-80 °C. | |
| Inappropriate solvent or base | Screen different solvents (e.g., DMF, toluene) and bases (e.g., DIPEA, DBU). Ensure the base is dry.[9] | |
| Formation of Palladium Black | Catalyst decomposition | This indicates the precipitation of Pd(0). This can be caused by impurities or an unsuitable solvent.[9] Try a different solvent or ensure all reagents are pure. |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[9] |
| High copper catalyst loading | Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[4][9] |
Safety Considerations
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic.[10] For larger-scale reactions, consider monitoring the internal temperature and implementing controlled addition of reagents.
-
Reagent Handling: Palladium compounds, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: The use of an inert atmosphere is crucial not only for the reaction's success but also to prevent the potential for flammable solvents to ignite in the presence of a pyrophoric catalyst.
Conclusion
The Sonogashira coupling is a robust and versatile method for the synthesis of substituted alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this reaction for the functionalization of heteroaromatic compounds like "Methyl 2-(3-bromopyridin-2-yl)acetate." The protocol and troubleshooting guide provided herein serve as a solid foundation for achieving high yields and purity in this important transformation.
References
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
The Strategic Deployment of Methyl 2-(3-bromopyridin-2-yl)acetate in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Value Proposition of a Brominated Pyridine Fragment
In the landscape of contemporary drug discovery, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying novel lead compounds.[1][2] This approach hinges on the principle of screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding to a biological target.[3] These initial hits then serve as starting points for optimization into more potent, drug-like molecules.[4] The pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in a variety of biological interactions and its favorable physicochemical properties.[5][6]
This application note details the utility of Methyl 2-(3-bromopyridin-2-yl)acetate as a strategic fragment in FBDD campaigns. Its unique structural features, including the brominated pyridine ring and the methyl ester, offer a compelling combination of properties for efficient hit identification and subsequent hit-to-lead optimization.[7] The bromine atom, in particular, serves as a versatile synthetic handle for chemical elaboration and can be a valuable tool for X-ray crystallographic screening.
Physicochemical Properties and Rationale for Use in FBDD
Methyl 2-(3-bromopyridin-2-yl)acetate is a commercially available compound with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [7] |
| Molecular Weight | 230.06 g/mol | [7] |
| CAS Number | 192642-95-8 | [7] |
This fragment adheres to the "Rule of Three," a set of guidelines for selecting fragments with a higher probability of developing into successful leads.[8] Its relatively low molecular weight and complexity increase the likelihood of finding a complementary binding pocket on a target protein. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ester carbonyl can also participate in hydrogen bonding. The aromatic ring is capable of engaging in pi-stacking and hydrophobic interactions.
The strategic inclusion of a bromine atom offers several advantages:
-
Synthetic Tractability: The bromine atom provides a reactive site for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid diversification of the fragment hit.[9]
-
X-ray Crystallography: The high electron density of the bromine atom can aid in the unambiguous determination of the fragment's binding pose in the target protein's active site through X-ray crystallography, providing crucial structural information for structure-based drug design.[8]
-
Modulation of Physicochemical Properties: The bromine atom influences the electronic properties of the pyridine ring, which can be fine-tuned during lead optimization.
Hypothetical FBDD Workflow: From Fragment Screening to Hit Confirmation
The following workflow outlines a typical FBDD campaign employing Methyl 2-(3-bromopyridin-2-yl)acetate.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Part 1: Primary Fragment Screening
The initial step involves screening a library of fragments, including Methyl 2-(3-bromopyridin-2-yl)acetate, against the target protein to identify initial "hits." A high-throughput, low-cost method is typically employed for the primary screen.
Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[10] It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
-
Reagents and Materials:
-
Target protein (e.g., 10 µM in a suitable buffer)
-
SYPRO Orange dye (5x concentration)
-
Methyl 2-(3-bromopyridin-2-yl)acetate (1 mM stock in DMSO)
-
96- or 384-well PCR plates
-
Real-time PCR instrument
-
-
Procedure:
-
Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add Methyl 2-(3-bromopyridin-2-yl)acetate to the wells to a final concentration of 200 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (e.g., > 2 °C) in the presence of the fragment compared to the DMSO control is considered a preliminary hit.
-
Part 2: Secondary Screening and Hit Validation
Hits from the primary screen are then subjected to more rigorous biophysical techniques to confirm binding and rule out false positives.[11]
Protocol: NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening as it can detect weak binding events and provide information about the binding site.[12] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Loganose Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for this purpose.[11]
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., PBS in D₂O).
-
Prepare a stock solution of Methyl 2-(3-bromopyridin-2-yl)acetate (e.g., 10 mM in d₆-DMSO).
-
The final NMR sample should contain the target protein and the fragment at a concentration of approximately 200 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the fragment alone as a reference.
-
Acquire STD and WaterLOGSY spectra of the protein-fragment mixture.
-
In an STD experiment, signals from the fragment that are in close contact with the protein will show a decrease in intensity upon saturation of the protein resonances.
-
In a WaterLOGSY experiment, signals from the fragment that bind to the protein will have the same phase as the bulk water signal, while non-binders will have the opposite phase.
-
-
Data Analysis:
-
Compare the spectra of the protein-fragment mixture with the reference spectrum of the fragment alone.
-
The presence of STD effects and/or positive NOEs in the WaterLOGSY spectrum confirms that the fragment binds to the target protein.
-
Part 3: Affinity Determination and Structural Characterization
Once a fragment hit is confirmed, the next steps are to determine its binding affinity and to obtain structural information on the protein-ligand complex.
Protocol: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20-50 µM) in the desired buffer.
-
Prepare a solution of Methyl 2-(3-bromopyridin-2-yl)acetate (e.g., 1-2 mM) in the same buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
A control experiment with the fragment injected into buffer alone should also be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change data and fit it to a suitable binding model to determine the Kd, ΔH, and n.
-
Protocol: X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is crucial for structure-based drug design.[13][14]
-
Crystallization:
-
Crystallize the target protein under conditions that yield well-diffracting crystals.
-
The protein-fragment complex can be obtained by either co-crystallization (crystallizing the protein in the presence of the fragment) or by soaking the apo-protein crystals in a solution containing the fragment.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with the known structure of the apo-protein.
-
The electron density map will reveal the binding pose of the fragment in the active site. The high electron density of the bromine atom can be particularly helpful in accurately placing the fragment.[8]
-
Hit-to-Lead Optimization: Leveraging the Versatility of the Fragment
With a confirmed hit and structural information in hand, the next phase is to optimize the fragment into a more potent lead compound. The chemical handles on Methyl 2-(3-bromopyridin-2-yl)acetate provide several avenues for optimization.
Caption: Hit-to-lead optimization strategies for Methyl 2-(3-bromopyridin-2-yl)acetate.
Strategy 1: Suzuki Coupling at the Bromine Position
The bromine atom is an ideal site for introducing new functionality via palladium-catalyzed Suzuki coupling. This allows for the exploration of additional binding pockets and the formation of new interactions with the target protein.
General Protocol for Suzuki Coupling:
-
Reactants:
-
Methyl 2-(3-bromopyridin-2-yl)acetate (1 equivalent)
-
Aryl or heteroaryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., dioxane/water mixture)
-
-
Procedure:
-
Combine all reactants in a reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Strategy 2: Amide Coupling at the Ester Position
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This introduces new hydrogen bond donors and acceptors and allows for the exploration of different substituent effects.
General Protocol for Amide Coupling:
-
Ester Hydrolysis:
-
Treat Methyl 2-(3-bromopyridin-2-yl)acetate with a base (e.g., LiOH) in a solvent mixture (e.g., THF/water) at room temperature to yield the carboxylic acid.
-
-
Amide Formation:
-
Reactants:
-
The resulting carboxylic acid (1 equivalent)
-
An amine (1.1 equivalents)
-
A coupling agent (e.g., HATU, 1.2 equivalents)
-
A base (e.g., DIPEA, 2 equivalents)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
Combine the carboxylic acid, amine, and base in the solvent.
-
Add the coupling agent and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions.
-
Dry, concentrate, and purify the amide product.
-
-
Conclusion
Methyl 2-(3-bromopyridin-2-yl)acetate is a valuable and versatile fragment for FBDD. Its adherence to the "Rule of Three," combined with the synthetic utility of its bromine and ester functionalities, makes it an excellent starting point for the discovery of novel therapeutics. The protocols outlined in this application note provide a roadmap for the successful implementation of this fragment in a drug discovery campaign, from initial screening to hit-to-lead optimization.
References
- Ciulli, A. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(44), 17888-17893.
- Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: where did it come from?. Nature Reviews Drug Discovery, 12(8), 644-644.
- Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4387–4403.
- Scott, J. S., et al. (2012). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 3(2), 154-158.
- Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4387–4403.
- Pellecchia, M., & Bertini, I. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 841, 3-17.
-
Ciulli Laboratory. (n.d.). Fragment-Based Lead Discovery. University of Dundee. Retrieved from [Link]
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). A three-stage biophysical screening cascade for fragment-based drug discovery.
- Jordan, J. B., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 55(14), 6394-6403.
-
CureFFI.org. (2016, January 13). NMR fragment screening. Retrieved from [Link]
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- Schiebel, J., et al. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-166.
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Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
- UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12.
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Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Retrieved from [Link]
- Owen, R. L., & Axford, D. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1119420.
- Hartshorn, M. J. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-477.
- Picaud, S., et al. (2014). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of Medicinal Chemistry, 57(11), 4887-4893.
- Fell, M. J., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry, 60(7), 2983-2992.
- Green, D. A., et al. (2023). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization.
- Hider, R. C., et al. (2000). Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators. Journal of Medicinal Chemistry, 43(12), 2373-2381.
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ResearchGate. (n.d.). Structures of metalloenzyme inhibitors complexed to their target. Retrieved from [Link]
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BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]
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Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Retrieved from [Link]
- Watkins, C. S., et al. (2014). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of the American Chemical Society, 136(35), 12406–12414.
- Wang, Y., et al. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. Scientific Reports, 13(1), 12567.
- Chen, C. H., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 9(54), 31495-31512.
- Sławiński, J., et al. (2008). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry, 16(14), 6985-6993.
- Johnson, M. C., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.
- Mirzayan, R., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. MedChemComm, 13(9), 1603-1614.
- Soam, S., & Dasgupta, S. (2023). Effect of Substituents on the Biological Activity of Isatin Hybrids – A SAR Study. International Journal of Current Science Research and Review, 6(3), 1961-1967.
- Green, D. A., et al. (2023).
- Picaud, S., et al. (2014). Fragment-based screening of the bromodomain of ATAD2.
- Bleicher, K. H., et al. (2008). Lead Optimization in Drug Discovery. Current Opinion in Chemical Biology, 12(3), 369-377.
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ResearchGate. (n.d.). Synthesis and SAR of derivatives based on 2-biarylethylimidazole as bombesin receptor subtype-3 (BRS-3) agonists for the treatment of obesity. Retrieved from [Link]
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 919321.
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Semantic Scholar. (n.d.). Lead Discovery and Lead Modification. Retrieved from [Link]
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Application Note: Strategies for the Derivativation of Methyl 2-(3-bromopyridin-2-yl)acetate for Parallel Library Synthesis
Abstract
The 2,3-substituted pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous clinically relevant molecules and drug candidates.[1][2] Methyl 2-(3-bromopyridin-2-yl)acetate represents a highly versatile and valuable starting material for the construction of diverse chemical libraries aimed at drug discovery. Its structure incorporates two distinct points for chemical modification: a reactive aryl bromide handle at the 3-position, ideal for palladium-catalyzed cross-coupling reactions, and a methyl ester at the 2-position, which can be readily converted into a carboxylic acid to enable amide bond formation. This application note provides a comprehensive guide with detailed, field-proven protocols for the derivatization of this scaffold, focusing on robust and scalable reactions suitable for parallel synthesis. We will cover key transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling at the C3-bromide, as well as side-chain modification via ester hydrolysis and subsequent HATU-mediated amide coupling.
Introduction: The Strategic Value of the 2,3-Substituted Pyridine Scaffold
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, prized for their ability to modulate physicochemical properties, engage in hydrogen bonding, and serve as bioisosteres for other aromatic systems.[1][3] The specific arrangement in Methyl 2-(3-bromopyridin-2-yl)acetate offers a logical and efficient path for library generation. The C3-bromo position is readily functionalized through a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amine substituents.[4] Subsequently, modification of the C2-acetate group provides a secondary diversification point, enabling the exploration of structure-activity relationships (SAR) in a systematic manner. This two-pronged approach is highly amenable to the parallel synthesis workflows common in modern drug discovery.
Derivatization via C-Br Functionalization: Palladium-Catalyzed Cross-Coupling
The electron-deficient nature of the pyridine ring renders the C-Br bond at the 3-position highly susceptible to oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles.[5][6] This reactivity enables a suite of reliable C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating C(sp²)-C(sp²) bonds, making it ideal for introducing a vast array of commercially available aryl and heteroaryl boronic acids or esters.[7][8]
Reaction Principle: The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][7][9]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
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- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Analytical Methods for Monitoring "Methyl 2-(3-bromopyridin-2-yl)acetate" Reactions
Abstract
Methyl 2-(3-bromopyridin-2-yl)acetate is a pivotal building block in modern medicinal chemistry and drug development, frequently utilized in cross-coupling and nucleophilic substitution reactions. Real-time, accurate monitoring of its chemical transformations is critical for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety and scalability.[1] This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques used to monitor reactions involving this key intermediate. We will explore both offline chromatographic methods (HPLC, GC-MS) and online/at-line spectroscopic techniques (¹H NMR, in-situ FTIR), explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Importance of Reaction Monitoring
In the synthesis of complex pharmaceutical intermediates, "blind" reactions are a significant source of inefficiency and batch failure. Reaction monitoring provides chemists with a real-time understanding of what is happening within the reaction vessel, enabling data-driven decisions to control reaction progression.[1] For a substrate like Methyl 2-(3-bromopyridin-2-yl)acetate, which contains multiple reactive sites (an ester, a brominated pyridine ring), monitoring is essential to track the consumption of starting material, the formation of the desired product, and the emergence of transient intermediates or undesired byproducts.[2] This knowledge allows for precise determination of reaction endpoints, kinetic modeling, and the development of robust, scalable, and safe chemical processes.[3]
Physicochemical Profile: Methyl 2-(3-bromopyridin-2-yl)acetate
Understanding the fundamental properties of the target molecule is the first step in selecting an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| CAS Number | 192642-95-8 | [2] |
| Appearance | Solid (Typical) | N/A |
| Aqueous Solubility | Very limited (<0.1 mg/mL at 25°C) | [2] |
| Stability | Thermally stable >250°C; undergoes moderate hydrolysis under strongly acidic conditions (pH 1-2). | [2] |
| Reactivity | The ester group is susceptible to hydrolysis. The C-Br bond is reactive towards nucleophilic substitution and cross-coupling reactions. | [2] |
The molecule's low water solubility suggests that reversed-phase chromatography will be effective. Its thermal stability makes it a suitable candidate for Gas Chromatography (GC) analysis.
Workflow for Reaction Monitoring: A Strategic Overview
The choice between offline and online monitoring depends on the specific requirements of the study, such as the need for real-time data, the reaction conditions (temperature, pressure), and the availability of equipment.[4]
Caption: General workflow for offline vs. online reaction monitoring.
Detailed Protocol: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for quantitative analysis of reaction mixtures containing pyridine derivatives due to its high resolution, sensitivity, and specificity.[5] It can effectively separate the starting material from products and impurities.
Causality: A C18 column is chosen for its ability to retain aromatic compounds.[5] A gradient elution with acetonitrile is used to separate compounds with varying polarities. An acidic modifier like formic or sulfuric acid is often necessary to ensure good peak shape for basic pyridine compounds by suppressing the ionization of silanol groups on the silica support and protonating the pyridine nitrogen.[6][7] UV detection is ideal as the pyridine ring is a strong chromophore.
Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 257 nm (based on pyridine's λmax, should be optimized).[8]
-
Injection Volume: 5-10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Sample Preparation:
-
Carefully quench a small, accurately measured aliquot (e.g., 50 µL) of the reaction mixture in a known volume of diluent (e.g., 950 µL of 50:50 Acetonitrile/Water).
-
Vortex to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
Data Analysis:
-
Identify peaks corresponding to the starting material and product by comparing retention times with pure standards.
-
Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by using area percent normalization (assuming all components are accounted for).
-
Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for analyzing volatile and thermally stable compounds like Methyl 2-(3-bromopyridin-2-yl)acetate.[9] Coupling with a Mass Spectrometry (MS) detector provides definitive identification of reactants, products, and byproducts based on their mass-to-charge ratio and fragmentation patterns.[10]
Causality: A mid-polarity column (e.g., DB-624 or similar) is suitable for separating halogenated aromatic compounds.[11] A temperature gradient is employed to elute compounds with different boiling points. MS detection in full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantitation.
Protocol: GC-MS
-
Instrumentation:
-
GC system with a temperature-programmable oven and an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chromatographic & MS Conditions:
-
Column: Agilent J&W DB-Select 624 or similar (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 50 - 400 m/z.
-
-
Sample Preparation:
-
Quench a reaction aliquot (e.g., 100 µL) and perform a liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and dilute to a final concentration of ~0.1 mg/mL.
-
-
Data Analysis:
-
Extract ion chromatograms for the molecular ions (or characteristic fragments) of the starting material and expected product to track their relative abundance over time.
-
Detailed Protocol: At-line ¹H NMR Spectroscopy
NMR spectroscopy provides unparalleled structural information and is inherently quantitative without the need for response factor calibration.[3][12] It can be used in an "at-line" fashion by periodically taking samples for rapid analysis.
Causality: The chemical shifts of protons are highly sensitive to their local electronic environment. Protons on the pyridine ring and the acetate moiety of the starting material will have characteristic signals. Upon reaction (e.g., substitution of the bromine), these signals will shift or disappear, and new signals corresponding to the product will appear.[13] By integrating these distinct signals, the relative concentrations of species can be determined.[14]
Protocol: ¹H NMR
-
Instrumentation:
-
Sample Preparation:
-
Quench a reaction aliquot (e.g., 0.1 mL) into a vial.
-
Evaporate the solvent under a stream of nitrogen or in vacuo.
-
Re-dissolve the residue in a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters (Example for 400 MHz):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16 (adjust for concentration).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitation).
-
Acquisition Time: ~3-4 seconds.
-
-
Data Analysis:
-
Identify non-overlapping proton signals unique to the starting material and the product.
-
Integrate the area of these signals.
-
Calculate the molar ratio of product to starting material. If an internal standard is used, absolute concentrations can be determined.
-
Detailed Protocol: In-situ FTIR Spectroscopy
In-situ FTIR provides real-time, non-invasive monitoring by inserting a probe directly into the reaction vessel.[3][15] It is excellent for tracking changes in functional groups.
Causality: Chemical bonds vibrate at specific infrared frequencies. The ester carbonyl (C=O) group in Methyl 2-(3-bromopyridin-2-yl)acetate has a strong, characteristic absorption band (~1735-1750 cm⁻¹).[13] If the reaction involves transformation of this ester (e.g., hydrolysis to a carboxylic acid, with a C=O stretch at ~1700-1725 cm⁻¹), this change can be monitored in real-time. Similarly, changes in the aromatic C-Br or C-H bending regions can provide kinetic profiles.[15]
Caption: Workflow for in-situ FTIR reaction monitoring.
Protocol: In-situ FTIR
-
Instrumentation:
-
FTIR spectrometer equipped with a fiber-optic cable and an Attenuated Total Reflectance (ATR) probe (e.g., Diamond or Silicon ATR).[15]
-
-
Experimental Setup:
-
Insert the ATR probe directly into the reaction mixture, ensuring the sensing element is fully submerged.
-
Before starting the reaction, collect a background spectrum of the reaction solvent and any reagents present at time zero.
-
-
Data Acquisition:
-
Set the instrument to collect spectra automatically at regular intervals (e.g., every 1-5 minutes).
-
Monitor the mid-IR region (e.g., 4000-650 cm⁻¹).
-
-
Data Analysis:
-
Identify the key spectroscopic bands for the starting material (e.g., C=O stretch at ~1740 cm⁻¹) and the product (which may have a shifted C=O or a new characteristic band).
-
Use the instrument software to plot the absorbance (or a calculated concentration profile) of these key peaks versus time. This trend chart directly visualizes the reaction kinetics.[15]
-
Method Selection Guide
| Feature | HPLC | GC-MS | ¹H NMR | In-situ FTIR |
| Analysis Time | Slower (20-30 min/sample) | Slower (20-30 min/sample) | Fast (5-10 min/sample) | Real-time (continuous) |
| Quantitation | Excellent (with calibration) | Good (with calibration) | Excellent (absolute qNMR) | Good (relative kinetics) |
| Structural Info | Low (retention time only) | High (Mass Spectrum) | Excellent (Full Structure) | Moderate (Functional Groups) |
| Setup Complexity | Moderate | Moderate-High | Moderate | High (initial setup) |
| Invasiveness | Invasive (sampling) | Invasive (sampling) | Invasive (sampling) | Non-invasive (probe) |
| Best For... | Final purity, yield, impurity profiling | Identifying unknowns, volatile byproducts | Structural elucidation, mechanism studies | Real-time kinetics, endpoint determination |
References
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
What Is Reaction Monitoring?. Chromatography Today. [Link]
-
Pyridine. SIELC Technologies. [Link]
-
Reaction Monitoring. Bruker. [Link]
-
In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. [Link]
-
ReactIR In Situ Spectroscopy. Mettler Toledo. [Link]
-
Monitoring of active ester formation using ¹H NMR spectroscopy. ResearchGate. [Link]
-
Esters. University of Calgary. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Bruker. [Link]
-
INSTRUMENTAL METHODS OF ANALYSIS. Unknown Source. [Link]
-
An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. ResearchGate. [Link]
-
Analytical Methods for Determining Pyridine in Biological Materials. NCBI. [Link]
-
Methyl 2-(5-bromopyridin-2-yl)acetate. Orion Cientific. [Link]
-
Pyridine. OSHA. [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]
-
GC- MS Analysis of Halocarbons in the Environment. ResearchGate. [Link]
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- 2. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
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- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 15. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude "Methyl 2-(3-bromopyridin-2-yl)acetate"
Welcome to the technical support center for the purification of Methyl 2-(3-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this critical intermediate. Our approach is grounded in mechanistic understanding and practical, field-tested experience to ensure you achieve the desired purity and yield.
Introduction: Understanding the Molecule and Its Challenges
Methyl 2-(3-bromopyridin-2-yl)acetate is a key building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a brominated pyridine ring and a methyl ester, presents a unique set of purification challenges. The basic nitrogen of the pyridine ring can interact with acidic stationary phases, leading to issues like peak tailing in chromatography, while the ester functionality is susceptible to hydrolysis under certain conditions.[1][2] This guide will address these issues head-on, providing you with the expertise to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Methyl 2-(3-bromopyridin-2-yl)acetate?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as 3-bromopyridine derivatives or reagents from the acetate addition.
-
Over-brominated or under-brominated species: If bromination is a step in your synthesis.
-
Positional isomers: Depending on the regioselectivity of your reactions.
-
Hydrolysis product: 2-(3-bromopyridin-2-yl)acetic acid, resulting from the hydrolysis of the methyl ester.[1]
-
Polymerization byproducts: Pyridine rings can sometimes lead to colored polymeric impurities.
Q2: My purified compound is a yellow oil, but the literature reports a solid. What should I do?
A2: The presence of minor impurities can often prevent crystallization, resulting in an oil.[3] First, ensure the highest possible purity using the chromatographic methods outlined below. If the product remains an oil, consider the following:
-
Solvent Screening for Crystallization: Systematically screen a range of solvents and solvent mixtures. Good starting points for pyridyl compounds include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.[4]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's meniscus to induce nucleation.[3]
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution.
Q3: I'm observing significant peak tailing during HPLC analysis of my compound. How can I resolve this?
A3: Peak tailing is a frequent issue with basic compounds like pyridine derivatives, primarily due to strong interactions with acidic residual silanol groups on silica-based stationary phases.[2] To mitigate this, consider the following strategies:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1% v/v) to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.[2]
-
pH Adjustment: Lowering the mobile phase pH with an acid like formic acid or acetic acid (e.g., 0.1% v/v) can protonate the pyridine nitrogen, which can sometimes improve peak shape.[2]
-
Alternative Stationary Phases: If tailing persists, consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which are designed to minimize silanol interactions.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a primary method for purifying Methyl 2-(3-bromopyridin-2-yl)acetate. Here are solutions to common problems.
Issue 1: The compound is streaking or not moving from the baseline on the TLC plate.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it is strongly interacting with the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Add a Modifier: Add a small amount of a more polar solvent like methanol or a competing base like triethylamine (0.5-1%) to your eluent to disrupt the strong interactions with the silica.
-
Check Compound Stability: Your compound might be decomposing on the silica. Perform a 2D TLC to check for stability.[5]
-
Issue 2: Poor separation of the product from a close-running impurity.
-
Possible Cause: The selectivity of your solvent system is insufficient.
-
Troubleshooting Steps:
-
Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.
-
Optimize Gradient Elution: If using a gradient, make it shallower around the elution point of your compound to improve resolution.
-
Consider a Different Stationary Phase: For very challenging separations, consider using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase silica gel.
-
Issue 3: Low recovery of the compound from the column.
-
Possible Cause: The compound may be irreversibly adsorbed onto the silica gel or could be degrading during the purification process.[2][5]
-
Troubleshooting Steps:
-
Deactivate the Silica: For acid-sensitive compounds, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
Work-up Procedure: Ensure your work-up procedure prior to chromatography removes any highly polar or reactive impurities that might interfere with the purification.
-
Minimize Time on Column: Do not let the compound sit on the column for an extended period. Elute it as efficiently as possible.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Wet pack the column with the silica slurry, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude Methyl 2-(3-bromopyridin-2-yl)acetate in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.[4]
-
Elution: Begin elution with the low-polarity eluent. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or column-purified product in the minimum amount of a hot solvent (e.g., isopropanol or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Rf Range | Notes |
| Hexane / Ethyl Acetate | 0.2 - 0.4 | Good starting point for many intermediates of moderate polarity. |
| Dichloromethane / Methanol | 0.2 - 0.4 | Offers different selectivity; useful if separation is poor in hexane/EtOAc. |
| Toluene / Acetone | 0.2 - 0.4 | Another alternative with different selectivity properties. |
Table 2: Troubleshooting Summary for Purification
| Issue | Potential Cause | Recommended Solution |
| Oily Product | Minor Impurities | High-purity chromatography followed by recrystallization attempts with solvent screening. |
| HPLC Peak Tailing | Silanol Interactions | Add triethylamine or formic acid to the mobile phase; use an end-capped column. |
| Low Column Recovery | Compound Degradation/Adsorption | Deactivate silica with triethylamine; minimize time on the column. |
| Poor Separation | Insufficient Selectivity | Change the solvent system or stationary phase. |
Visualization of the Purification Workflow
Caption: A logical flowchart for troubleshooting common column chromatography issues.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Smolecule. (n.d.). Methyl 2-(3-bromopyridin-2-yl)acetate.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone.
- ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
- IJNRD. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Waters Corporation. (n.d.). LC Purification Troubleshooting Guide.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Journal of the American Chemical Society. (2025, December 29). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.
Sources
Technical Support Center: Column Chromatography Purification of Methyl 2-(3-bromopyridin-2-yl)acetate
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals on the successful purification of Methyl 2-(3-bromopyridin-2-yl)acetate using silica gel column chromatography. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your separations effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of this specific pyridine derivative.
Q1: What is the recommended stationary phase and starting mobile phase for purifying Methyl 2-(3-bromopyridin-2-yl)acetate?
A1: The standard stationary phase for this compound is silica gel (60 Å, 230-400 mesh). Due to the compound's structure—a moderately polar aromatic ester with a basic pyridine nitrogen—a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate [1]. A good starting point for TLC analysis is a 4:1 hexanes:ethyl acetate mixture.
Crucially, because the basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, it is highly recommended to add a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1%) to the eluent system[2][3]. This addition is critical for preventing peak tailing and improving recovery.
Q2: My TLC spots for this compound are streaky or "tailing." What causes this and how can I fix it?
A2: Peak tailing is the most common issue encountered when purifying basic compounds like pyridine derivatives on silica gel[3]. The primary cause is the acid-base interaction between the lone pair of electrons on the pyridine's nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface[3]. This strong, non-ideal interaction leads to a slow desorption rate, causing the compound to streak up the TLC plate.
Solution: The most effective solution is to add a "competing base" to your mobile phase[3]. A small concentration of triethylamine (TEA) will preferentially bind to the acidic silanol sites, effectively masking them from your target compound. This allows for a much cleaner elution based primarily on polarity, resulting in sharp, symmetrical spots.
Q3: Is Methyl 2-(3-bromopyridin-2-yl)acetate stable on silica gel?
A3: Methyl 2-(3-bromopyridin-2-yl)acetate is generally stable under standard silica gel chromatography conditions. While the ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions[4], the weak acidity of standard silica gel is unlikely to cause significant chemical degradation[5]. The more pressing issue is not decomposition, but irreversible adsorption (streaking so severe the compound does not elute).
To definitively check for on-plate stability, you can perform a 2D TLC analysis [3][6]:
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate as usual.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots off the diagonal indicates on-plate degradation[3].
Q4: What is the target Rf value I should aim for during TLC method development?
A4: For optimal separation during column chromatography, the target compound should have a Thin-Layer Chromatography (TLC) Retention Factor (Rf) between 0.2 and 0.3 in the chosen solvent system[5].
-
Rationale: An Rf in this range ensures that the compound interacts sufficiently with the stationary phase to separate from less polar impurities (which will have a higher Rf) and that it will elute from the column in a reasonable volume of solvent without excessive band broadening[5]. An Rf below 0.2 often leads to very long elution times and broad, dilute fractions, while an Rf above 0.4 may result in poor separation from compounds in the solvent front.
Section 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for developing a robust purification protocol.
Part A: Thin-Layer Chromatography (TLC) Method Development
-
Prepare Eluents: Create a series of mobile phase mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1) in separate chambers. To each, add 0.5% triethylamine (e.g., 0.5 mL of TEA in 100 mL of the solvent mixture).
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on a silica gel TLC plate.
-
Develop and Visualize: Place the plate in a TLC chamber and allow the solvent to ascend. After development, visualize the spots using a UV lamp at 254 nm.
-
Optimize: Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.3. This will be the eluent for your column.
Part B: Flash Column Chromatography Procedure
-
Column Preparation: Select an appropriately sized glass column. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand[1].
-
Packing the Column (Slurry Method):
-
In a beaker, create a slurry of silica gel in your chosen non-polar solvent (hexanes)[1].
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed silica.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase (e.g., 9:1 Hexanes:EtOAc + 0.5% TEA), ensuring the solvent level never drops below the top layer of sand[1].
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude material in the minimum possible amount of the mobile phase or a low-boiling point solvent like dichloromethane[7]. Carefully apply the solution to the top of the silica bed with a pipette[7].
-
Dry Loading (For samples with poor solubility): Dissolve your crude product in a solvent, add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder[7]. Carefully add this powder to the top of the packed column[7].
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or bulb) to begin eluting the solvent.
-
Collect fractions in an ordered array of test tubes.
-
If a gradient elution is needed to elute slower-moving impurities, you can gradually increase the polarity by increasing the percentage of ethyl acetate[2][8].
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale & Key Insights |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Industry standard for cost-effectiveness and resolving power for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.1-1% Triethylamine (TEA) | Provides a tunable polarity range. TEA is essential to deactivate acidic silanol sites, preventing peak tailing of the basic pyridine compound[3][5]. |
| Target Rf | 0.2 - 0.3 | Optimal balance between resolution and elution time. Ensures good separation from both non-polar and highly polar impurities[5]. |
| Sample Load | 1-5% of silica gel mass (w/w) | Overloading is a common cause of poor separation. A lower load (e.g., 1 g of crude per 100 g of silica) is better for difficult separations. |
| Loading Method | Wet or Dry Loading | Wet loading is faster if solubility allows. Dry loading is superior for samples poorly soluble in the eluent, preventing precipitation at the column head[7]. |
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: My compound is stuck at the origin (Rf ≈ 0) on the TLC plate, even with 1:1 Hexanes:EtOAc.
-
Cause: The mobile phase is not polar enough to elute your compound. While Methyl 2-(3-bromopyridin-2-yl)acetate should move in standard systems, highly polar impurities or byproducts might not.
-
Solution:
-
Increase Polarity: Gradually increase the ethyl acetate content. You can even try 100% ethyl acetate.
-
Change Solvent System: If ethyl acetate is insufficient, switch to a more polar solvent system. A common alternative is a mixture of dichloromethane (DCM) and methanol (MeOH)[9]. Start with 98:2 DCM:MeOH and increase the methanol percentage as needed. Remember to add TEA to this system as well.
-
Problem: My compound runs with the solvent front (Rf ≈ 1), even in 9:1 Hexanes:EtOAc.
-
Cause: The mobile phase is too polar. This is unlikely for the target compound but could happen with very non-polar impurities.
-
Solution:
-
Decrease Polarity: Increase the proportion of hexanes. Try solvent systems like 19:1 or even 49:1 Hexanes:EtOAc.
-
Verify Compound Identity: Ensure the spot you are tracking is indeed your product and not a non-polar byproduct from your reaction.
-
Problem: The TLC shows good separation, but my column fractions are all mixed.
-
Cause: This issue usually points to a problem with the column setup or loading, not the solvent system.
-
Solutions:
-
Check for Column Channeling: This occurs when the silica bed is not packed uniformly, creating channels where the solvent and sample can flow through too quickly. Repack the column carefully, ensuring a homogenous slurry and level bed.
-
Reduce Sample Volume/Concentration: You may have overloaded the column. Dissolving your sample in too large a volume can create a very wide initial band. Use the absolute minimum volume of solvent for loading[7].
-
Consider Dry Loading: If your compound is not very soluble in the mobile phase, it may be precipitating on top of the column and then slowly re-dissolving as you elute, causing severe band broadening. Dry loading onto a small amount of silica can resolve this issue[7].
-
Problem: I have very low recovery of my product after the column.
-
Cause: For basic compounds like this, the most likely cause is irreversible adsorption to the acidic silica gel.
-
Solutions:
-
USE TRIETHYLAMINE! This is the most critical step. If you are not already using a basic additive in your eluent, this is almost certainly the problem. The TEA deactivates the silica surface and allows your compound to elute[3].
-
Check Dilute Fractions: Your compound may have eluted but in a very broad band, making the concentration in any single fraction too low to see easily on TLC. Combine and concentrate a larger range of fractions where you expect your product to be and re-analyze[6].
-
Alternative Stationary Phase: In very rare and difficult cases, you might consider switching to a more inert stationary phase like neutral alumina or a bonded phase like diol or cyano silica, which have fewer free silanol groups[10].
-
Section 4: Visual Troubleshooting Workflow
This diagram outlines a logical workflow for addressing common column chromatography issues when purifying basic compounds.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]
-
HU Berlin - Physik. (n.d.). Supporting Information 1. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Recrystallization of Methyl 2-(3-bromopyridin-2-yl)acetate
As a key intermediate in medicinal chemistry and organic synthesis, the purity of Methyl 2-(3-bromopyridin-2-yl)acetate (CAS No. 192642-95-8) is paramount for reliable downstream applications.[1] Recrystallization is a powerful and efficient technique for its purification. This guide, designed for researchers and drug development professionals, provides in-depth, experience-driven advice to navigate the nuances of crystallizing this specific compound, ensuring high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategic selection of a solvent system for Methyl 2-(3-bromopyridin-2-yl)acetate, grounded in its known physicochemical properties.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
The perfect solvent is one in which Methyl 2-(3-bromopyridin-2-yl)acetate exhibits high solubility at elevated temperatures but low solubility at room or ice-bath temperatures.[2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Additionally, the solvent's boiling point should be manageable (ideally below 100°C) and it should not react with the compound. Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor).
Q2: Based on its known solubility, what are the most promising solvent systems to try first?
The moderate polarity of Methyl 2-(3-bromopyridin-2-yl)acetate, stemming from its ester group and pyridine nitrogen, dictates its solubility profile.[1]
-
Single-Solvent Systems: Polar protic solvents like ethanol or methanol are excellent starting points. The compound shows moderate solubility in these, which is likely to increase significantly with heat.[1]
-
Mixed-Solvent Systems: A highly effective approach involves pairing a solvent in which the compound is soluble with a miscible "anti-solvent" in which it is insoluble.[3] Given its known properties, promising pairs include:
-
Ethanol/Hexane
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Acetone/Water (use with caution to avoid oiling out)
-
Q3: When should I choose a single-solvent system versus a mixed-solvent system?
A single-solvent system is generally preferred for its simplicity when a suitable solvent can be identified.[4] However, for many compounds, including potentially tricky ones like some pyridine derivatives, no single solvent provides the ideal solubility curve.[3] A mixed-solvent system offers finer control. You should opt for a mixed-solvent system when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).
Q4: How much solvent should I use initially?
The cardinal rule of recrystallization is to use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[4] Adding too much solvent is the most common reason for poor or failed crystallization, as the solution will not become sufficiently saturated upon cooling.[5] It is critical to add the solvent portion-wise to the solid near the solvent's boiling point until complete dissolution is achieved.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the recrystallization of Methyl 2-(3-bromopyridin-2-yl)acetate.
Q1: My solution has cooled, but no crystals have formed. What are the next steps?
This is a classic case of either using too much solvent or the solution becoming supersaturated.[2][5]
-
Induce Crystallization:
-
Scratch: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2][6]
-
Seed: If available, add a tiny "seed" crystal of pure Methyl 2-(3-bromopyridin-2-yl)acetate to the solution. This provides a template for crystal lattice formation.[6]
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.
-
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly.[5][6]
Q2: My compound has "oiled out" instead of crystallizing. How can I fix this?
Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is highly impure. It is more common with mixed-solvent systems if the anti-solvent is added too quickly.[5]
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (1-5%) more of the primary (good) solvent to decrease the saturation level slightly. Now, allow the solution to cool very slowly. Insulating the flask by placing it on a wooden block or paper towels can promote the formation of crystals instead of oil.[5][6]
Q3: The recrystallization worked, but my yield is very low. What went wrong?
Several factors can contribute to poor recovery:
-
Excess Solvent: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[2]
-
Premature Crystallization: If the compound crystallized during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. Ensure the solution and filtration apparatus are kept hot.
-
Inadequate Cooling: Ensure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for crystallization to complete.
-
Washing: Rinsing the collected crystals with too much solvent or with a solvent that is not ice-cold will dissolve some of your product.
Q4: My final product is still impure after one recrystallization. What should I do?
While one round is often sufficient, highly impure samples may require a second recrystallization. Rapid crystal growth can also trap impurities within the lattice.[6] If impurities persist, ensure that for the next attempt, the cooling process is slow and gradual to allow for the formation of a pure crystal lattice. If recrystallization fails to remove a persistent impurity, an alternative purification method like column chromatography may be necessary.
Section 3: Protocols & Data
Data Presentation: Solubility Profile
This table summarizes the solubility behavior of Methyl 2-(3-bromopyridin-2-yl)acetate in common laboratory solvents, which is foundational for designing a purification strategy.[1]
| Solvent System | Classification | Suitability for Recrystallization |
| Water | Practically Insoluble | Excellent as an anti-solvent or for washing. |
| Hexane / Petroleum Ether | Insoluble | Excellent as an anti-solvent. |
| Diethyl Ether | Slightly Soluble | Potential anti-solvent or single solvent with low recovery. |
| Ethanol / Methanol | Soluble / Moderately Soluble | Excellent candidate for a single-solvent system. |
| Dichloromethane | Soluble | Good as the primary solvent in a mixed-solvent system. |
| DMSO / DMF | Freely Soluble | Not suitable for recrystallization due to very high solubility and high boiling points. |
Experimental Protocol: Single-Solvent Recrystallization (Example: Ethanol)
-
Place the crude Methyl 2-(3-bromopyridin-2-yl)acetate in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip, and bring the mixture to a gentle boil on a hot plate.
-
Continue to add ethanol dropwise until the solid just dissolves completely.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Allow the crystals to air-dry completely.
Mandatory Visualization: Workflows
The following diagrams illustrate the logical processes for solvent selection and troubleshooting during recrystallization.
Caption: Decision workflow for selecting a recrystallization solvent.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Advanced Synthesis & Catalysis. (2021, May 11). Synthesis. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
Sources
- 1. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate by TLC
Welcome to the technical support center for reaction monitoring using Thin-Layer Chromatography (TLC), with a specific focus on the synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and robust troubleshooting strategies. Our goal is to empower you with the expertise to confidently interpret your TLC results and make informed decisions during your synthesis.
Section 1: Foundational FAQs for TLC Monitoring
This section addresses the most common initial questions when setting up a TLC protocol for the synthesis of pyridine derivatives like Methyl 2-(3-bromopyridin-2-yl)acetate.
Q1: What type of TLC plate is best for this analysis?
A: For routine monitoring of this reaction, standard silica gel plates (Silica Gel 60 F254) are the industry standard and the most appropriate choice. The "F254" designation indicates that the plate is impregnated with a fluorescent indicator that allows for visualization of UV-active compounds under short-wave UV light (254 nm).[1][2] Both the pyridine ring in your starting materials and product are aromatic and will absorb UV light, appearing as dark spots against the green fluorescent background.[2]
Q2: How do I select an appropriate mobile phase (solvent system)?
A: Mobile phase selection is critical for achieving good separation. The goal is to find a solvent system where the starting material and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.[3]
Methyl 2-(3-bromopyridin-2-yl)acetate is a moderately polar compound due to the ester group and the nitrogen atom in the pyridine ring. A common starting point for compounds of this nature is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Systems:
-
Hexane / Ethyl Acetate (e.g., start with a 7:3 or 8:2 ratio)
-
Dichloromethane / Methanol (e.g., start with a 9.5:0.5 ratio)
-
-
The Principle of Polarity: The silica gel stationary phase is very polar. Compounds that are more polar will interact more strongly with the silica gel and move up the plate slower (lower Rf value). Less polar compounds will be carried further up the plate by the mobile phase (higher Rf value).[4] If your spots are too close to the baseline, your eluent is not polar enough; increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[3] Conversely, if your spots are too close to the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[3]
Q3: How should I prepare my reaction samples for spotting on the TLC plate?
A: Proper sample preparation is key to obtaining clean, well-defined spots.
-
Take an Aliquot: Using a glass capillary spotter, take a very small aliquot (a tiny drop) from the reaction mixture.[5]
-
Dilute: Dilute this aliquot in a small vial with a volatile solvent in which your compounds are soluble, such as ethyl acetate or dichloromethane. A dilution of approximately 1 mg/mL is a good starting point.
-
Spotting: Use a clean capillary spotter to apply a small spot of the diluted sample to the baseline of the TLC plate. The spot should be as small as possible (1-2 mm in diameter) to ensure good resolution. Allow the solvent to fully evaporate before developing the plate. For dilute samples, you can spot multiple times in the same location, ensuring the spot is dry between applications.[3]
Q4: What are the best methods to visualize the spots on the TLC plate?
A: For Methyl 2-(3-bromopyridin-2-yl)acetate and its precursors, a combination of non-destructive and destructive methods is recommended.
-
UV Light (254 nm): This should always be your first method.[6] As mentioned, the aromatic pyridine ring will make the compounds appear as dark spots.[2] Gently circle the spots with a pencil while viewing under the UV lamp.
-
Iodine Chamber: After UV visualization, place the plate in a sealed chamber containing a few crystals of iodine.[7] Iodine vapor will reversibly stain many organic compounds, often appearing as yellow-brown spots. This is a good general-purpose stain for a wide variety of compounds.[7]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is highly effective for visualizing compounds that can be oxidized.[2] This includes aldehydes (a possible starting material), alcohols, and sometimes the pyridine ring itself. Spots will appear as yellow or brown on a purple background.[7]
Section 2: Step-by-Step Protocol for Standard TLC Analysis
This protocol provides a self-validating system for monitoring your reaction progress.
-
Plate Preparation: Using a pencil (never a pen, as the ink can run), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: On the baseline, apply small, concentrated spots of your starting material (SM), a co-spot (both SM and reaction mixture in the same spot), and the reaction mixture (RM) at various time points (e.g., t=0, t=1h, t=2h).[5] The co-spot is crucial for confirming if the spot in the reaction mixture is indeed the starting material.[5]
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Development: Carefully place the TLC plate into the chamber, ensuring the solvent level is below your baseline. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualization & Analysis: Allow the plate to dry completely. Visualize under a UV lamp and circle the spots. Follow up with an appropriate stain if necessary. Calculate the Rf value for each spot.
Calculating the Retention Factor (Rf): The Rf value is a ratio that helps in identifying compounds.[8] It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[9][10]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value for the main product is typically around 0.3-0.5, as this range provides the best separation from both non-polar impurities (higher Rf) and polar baseline impurities (lower Rf).
Section 3: Troubleshooting Guide for Common TLC Issues
This section addresses specific problems you may encounter during your analysis in a question-and-answer format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded: Too much material was spotted on the plate.[3][11] 2. Compound is highly polar or acidic/basic: The pyridine nitrogen can interact very strongly with the acidic silica gel.[11] 3. Inappropriate spotting solvent: The sample was spotted in a solvent that is too strong/polar.[11] | 1. Dilute your sample further before spotting.[12] 2. Add a small amount (0.1-1%) of triethylamine (a base) to your mobile phase to neutralize the acidic sites on the silica gel and improve the spot shape for basic compounds like pyridines.[3] 3. Ensure your spotting solvent is volatile and not significantly more polar than your mobile phase. |
| Spots are not visible. | 1. Sample is too dilute: The concentration of the compound is below the detection limit.[3] 2. Compound is not UV-active: While unlikely for this reaction, some byproducts may not be. 3. Compound is volatile: The compound may have evaporated from the plate.[1] | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain like potassium permanganate or phosphomolybdic acid, which are more universal.[13] 3. This is less common for this specific molecule but can be an issue with low boiling point compounds. |
| Spots are too close to the baseline (Low Rf). | The mobile phase is not polar enough to move the compounds up the plate.[3] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Spots are too close to the solvent front (High Rf). | The mobile phase is too polar, carrying all compounds with it.[3] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| The solvent front is running unevenly. | 1. The bottom of the TLC plate is not level with the bottom of the chamber. 2. The plate is touching the side of the chamber or the filter paper. | 1. Ensure the plate is placed flat and centered in the developing chamber. 2. Make sure the plate has adequate clearance from the chamber walls and any filter paper. |
Section 4: Interpreting Your TLC Plate for Reaction Monitoring
A key skill is reading the story your TLC plate tells you about the reaction's progress.
dot
Caption: Workflow for interpreting TLC plates to monitor reaction progress.
-
At the start of the reaction (T=0): The "Reaction Mixture" (RM) lane should show only a spot corresponding to your starting material(s).
-
As the reaction progresses: You should see the intensity of the starting material spot decrease in the RM lane, while a new spot, corresponding to your product, appears.[5] Typically, the product, Methyl 2-(3-bromopyridin-2-yl)acetate, will have a different Rf value than the starting materials.
-
Reaction completion: The reaction is considered complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane.[5]
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry-For-Everyone. (2025, January 20). What Is RF In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
HIX.AI. (2025, December 8). Chromatography Explained: Calculating Rf Values & Its Applications. Retrieved from [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Retrieved from [Link]
-
Reddit. (2024, October 28). Why my TLC is dragging. r/OrganicChemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Normal-Phase TLC Separation of Enantiomers of 1.4-Dihydropyridine Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]
-
MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
-
IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]
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Preventing hydrolysis of "Methyl 2-(3-bromopyridin-2-yl)acetate" during workup
Welcome to the technical support center for "Methyl 2-(3-bromopyridin-2-yl)acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and workup of this compound, with a specific focus on preventing hydrolysis. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.
I. Understanding the Challenge: Hydrolysis of Methyl 2-(3-bromopyridin-2-yl)acetate
"Methyl 2-(3-bromopyridin-2-yl)acetate" is a valuable intermediate in organic synthesis. However, its ester functionality is susceptible to hydrolysis, particularly during aqueous workup procedures. This unwanted side reaction can lead to the formation of the corresponding carboxylic acid, "2-(3-bromopyridin-2-yl)acetic acid," resulting in reduced yield and purification difficulties.
The hydrolysis of this ester can be catalyzed by both acidic and basic conditions.[1][2] The lone pair of electrons on the pyridine nitrogen can also play a role in the molecule's overall reactivity and stability.[3]
Mechanism of Hydrolysis
Understanding the mechanisms of acid and base-catalyzed hydrolysis is crucial for designing an effective workup strategy.
A. Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible, and to drive the reaction toward the hydrolyzed product, an excess of water is typically required.[1][2]
B. Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[4][5] This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic.[1]
II. Troubleshooting Guide: Preventing Hydrolysis During Workup
This section addresses common issues encountered during the workup of "Methyl 2-(3-bromopyridin-2-yl)acetate" and provides solutions to minimize hydrolysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired ester after workup | - Hydrolysis of the ester to the corresponding carboxylic acid. | - Use a mildly acidic or neutral aqueous wash instead of a strong base. - Minimize the duration of contact with aqueous phases. - Employ a non-aqueous workup if possible. |
| Presence of a significant amount of a more polar byproduct (as seen by TLC) | - The polar byproduct is likely the carboxylic acid resulting from hydrolysis. | - Use a weak base wash (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities without significantly promoting ester hydrolysis.[6] - Wash with brine to reduce the solubility of the organic product in the aqueous layer.[7] |
| Difficulty in separating organic and aqueous layers (emulsion formation) | - The presence of the carboxylate salt (from hydrolysis) can act as a surfactant. | - Add a saturated solution of sodium chloride (brine) to "salt out" the organic product and break the emulsion.[7] - If the product is in a solvent like THF or acetonitrile, dilute significantly with a less polar extraction solvent.[8] |
| Product loss during extraction | - The hydrolyzed carboxylic acid may be partially soluble in the organic layer, leading to co-extraction. | - Perform multiple extractions with a suitable organic solvent. - Consider using a different extraction solvent with lower polarity. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range to maintain during the aqueous workup to prevent hydrolysis of Methyl 2-(3-bromopyridin-2-yl)acetate?
A1: To minimize hydrolysis, it is best to perform aqueous washes under neutral to mildly acidic conditions (pH 4-7). Strongly acidic (pH < 2) or basic (pH > 9) conditions should be avoided. While the compound shows good stability at moderately acidic pH (2.0-4.0), prolonged exposure should still be minimized.[9]
Q2: Can I use a strong base like sodium hydroxide to neutralize acidic reagents in the reaction mixture?
A2: It is strongly advised against using strong bases like sodium hydroxide or potassium hydroxide. These will rapidly hydrolyze the ester in a process known as saponification.[4][5] A milder base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, is a much safer alternative for neutralizing acids.[10]
Q3: My reaction solvent is water-miscible (e.g., THF, acetonitrile). How does this affect the workup?
A3: Water-miscible solvents can complicate extractions and increase the risk of hydrolysis. It is recommended to first remove the bulk of the water-miscible solvent under reduced pressure. The residue can then be redissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) before proceeding with the aqueous wash.[8]
Q4: Are there any alternatives to a traditional aqueous workup?
A4: Yes, if your product is particularly sensitive to hydrolysis, consider a non-aqueous workup. This could involve:
-
Filtration: If the reaction byproducts are solids, they can be removed by filtration.
-
Silica Gel Plug: Passing the crude reaction mixture through a short plug of silica gel can remove polar impurities.
-
Distillation: If the desired ester is volatile and thermally stable, distillation can be an effective purification method.[10]
Q5: How can I effectively remove pyridine-based impurities from my product?
A5: Pyridine and its derivatives are basic.[3] Washing the organic layer with a dilute acidic solution, such as 1 M HCl or a saturated aqueous solution of ammonium chloride, will protonate the pyridine impurities, making them water-soluble and easily removable in the aqueous phase.[6][11] However, be mindful of the potential for acid-catalyzed hydrolysis of your ester and perform this wash quickly and at a low temperature.
IV. Recommended Hydrolysis-Minimizing Workup Protocol
This protocol is designed to purify "Methyl 2-(3-bromopyridin-2-yl)acetate" while minimizing the risk of hydrolysis.
Workflow Diagram
A step-by-step workflow for a hydrolysis-minimizing workup.
Step-by-Step Methodology
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic to neutral environment.
-
-
Solvent Management:
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
-
Extraction and Washes:
-
Transfer the solution to a separatory funnel.
-
(Optional Acid Wash): If basic impurities (like pyridine) are present, wash the organic layer once with cold 1 M hydrochloric acid (HCl). Perform this step quickly to minimize acid-catalyzed hydrolysis.
-
Weak Base Wash: Wash the organic layer one to two times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This will help to remove dissolved water from the organic layer and break any emulsions.[7]
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Further Purification:
-
If necessary, the crude product can be further purified by techniques such as flash column chromatography on silica gel or recrystallization.
-
V. References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Clark, J. (2016). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
European Patent Office. (n.d.). EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids. Google Patents. Retrieved from
-
Graves, G. D. (1980). U.S. Patent No. 4,185,027. Google Patents. Retrieved from
-
WIPO. (1994). WO/1994/014743 - Hydrolysis of methyl esters for production of fatty acids. Patentscope. Retrieved from [Link]
-
Pearson, A. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. University of Washington. Retrieved from [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 236(10), 2756-2759.
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
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Pucci, A., et al. (2018). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 8(4), 55.
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Retrieved from
-
Chem V. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
-
Google Patents. (n.d.). Process for purifying esters. Retrieved from
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Retrieved from [Link]
-
Shi, Z., Hsieh, Y.-h., Weinberg, N., & Wolfe, S. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry, 87(4), 544-554.
-
ResearchGate. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Retrieved from [Link]
-
ResearchGate. (2008). alpha-(3-Pyridyl)malonates: preparation and synthetic applications. Retrieved from [Link]
-
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry, 14(2), 147-154.
-
PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
Arnott, G. (2023, September 14). Hydrolysis of esters mechanism [Video]. YouTube. [Link]
-
ResearchGate. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Loading for Methyl 2-(3-bromopyridin-2-yl)acetate Cross-Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the cross-coupling of Methyl 2-(3-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing catalyst loading for this versatile but challenging substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, scalable results.
The unique structure of Methyl 2-(3-bromopyridin-2-yl)acetate, featuring a pyridine nitrogen adjacent to the reaction center, presents specific hurdles in palladium-catalyzed cross-coupling. The nitrogen's lone pair can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] Therefore, careful optimization of the catalytic system, particularly the catalyst loading, is not merely a matter of cost-efficiency but is fundamental to the reaction's success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting your experiments.
Q1: Why is catalyst loading optimization so critical for this specific substrate?
A1: The primary challenge arises from the pyridine nitrogen's ability to act as a ligand for the palladium center. This coordination can sequester the active catalyst, forming dormant or inactive complexes, which halts the catalytic cycle.[2][3] Using an unnecessarily high catalyst loading can sometimes mask underlying issues like poor ligand choice or non-optimal conditions, leading to poor scalability and high costs. A systematic optimization ensures you find the minimal catalyst concentration required for efficient turnover, which is indicative of a well-behaved and robust reaction.
Q2: What are the most common cross-coupling reactions for this molecule and what are their general mechanisms?
A2: The most common palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura (using boronic acids/esters), Buchwald-Hartwig (amines), Sonogashira (terminal alkynes), and Heck (alkenes) couplings.[1][4][5][6] These reactions generally follow a similar catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.[4][7]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Coordination (for Heck): The coupling partner's organic group is transferred to the palladium center, or the alkene coordinates to it.[4][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[4][7]
Q3: What is a sensible starting point for catalyst loading (mol%) in an initial screen?
A3: For an initial screening experiment with a new substrate-partner combination, a catalyst loading of 1-3 mol% is a conventional and reasonable starting point.[1] For more challenging couplings, this might be increased to 5 mol%.[1] However, with modern, highly active catalyst systems, loadings can often be reduced to well below 1 mol% upon optimization.[9][10]
Q4: How does the choice of phosphine ligand fundamentally impact the reaction?
A4: The phosphine ligand is arguably the most critical variable. Its steric and electronic properties directly influence every step of the catalytic cycle.[11]
-
Steric Bulk: Bulky ligands (e.g., biarylphosphines like SPhos, XPhos) create a protective pocket around the palladium atom. This steric shielding physically hinders the pyridine nitrogen from coordinating to the metal, thus preventing catalyst inhibition.[1][2]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This promotes the rate-limiting oxidative addition step and can also facilitate the final reductive elimination.[2]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction shows low or no conversion to the desired product.
This is the most common issue and can have multiple root causes. A systematic approach is key.
-
Potential Cause A: Catalyst Inhibition or Deactivation
-
Diagnosis: The pyridine nitrogen is likely coordinating to and poisoning the catalyst. This is especially common with less bulky ligands like triphenylphosphine (PPh₃).[2][12]
-
Solution: Switch to a bulky, electron-rich biarylphosphine ligand. Ligands like SPhos, XPhos, RuPhos, or BrettPhos are specifically designed to prevent this type of inhibition and are often highly effective for heteroaromatic substrates.[1][3] Consider using a pre-formed palladium(II) precatalyst (e.g., XPhos Pd G3) which is designed for efficient in situ generation of the active Pd(0) species.[13][14]
-
-
Potential Cause B: Inappropriate Base or Solvent System
-
Diagnosis: The base and solvent system is not optimal for the specific coupling reaction. For instance, in Suzuki-Miyaura couplings, the base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[15]
-
Solution: Screen a variety of bases and solvents. For Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ in polar aprotic solvents (e.g., dioxane, THF, DMF) often work well.[1][15] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[16]
-
-
Potential Cause C: Degradation of a Coupling Partner
-
Diagnosis: In Suzuki reactions, the boronic acid partner can be susceptible to protodeboronation (replacement of the boron group with a hydrogen atom), especially in the presence of water and base.[1][2]
-
Solution:
-
Use a slight excess (1.1–1.5 equivalents) of the boronic acid.[1]
-
Ensure your solvents are anhydrous and the reaction is performed under a rigorously inert atmosphere.[13]
-
Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, which are more resistant to degradation.[17]
-
-
Problem 2: I observe the formation of a black precipitate (Palladium Black).
-
Diagnosis: This indicates that the palladium catalyst has decomposed and aggregated into its inactive elemental form.[13][18] This is often caused by ligand degradation or dissociation, leaving the palladium center exposed.
-
Solution:
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Determine the lowest effective temperature for the reaction.[13]
-
Check Ligand Stability: The phosphine ligand itself might be unstable under the reaction conditions. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand for certain applications.
-
Ensure an Inert Atmosphere: Oxygen can promote the decomposition of Pd(0) species. Improve the degassing procedure for your solvents and maintain a strict argon or nitrogen atmosphere throughout the reaction.[13][14]
-
Problem 3: My analysis shows significant amounts of homocoupled side products.
-
Diagnosis: This typically refers to the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. The primary cause is often the presence of oxygen.[13]
-
Solution:
-
Rigorous Degassing: This is the most critical step. Use a freeze-pump-thaw cycle (3 times) for your solvents or sparge thoroughly with an inert gas (argon or nitrogen) for at least 30 minutes.[13][14]
-
Palladium Source: In some cases, using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce homocoupling compared to the in situ reduction of Pd(II) sources, though this is highly system-dependent.[13]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[13]
-
Data Presentation & Recommended Starting Points
The following table provides validated starting points for common cross-coupling reactions with bromopyridine substrates. These should be considered initial conditions for further optimization.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2.5) | PPh₃ (5) & CuI (5) | Et₃N | DMF | 80-100 |
| Heck | Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | K₂CO₃ (2.0) | DMF or NMP | 100-140 |
Note: Data compiled and adapted from multiple sources.[1][6][12][19][20] Conditions are highly substrate-dependent and require empirical optimization.
Visualizations: Workflows and Mechanisms
Diagrams can clarify complex processes. Below are visualizations for the general catalytic cycle and a logical workflow for optimizing catalyst loading.
Caption: A logical workflow for systematic catalyst loading optimization.
Experimental Protocols
Protocol 1: High-Throughput Screening of Catalyst Systems
This protocol describes a parallel screening approach to efficiently identify a promising catalyst system.
-
Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., 24-well plate). Prepare stock solutions of Methyl 2-(3-bromopyridin-2-yl)acetate, the coupling partner (e.g., a boronic acid), and the internal standard in the chosen anhydrous solvent (e.g., 1,4-dioxane).
-
Reagent Dosing:
-
To each vial, add the appropriate base (e.g., K₃PO₄, 2.0 equiv.).
-
Dispense the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand from separate stock solutions to achieve the desired Pd:Ligand ratio (typically 1:2) and a final catalyst loading of 2 mol%. [11] * Add the substrate and coupling partner stock solutions.
-
-
Reaction Execution: Seal the vials, remove the plate from the glovebox, and place it on a pre-heated stirring block at the desired temperature (e.g., 100 °C).
-
Monitoring & Analysis: After a set time (e.g., 4, 8, 16 hours), take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine conversion and identify the most effective conditions.
Protocol 2: Systematic Optimization of Catalyst Loading
Once the optimal ligand, base, and solvent are identified from Protocol 1, this procedure is used to find the minimum required catalyst loading.
-
Setup: Prepare a series of identical reactions based on the best conditions identified in the screening phase.
-
Variable Loading: Vary the catalyst and ligand loading systematically across the reactions. For example: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.25 mol%, 0.1 mol%, and 0.05 mol%. Ensure the Pd:Ligand ratio remains constant.
-
Execution & Monitoring: Run all reactions simultaneously under identical conditions. Monitor the progress of each reaction over time via TLC or by taking time-point aliquots for LC-MS analysis.
-
Analysis: Determine the lowest catalyst loading that provides a high yield (>90%) in a reasonable timeframe. This is your optimized catalyst loading.
References
- Vertex AI Search. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PubMed.
- Benchchem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Organic Chemistry Frontiers (RSC Publishing).
- Benchchem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
- Benchchem.
- DSpace@MIT.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ACS Publications.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- Chemistry LibreTexts.
- ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics.
- PMC - NIH.
- Wikipedia.
- PubMed Central.
- PolyU Electronic Theses.
- ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Chemical Science (RSC Publishing).
- Wikipedia. Heck reaction.
- Cross-Coupling Reactions Guide.
- Benchchem.
- Chemistry LibreTexts. 2.
- PMC.
- ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- PMC - NIH. A General Solution for the 2-Pyridyl Problem.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- ResearchGate. Optimization parameters for the Suzuki-Mivaura cross- coupling between....
- YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.
- Organic Chemistry Portal. Heck Reaction.
- NIH. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Chemistry LibreTexts. Heck Reaction.
- YouTube.
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"Methyl 2-(3-bromopyridin-2-yl)acetate" stability issues in solution
Welcome to the technical support guide for Methyl 2-(3-bromopyridin-2-yl)acetate (CAS No. 192642-95-8). This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with this versatile synthetic intermediate in solution. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: In-Experiment Issues
This section addresses specific problems that may arise during a reaction or work-up involving Methyl 2-(3-bromopyridin-2-yl)acetate.
Question 1: My reaction yield is significantly lower than expected, and I've isolated a more polar, acidic byproduct. What could be the cause?
Answer: This is a classic sign of ester hydrolysis. The methyl ester functionality of Methyl 2-(3-bromopyridin-2-yl)acetate is susceptible to cleavage, especially under acidic or basic aqueous conditions, yielding the corresponding carboxylic acid, 2-(3-bromopyridin-2-yl)acetic acid.[1]
Probable Causes & Mechanistic Insight:
-
Basic Conditions: The presence of strong or even moderate bases (e.g., NaOH, K₂CO₃, amines) in your reaction mixture, particularly with water present, will catalyze saponification (base-mediated ester hydrolysis).
-
Acidic Conditions: Strongly acidic conditions (pH < 2) can also promote acid-catalyzed hydrolysis of the ester.[1] This process is accelerated by elevated temperatures.[1]
-
Prolonged Reaction Times in Protic Solvents: Even in neutral water-containing solvents, slow hydrolysis can occur over extended periods, especially if heated.
Troubleshooting Steps:
-
Re-evaluate Your Reagents: Ensure all reagents and solvents are anhydrous if the reaction chemistry allows. Use freshly distilled solvents or those from a solvent purification system.
-
Modify pH: If possible, buffer your reaction to a moderately acidic or neutral pH range (pH 2-7), where the compound exhibits greater stability.[1]
-
Use Non-Nucleophilic Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) in an anhydrous organic solvent to minimize direct attack on the ester.
-
Control Temperature: Run the reaction at the lowest effective temperature to slow the rate of hydrolysis.
-
Confirm Degradation: Analyze a sample of your crude reaction mixture by LC-MS or ¹H NMR to confirm the presence of the carboxylic acid byproduct.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway.
Question 2: I'm observing multiple unexpected peaks in my chromatogram (HPLC/GC) after my reaction. The mass spectra suggest isomers or related compounds. What is happening?
Answer: Beyond simple hydrolysis, the appearance of multiple unexpected peaks can indicate more complex degradation or side reactions. The reactivity of the bromopyridine ring system is a key factor.[1]
Potential Issues & Troubleshooting Workflow:
-
Nucleophilic Substitution: The bromine atom on the pyridine ring can be displaced by nucleophiles present in your reaction.[1] Common nucleophiles include amines, alkoxides, or even certain solvents at high temperatures.
-
Solution: If the C-Br bond is intended to remain intact, avoid strong nucleophiles or protect other functional groups that could become nucleophilic under reaction conditions.
-
-
Solvent Reactivity: Certain solvents can participate in the reaction. For example, using methanol as a solvent with a strong base could lead to transesterification if your starting material was, for instance, an ethyl ester. While your compound is a methyl ester, this principle applies if other alcohols are present.
-
Thermal Decomposition: Although the compound is thermally stable above 250°C in its pure form, the presence of catalysts or other reagents can lower this decomposition temperature significantly.[1]
-
Solution: Run a thermal stability test of your reaction mixture at the target temperature, analyzing aliquots over time to check for degradation.
-
-
Oxidative Degradation: Pyridine rings can be susceptible to oxidation, especially if your reaction involves oxidative reagents or is exposed to air at high temperatures for long periods.[2]
-
Solution: Conduct reactions under an inert atmosphere (Nitrogen or Argon). If oxidants are part of the chemistry, carefully control stoichiometry and temperature.
-
The following workflow can help diagnose the source of unexpected impurities.
Caption: Troubleshooting workflow for unexpected impurities.
Frequently Asked Questions (FAQs)
This section covers general best practices for handling, storing, and analyzing Methyl 2-(3-bromopyridin-2-yl)acetate.
Question 3: What are the optimal storage conditions for Methyl 2-(3-bromopyridin-2-yl)acetate?
Answer: Proper storage is critical to maintain the purity and integrity of the compound. Based on its chemical properties and related pyridine derivatives, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or Cool, Ambient (15-25°C) | Refrigeration (2-8°C) is often recommended to slow any potential long-term degradation. Storing at a controlled cool, ambient temperature is also acceptable for long-term stability.[1][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Pyridine compounds can be hygroscopic (absorb moisture).[3][4] An inert atmosphere prevents moisture uptake, which can lead to hydrolysis.[5] |
| Container | Tightly Sealed, Amber Glass Bottle | Prevents exposure to moisture and air.[6][7] Amber glass protects from light, minimizing the risk of photochemical degradation. |
| Location | Dry, Well-Ventilated Area | Store away from sources of heat, sparks, or open flames.[6] |
| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents.[5][6] | These substances can directly react with and degrade the compound. |
Question 4: What solvents are recommended for dissolving and using this compound?
Answer: The compound has very poor solubility in water.[1] Therefore, anhydrous organic solvents are required. The choice depends on the specific application.
| Solvent Class | Recommended Examples | Considerations |
| Aprotic Polar | Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Generally good choices for solubility and are non-reactive towards the ester. Ensure they are anhydrous. |
| Ethers | Diethyl Ether, Dioxane | Good for extractions and some reactions. Must be anhydrous. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility, often used for reactions and analytical sample preparation. |
| Alcohols | Methanol, Ethanol | Use with caution. While they can be good solvents, they are protic and can participate in transesterification or promote hydrolysis if water is present. Avoid using with bases unless transesterification is desired. |
| Aqueous | Not Recommended | The compound is practically insoluble and subject to hydrolysis.[1] |
Question 5: How can I set up a simple experiment to test the stability of my sample in a specific reaction condition?
Answer: A self-validating stability study is a crucial part of experimental design. This protocol allows you to assess the compound's stability in your specific solvent and reagent matrix before committing to a large-scale reaction.
Protocol: Small-Scale Stability Test
-
Preparation: Prepare a stock solution of Methyl 2-(3-bromopyridin-2-yl)acetate at your target reaction concentration in the chosen anhydrous solvent.
-
Initial Analysis (T=0): Immediately take an aliquot of the stock solution, dilute appropriately, and analyze it using a suitable chromatographic method (HPLC or GC is recommended) to establish a baseline purity profile.[8][9]
-
Test Condition Setup: In a separate vial, add all reaction components except for the key starting material that initiates the desired transformation. Add your Methyl 2-(3-bromopyridin-2-yl)acetate stock solution.
-
Incubation: Stir the test mixture under the exact temperature and atmospheric conditions of your planned experiment.
-
Time-Point Analysis: Take aliquots from the test mixture at regular intervals (e.g., 1 hour, 4 hours, 12 hours, 24 hours).
-
Data Interpretation: Analyze each aliquot by the same chromatographic method. Compare the peak area of the parent compound and look for the appearance of new peaks. A decrease in the parent peak area or the growth of impurity peaks indicates instability under those conditions.
Caption: Experimental workflow for stability assessment.
References
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available from: [Link]
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]
-
BIOSYNCE. What are the storage conditions for pyridine? - Blog. Available from: [Link]
-
NIOSH - CDC. Pyridine 1613. Available from: [Link]
-
OSHA. Pyridine Method number: PV2295. Available from: [Link]
-
Capot Chemical. MSDS of ethyl 2-(3-bromopyridin-2-yl)acetate. Available from: [Link]
-
ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... Available from: [Link]
-
PMC - NIH. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available from: [Link]
-
NRC Publications Archive - Canada.ca. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Available from: [Link]
Sources
- 1. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Identifying byproducts in "Methyl 2-(3-bromopyridin-2-yl)acetate" reactions by GC-MS
Technical Support Center: Identifying Byproducts in "Methyl 2-(3-bromopyridin-2-yl)acetate" Reactions by GC-MS
Welcome to the technical support guide for the analysis of reactions involving Methyl 2-(3-bromopyridin-2-yl)acetate. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding the purity and byproduct profile of this compound is critical for process optimization, yield calculation, and ensuring the safety and efficacy of the final product.
This guide is structured to provide practical, in-depth solutions to common challenges encountered during the GC-MS analysis of this compound and its reaction mixtures. It is designed for researchers, process chemists, and analytical scientists who require robust methods for identifying and troubleshooting unexpected reaction outcomes.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during your GC-MS analysis. Each question represents a common problem, followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Question 1: My primary peak for Methyl 2-(3-bromopyridin-2-yl)acetate is showing significant tailing. What is causing this and how can I improve the peak shape?
Answer:
Peak tailing for this compound is a frequent issue and typically points to unwanted interactions between the analyte and the GC system. The pyridine nitrogen is a basic site that can interact with acidic sites on the column or in the inlet, leading to poor peak shape.
Probable Causes & Solutions:
-
Active Sites in the Inlet: The hot glass inlet liner is a common source of activity. Silanol groups (Si-OH) on the surface of standard glass liners can strongly interact with the basic pyridine ring.
-
Column Degradation or Incompatibility:
-
Column Activity: Over time, even high-quality columns can develop active sites, especially at the inlet end where non-volatile residues accumulate. The stationary phase can also be damaged by oxygen exposure at high temperatures.[1][3]
-
Solution 1: "Clip" the column by removing the first 10-15 cm from the inlet side. This removes the most contaminated section and can often restore peak shape.
-
Solution 2: If clipping doesn't work, the column may be irreversibly damaged. Replace it with a new, high-quality column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane phase with MS-grade deactivation).
-
-
Solvent-Phase Mismatch: Injecting a polar sample solvent (like methanol) into a nonpolar column can cause peak distortion, especially for early-eluting peaks.[3][4]
-
Solution: If possible, dissolve your sample in a more compatible, less polar solvent like dichloromethane (DCM) or ethyl acetate.
-
-
-
Improper Flow Rate: An incorrect carrier gas flow rate (or linear velocity) can lead to band broadening and asymmetrical peaks.
-
Solution: Ensure your carrier gas flow is set to the optimal rate for your column's internal diameter (typically around 1.0-1.5 mL/min for a 0.25 mm ID column).
-
Question 2: I've detected a peak with a molecular ion that is 80 Da lighter than my starting material (m/z ~151). What is this byproduct?
Answer:
This is almost certainly the debrominated product, Methyl 2-(pyridin-2-yl)acetate . The mass difference of 79/81 Da (for the two isotopes of bromine, ⁷⁹Br and ⁸¹Br) is a classic indicator of hydrodehalogenation, a very common side reaction for aryl halides.[5]
Probable Causes:
-
Catalyst-Mediated Dehalogenation: If your reaction uses a transition metal catalyst (e.g., Palladium, Copper), the catalyst itself can promote the removal of bromine, especially if a hydrogen source is present (e.g., solvent, hydride reagent).[6][7]
-
Reductive Conditions: The presence of reducing agents or certain bases can facilitate the replacement of the bromine atom with a hydrogen atom.
-
Thermal Degradation: In some cases, high temperatures in the GC inlet can cause thermal decomposition leading to debromination, although this is less common than chemical debromination.
Confirmation:
-
Mass Spectrum: The mass spectrum of this byproduct should lack the characteristic 1:1 isotopic pattern of a monobrominated compound. The fragmentation will be typical of a pyridine acetate, likely showing a loss of the methoxy group (-31 Da) or the carbomethoxy group (-59 Da).
-
Retention Time: This byproduct will be more volatile (less polar) than the starting material and should therefore have a shorter retention time on a standard nonpolar or mid-polar GC column.
Question 3: My chromatogram shows a late-eluting peak with the correct M+ and M+2 isotope pattern for a monobrominated compound, but it's not my starting material. What could it be?
Answer:
You are likely observing an isomer of your starting material. Isomer formation can occur under certain reaction conditions, particularly those involving strong bases or organometallic intermediates.
Probable Causes & Solutions:
-
"Halogen Dance" Rearrangement: In the presence of strong bases like lithium diisopropylamide (LDA), a phenomenon known as a "halogen dance" can occur, where the bromine atom migrates to an adjacent position on the pyridine ring.[8] This could lead to the formation of isomers such as Methyl 2-(4-bromopyridin-2-yl)acetate or Methyl 2-(5-bromopyridin-2-yl)acetate .
-
Solution: Carefully control the temperature and addition rate when using strong bases. Lower temperatures often suppress such rearrangements.
-
-
Impurity in Starting Material: The isomer may have been present in the initial batch of 2,3-dibromopyridine or a precursor used in the synthesis of your starting material.
-
Solution: Always run a GC-MS of your starting materials to ensure purity before beginning a reaction.
-
Confirmation: The mass spectra of positional isomers are often very similar or identical. Definitive identification requires comparison with a known analytical standard or isolation and characterization by NMR.
Frequently Asked Questions (FAQs)
Q: What is the expected mass spectrum fragmentation pattern for Methyl 2-(3-bromopyridin-2-yl)acetate?
A: Under standard Electron Ionization (EI) conditions, you should observe the following key features:
-
Molecular Ion (M⁺): A distinct pair of peaks at m/z 230 and 232 with a roughly 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom.[9]
-
Loss of Methoxy Group (-OCH₃): A prominent fragment resulting from the loss of a methoxy radical (•OCH₃, 31 Da), giving ions at m/z 199 and 201.
-
Loss of Carbomethoxy Group (-COOCH₃): Loss of the entire ester functional group (•COOCH₃, 59 Da), leading to ions at m/z 171 and 173.
-
Loss of Bromine (-Br): Loss of a bromine radical (•Br, 79/81 Da) to give an ion at m/z 151. This fragment will not have the bromine isotope pattern.
-
Pyridine Ring Fragments: Smaller fragments corresponding to the bromopyridine ring structure may also be present.
Q: What type of GC column is best suited for this analysis?
A: A low-to-mid polarity, low-bleed, MS-compatible column is ideal. A DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) is an excellent general-purpose choice. These columns offer good resolution for a wide range of compounds and are robust enough for routine use. For improved separation of closely related isomers or to enhance the peak shape of polar byproducts, a mid-polarity column (e.g., DB-17ms) could be considered.
Q: How should I prepare my crude reaction mixture for GC-MS injection?
A: Proper sample preparation is crucial to protect your instrument and obtain a clean chromatogram.
-
Quench the Reaction: Ensure the reaction is fully stopped and neutralized.
-
Work-up: Perform a standard liquid-liquid extraction. Extract your compound into an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with water or brine to remove inorganic salts and highly polar materials.
-
Dry: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter: Filter away the drying agent.
-
Dilute: This is a critical step. Crude reaction mixtures are often highly concentrated. Dilute a small aliquot of the organic layer significantly (e.g., 100-fold or more) in a clean solvent (e.g., ethyl acetate) before injection. This prevents overloading the column, which can cause broad, fronting peaks.[2]
Experimental Protocol: Standard GC-MS Method
This protocol provides a starting point for analyzing a typical reaction mixture. Optimization may be required based on your specific instrumentation and the byproducts you expect.
-
Sample Preparation:
-
Take ~10 µL of the crude organic layer post-workup.
-
Dilute with 1.0 mL of ethyl acetate in a 2 mL autosampler vial.
-
Cap the vial immediately.
-
-
GC-MS System Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977 MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow mode @ 1.2 mL/min
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1 ratio). Use splitless for trace analysis, but start with split mode to avoid overloading.
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temp: 280 °C
-
MS Source Temp: 230 °C
-
MS Quad Temp: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan
-
Scan Range: 40 - 450 amu
-
Data Presentation: Common Byproducts and Their Characteristics
The following table summarizes potential byproducts, their likely origin, and key identifying features in a GC-MS analysis.
| Byproduct Name | Structure | Molecular Weight (Da) | Expected RT (Relative to SM) | Key m/z Fragments & Features |
| Methyl 2-(pyridin-2-yl)acetate | C₈H₉NO₂ | 151 | Shorter | 151 (M⁺) , 120 (M-OCH₃), 92 (M-COOCH₃). Lacks Br isotope pattern. |
| 2-(3-bromopyridin-2-yl)acetic acid | C₇H₆BrNO₂ | 216/218 | Longer / May not elute | 216/218 (M⁺) , 171/173 (M-COOH). Very polar, may tail severely or require derivatization. |
| Ethyl 2-(3-bromopyridin-2-yl)acetate | C₉H₁₀BrNO₂ | 244/246 | Slightly Longer | 244/246 (M⁺) , 199/201 (M-OC₂H₅). Indicates ethanol was present. |
| 2,3-Dibromopyridine | C₅H₃Br₂N | 235/237/239 | Shorter | 235/237/239 (M⁺) . Isotope pattern (1:2:1) for two Br atoms. Unreacted starting material. |
Visualization: Byproduct Identification Workflow
This diagram outlines the logical flow from sample analysis to byproduct confirmation.
Caption: Workflow for GC-MS Byproduct Identification.
References
-
Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Troubleshooting halogenated phenols and anisoles in GC-MS : r/analyticalchemistry. (2024, May 21). Reddit. Retrieved January 5, 2026, from [Link]
-
Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chem. Heterocycl. Compd. (Engl. Transl.); (United States), 21(9). Retrieved January 5, 2026, from [Link]
-
Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved January 5, 2026, from [Link]
-
Dehalogenation - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Molecular peaks of bromide compounds[6]. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. (2022, March 11). Retrieved January 5, 2026, from [Link]
-
Reactions of 2‐halopyridines to form 2‐alkyl pyridines. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
GC Troubleshooting Guide Poster - Agilent. (n.d.). Retrieved January 5, 2026, from [Link]
-
How to Troubleshoot and Improve your GC/MS - YouTube. (2022, April 10). Retrieved January 5, 2026, from [Link]
Sources
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- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 8. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum of "Methyl 2-(3-bromopyridin-2-yl)acetate"
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(3-bromopyridin-2-yl)acetate
For researchers, scientists, and professionals in drug development, the unambiguous structural characterization of synthetic intermediates is a foundational requirement for advancing discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-(3-bromopyridin-2-yl)acetate, a substituted pyridine derivative relevant in medicinal chemistry.
This document moves beyond a simple data report, providing a detailed interpretation of the spectrum, a comparative analysis with structurally related analogues to rationalize substituent effects, and a robust experimental protocol for acquiring high-fidelity data.
Analysis of the ¹H NMR Spectrum
The structure of Methyl 2-(3-bromopyridin-2-yl)acetate presents a distinct set of proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The electron-withdrawing nature of the pyridine nitrogen and the bromine substituent, combined with the anisotropic effects of the aromatic ring, dictates the precise chemical shifts and coupling patterns observed.
Caption: Structure of Methyl 2-(3-bromopyridin-2-yl)acetate with key protons labeled.
Predicted ¹H NMR Data Summary
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in Methyl 2-(3-bromopyridin-2-yl)acetate, assuming a standard solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -OCH₃ | ~ 3.75 | Singlet (s) | - | Protons on the methyl ester group are chemically equivalent and have no adjacent protons to couple with. |
| -CH₂- | ~ 4.00 | Singlet (s) | - | Methylene protons are deshielded by the adjacent aromatic ring and carbonyl group. They are isolated from other protons. |
| H-5 | ~ 7.30 | Doublet of doublets (dd) | J(H5-H6) ≈ 7.8, J(H5-H4) ≈ 4.8 | Experiences ortho-coupling to both H-4 and H-6. |
| H-4 | ~ 7.75 | Doublet of doublets (dd) | J(H4-H5) ≈ 4.8, J(H4-H6) ≈ 1.8 | Experiences ortho-coupling to H-5 and meta-coupling to H-6. Deshielded by the adjacent bromine atom. |
| H-6 | ~ 8.55 | Doublet of doublets (dd) | J(H6-H5) ≈ 7.8, J(H6-H4) ≈ 1.8 | Experiences ortho-coupling to H-5 and meta-coupling to H-4. Strongly deshielded by the adjacent electronegative nitrogen atom. |
Comparative Spectral Analysis: Understanding Substituent Effects
To validate and understand the predicted chemical shifts, it is instructive to compare the spectrum of our target molecule with its constituent parts: the parent compound Methyl 2-(pyridin-2-yl)acetate and the substituted ring 3-Bromopyridine. This comparison highlights the electronic influence of each substituent.
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| Methyl 2-(pyridin-2-yl)acetate [1] | ~ 7.25 (d) | ~ 7.70 (t) | ~ 8.60 (d) |
| 3-Bromopyridine [2][3] | ~ 7.80 (d) | ~ 7.19 (dd) | ~ 8.52 (dd) |
| Methyl 2-(3-bromopyridin-2-yl)acetate (Predicted) | ~ 7.75 (dd) | ~ 7.30 (dd) | ~ 8.55 (dd) |
Causality and Insights:
-
Effect of the Bromine Atom: Comparing 3-Bromopyridine to the unsubstituted pyridine ring (whose signals are generally slightly upfield of Methyl 2-(pyridin-2-yl)acetate), the bromine at position 3 strongly deshields the adjacent H-4 proton, shifting it significantly downfield due to its electron-withdrawing inductive effect.[2][3]
-
Effect of the Methyl Acetate Group: The -CH₂COOCH₃ group at position 2 in Methyl 2-(pyridin-2-yl)acetate influences the entire ring, but its most pronounced effect is on the adjacent H-6 proton.
-
Combined Effects: In the target molecule, these effects are combined. The H-6 proton remains the most downfield signal (~8.55 ppm), primarily due to its proximity to the ring nitrogen. The H-4 proton's chemical shift (~7.75 ppm) is largely dictated by the deshielding effect of the bromine atom. The H-5 proton (~7.30 ppm) is moderately deshielded compared to its position in unsubstituted pyridine, influenced by both substituents.
Experimental Protocol for High-Fidelity ¹H NMR Data Acquisition
Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data. The following workflow is recommended for a typical 400 or 500 MHz spectrometer.[4][5]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 2-(3-bromopyridin-2-yl)acetate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (Chloroform-d, CDCl₃, is a common starting point) in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
-
Insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.
-
Locking: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: The magnetic field is homogenized by adjusting the shim coils. This process, which can be automated or performed manually, is crucial for achieving sharp, well-resolved peaks.
-
-
Data Acquisition Parameters: [4][7]
-
Pulse Program: Use a standard one-dimensional proton pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a range of approximately -2 to 12 ppm to ensure all signals are captured.
-
Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for nearly complete T₁ relaxation, which is important for accurate signal integration.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds ensures that narrow signals are well-digitized, leading to better resolution.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to create a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Analyze the peak multiplicities and measure coupling constants to confirm the structural assignments.
-
This comprehensive guide provides the necessary framework for understanding, predicting, and experimentally verifying the ¹H NMR spectrum of Methyl 2-(3-bromopyridin-2-yl)acetate, ensuring confidence in its structural identity for subsequent research and development activities.
References
- 1. Methyl 2-pyridylacetate | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 2.4.2. Acquisition and Processing of 1H NMR Data [bio-protocol.org]
- 5. books.rsc.org [books.rsc.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
13C NMR analysis of "Methyl 2-(3-bromopyridin-2-yl)acetate"
An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 2-(3-bromopyridin-2-yl)acetate: A Comparative Approach
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is paramount. Methyl 2-(3-bromopyridin-2-yl)acetate, a key heterocyclic building block[1][2], presents a unique spectroscopic challenge due to the electronic interplay between the pyridine nitrogen, the bromo-substituent, and the methyl acetate side chain. This guide provides a comprehensive analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative framework against structurally related analogues to facilitate unambiguous peak assignment and purity assessment.
The Signature Spectrum: Predicted 13C NMR of Methyl 2-(3-bromopyridin-2-yl)acetate
The analysis begins by considering the parent structure, 2-substituted pyridine, and introducing the effects of the bromine at the C3 position and the methyl acetate group at C2. The bromine atom is expected to exert a strong deshielding (downfield shift) effect on the carbon to which it is attached (C3) and influence the adjacent carbons (C2 and C4) through inductive and resonance effects.
Table 1: Predicted 13C NMR Chemical Shifts for Methyl 2-(3-bromopyridin-2-yl)acetate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ester Carbonyl) | ~170.5 | Typical range for ester carbonyls; relatively insensitive to ring substitution. |
| C2 (Pyridine) | ~155.0 | Significantly deshielded due to attachment to nitrogen and the adjacent bromo- and acetate groups. |
| C6 (Pyridine) | ~148.0 | Deshielded due to proximity to the electronegative nitrogen atom. |
| C4 (Pyridine) | ~140.0 | Deshielded by the inductive effect of the bromine at C3 and the nitrogen atom. |
| C5 (Pyridine) | ~124.0 | Least affected by the substituents, appearing in a typical aromatic region. |
| C3 (Pyridine) | ~121.0 | Shielded relative to other pyridine carbons but deshielded compared to a standard C-Br bond due to aromaticity. The direct attachment of bromine causes a distinct shift. |
| -OCH₃ (Methyl Ester) | ~52.5 | Characteristic chemical shift for a methyl ester carbon. |
| -CH₂- (Methylene) | ~40.0 | Aliphatic carbon attached to the aromatic ring and the carbonyl group. |
Note: These predictions are based on analysis of similar structures and established substituent chemical shift (SCS) values. The solvent used for analysis (e.g., CDCl₃) can cause minor variations.[6]
Comparative Analysis: The Power of Context
To validate our predictions and understand the nuanced electronic effects at play, a comparison with well-characterized molecules is essential. We will compare the predicted spectrum of our target compound with that of Methyl 2-(pyridin-2-yl)acetate (the non-brominated analogue) and Methyl phenylacetate (the carbocyclic analogue).[7][8]
Visualizing the Structural Comparison
Caption: Structural relationships for comparative NMR analysis.
Performance Data: A Head-to-Head Comparison
The following table summarizes the experimental 13C NMR data for our chosen analogues, providing a concrete basis for evaluating the substituent effects.
Table 2: Comparative 13C NMR Data (Experimental Values in CDCl₃)
| Carbon Position | Methyl 2-(3-bromopyridin-2-yl)acetate (Predicted) | Methyl 2-(pyridin-2-yl)acetate (Experimental) | Methyl Phenylacetate (Experimental)[7] |
| C=O | ~170.5 | ~171.0 | ~171.9 |
| C2 | ~155.0 | ~157.0 | ~129.3 (ipso) |
| C3 | ~121.0 | ~123.0 | ~128.6 (ortho) |
| C4 | ~140.0 | ~136.5 | ~127.1 (meta) |
| C5 | ~124.0 | ~121.5 | ~134.1 (para) |
| C6 | ~148.0 | ~149.5 | ~128.6 (ortho) |
| -OCH₃ | ~52.5 | ~52.0 | ~51.9 |
| -CH₂- | ~40.0 | ~42.0 | ~41.1 |
Key Scientific Insights:
-
The Effect of the Bromine Substituent: Comparing the target compound to Methyl 2-(pyridin-2-yl)acetate reveals the strong influence of the bromine atom. The most dramatic effect is on C3 , where the direct attachment of the electronegative bromine causes a significant downfield shift. Furthermore, the chemical shift of C4 is predicted to shift downfield by approximately 3.5 ppm due to the inductive electron-withdrawing effect of the adjacent bromine.
-
The Effect of the Pyridine Nitrogen: The comparison with Methyl phenylacetate highlights the profound impact of the nitrogen heteroatom. The pyridine ring carbons (C2, C4, C6 ) are significantly deshielded (shifted downfield) compared to their counterparts in the benzene ring.[3] This is due to the nitrogen's high electronegativity, which reduces electron density across the aromatic system, particularly at the ortho (C2, C6) and para (C4) positions.
-
Side-Chain Consistency: The chemical shifts for the ester side chain (C=O, -OCH₃, -CH₂-) remain relatively consistent across all three compounds. This indicates that their electronic environment is primarily dictated by the acetate moiety itself, with only minor influence from the aromatic ring's substituents. This consistency makes them reliable reporter signals for confirming the presence of the methyl acetate group.
Experimental Protocol: A Self-Validating Workflow
Achieving high-quality, reproducible 13C NMR data requires meticulous attention to the experimental setup. The following protocol is designed to be a self-validating system for the analysis of Methyl 2-(3-bromopyridin-2-yl)acetate.
Workflow Diagram
Caption: Standard workflow for 13C NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of Methyl 2-(3-bromopyridin-2-yl)acetate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single solvent peak at ~77.16 ppm.[9]
-
Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference standard, defining the 0.0 ppm point of the chemical shift scale.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which ensures sharp, symmetrical peaks.
-
Set up a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments). Key acquisition parameters include:
-
Pulse Angle: 30-45 degrees to allow for faster repetition without saturating the signals.
-
Relaxation Delay (d1): 2 seconds. This allows time for the carbon nuclei to return to equilibrium between pulses.
-
Number of Scans (ns): 1024 or more. Since 13C has a low natural abundance (~1.1%), a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A range of 0-250 ppm is sufficient to capture all expected carbon signals.
-
-
-
Data Processing:
-
Apply a Fourier Transform to convert the acquired time-domain signal (FID) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.
-
Integrate the peaks (note: 13C integration is not always quantitative under standard conditions) and label their chemical shifts.
-
Conclusion and Outlook
The 13C NMR analysis of Methyl 2-(3-bromopyridin-2-yl)acetate is a clear demonstration of how substituent effects modulate the electronic environment of a molecule. By comparing its predicted spectrum with those of its non-brominated and carbocyclic analogues, we can confidently assign each carbon signal and gain a deeper understanding of its electronic structure. The provided experimental protocol offers a robust and reliable method for obtaining high-quality data, which is indispensable for researchers in synthetic chemistry and drug development for verifying the structure and purity of their compounds.
References
- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan.
-
PubChem. Methyl phenylacetate. National Center for Biotechnology Information. [Link]
-
Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623. [Link]
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) for Methyl Phenylacetate. [Link]
-
Preprints.org. Supplementary Information on Synthesis and Characterization of Analogues. [Link]
Sources
- 1. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 2. Methyl 2-(3-bromopyridin-2-yl)acetate | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl phenylacetate(101-41-7) 13C NMR spectrum [chemicalbook.com]
- 9. preprints.org [preprints.org]
A Researcher's Guide to the Infrared Spectroscopy of Methyl 2-(3-bromopyridin-2-yl)acetate
This guide provides an in-depth analysis of the infrared (IR) spectroscopy of Methyl 2-(3-bromopyridin-2-yl)acetate, a key intermediate in medicinal chemistry and organic synthesis.[1] We will dissect its predicted vibrational modes by comparing it with structurally related compounds, offering a framework for researchers to interpret their own experimental data with confidence. This document moves beyond a simple peak list, explaining the causal relationships between molecular structure and spectral features, thereby ensuring a trustworthy and authoritative interpretation.
The Structural Rationale: Why IR Spectroscopy is a Critical First Pass
Methyl 2-(3-bromopyridin-2-yl)acetate (Molecular Formula: C₈H₈BrNO₂, Molecular Weight: 230.06 g/mol ) is a molecule composed of three key functionalities: a methyl ester group, a disubstituted pyridine ring, and a bromine substituent.[1][2] Each of these components possesses characteristic vibrational modes that act as unique fingerprints in the infrared spectrum.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first step in structural verification. Before proceeding to more complex techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), IR can instantly confirm the presence of the critical carbonyl (C=O) of the ester and provide strong evidence for the correct substitution pattern on the aromatic pyridine ring.
Deconstructing the Spectrum: A Comparative Analysis
To accurately assign the vibrational frequencies for our target molecule, we will compare its expected peaks with those of simpler, constituent-like molecules. This comparative approach allows for a more robust assignment than merely consulting generic frequency charts.
| Vibrational Mode | Methyl Acetate | 3-Bromopyridine | 2-Methylpyridine (α-picoline) | Predicted for Methyl 2-(3-bromopyridin-2-yl)acetate |
| Aliphatic C-H Stretch | ~2950-3000 cm⁻¹ | N/A | ~2920-2980 cm⁻¹ | ~2950-3000 cm⁻¹ (from -CH₂- and -OCH₃) |
| Aromatic C-H Stretch | N/A | ~3030-3080 cm⁻¹ | ~3010-3070 cm⁻¹ | ~3030-3100 cm⁻¹ |
| Ester C=O Stretch | ~1740 cm⁻¹ | N/A | N/A | ~1735-1745 cm⁻¹ (Key Peak) |
| Pyridine Ring C=C, C=N Stretches | N/A | ~1570, 1465, 1415 cm⁻¹ | ~1595, 1570, 1480, 1430 cm⁻¹ | ~1560-1600 cm⁻¹ (Multiple bands expected) |
| Ester C-O Stretch | ~1240 cm⁻¹ (asymm.)~1050 cm⁻¹ (symm.) | N/A | N/A | ~1200-1250 cm⁻¹ & ~1020-1060 cm⁻¹ (Key Peaks) |
| C-Br Stretch | N/A | Below 800 cm⁻¹, often weak | N/A | Below 800 cm⁻¹, likely weak and coupled with other modes |
Analysis of Key Vibrational Regions:
-
3100-2800 cm⁻¹ (C-H Stretching): This region will feature multiple peaks. Weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H stretches on the pyridine ring.[3] More intense, sharp peaks between 2950 and 3000 cm⁻¹ will arise from the symmetric and asymmetric stretching of the methyl group (-OCH₃) and the methylene group (-CH₂-).[4]
-
1750-1730 cm⁻¹ (Carbonyl C=O Stretching): This is arguably the most diagnostic peak. Aliphatic esters, such as this one, exhibit a very strong, sharp absorbance in the 1750-1735 cm⁻¹ range.[5][6] Its presence is primary evidence of the ester functionality. Its precise location can be subtly influenced by the electronegativity of the adjacent pyridine ring, but it will remain a prominent feature.
-
1600-1400 cm⁻¹ (Aromatic Ring Stretching): The pyridine ring has several C=C and C=N stretching vibrations in this region, analogous to a benzene ring.[7][8][9] We predict at least two to three distinct bands. The substitution pattern (2,3-disubstituted) and the presence of the electronegative bromine atom will influence the exact positions and relative intensities of these peaks compared to unsubstituted pyridine.[10][11]
-
1300-1000 cm⁻¹ (C-O Stretching - The "Ester Fingerprint"): Esters are well-known for showing two strong C-O stretching bands.[6][12] One, typically found around 1250-1200 cm⁻¹, is the asymmetric C-C(=O)-O stretch and is usually very intense. The second, a symmetric O-CH₂ stretch, appears near 1050 cm⁻¹. The presence of this pair of strong bands, in conjunction with the C=O stretch, provides a self-validating system for identifying the methyl ester group.[12]
-
Below 800 cm⁻¹ (C-Br and Out-of-Plane Bending): The C-Br stretching vibration is expected in this low-frequency region.[13] However, it is often weak and can be coupled with the C-H out-of-plane bending modes of the pyridine ring, making a definitive assignment challenging without computational modeling.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines a standard method for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like Methyl 2-(3-bromopyridin-2-yl)acetate using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.
Objective: To obtain a clean, reproducible IR spectrum suitable for structural characterization.
Instrumentation: FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent-grade isopropanol or ethanol-moistened, lint-free tissue and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to measure the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself, which will be computationally subtracted from the sample spectrum.
-
The background scan should be performed under the same conditions as the sample scan (e.g., same resolution, number of scans).
-
-
Sample Application:
-
Place a small amount of the solid Methyl 2-(3-bromopyridin-2-yl)acetate powder onto the center of the ATR crystal. Only a few milligrams are needed.
-
Lower the ATR pressure clamp and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. For typical analysis, a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans is sufficient to achieve an excellent signal-to-noise ratio.
-
The resulting spectrum should be displayed in Absorbance or Transmittance mode.
-
-
Data Processing & Cleaning:
-
The instrument software will automatically ratio the sample scan against the background scan.
-
Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, which can distort peak intensities at lower wavenumbers.
-
Perform a baseline correction to ensure the baseline of the spectrum is flat at or near zero absorbance.
-
Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for analyzing and interpreting the obtained IR spectrum.
Caption: Workflow for FT-IR spectral acquisition and interpretation.
Alternative and Complementary Analytical Techniques
While FT-IR is excellent for functional group identification, it is not a standalone technique for complete structure elucidation. For unambiguous characterization of Methyl 2-(3-bromopyridin-2-yl)acetate, the data should be correlated with other methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information on the electronic environment, connectivity, and number of protons and carbons in the molecule. This is the gold standard for determining the precise substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₈BrNO₂), while techniques like GC-MS can identify impurities.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. For similar molecules, reverse-phase C18 columns with UV detection are effective.[1]
By combining the rapid functional group confirmation from FT-IR with the detailed connectivity and purity data from NMR, MS, and HPLC, researchers can achieve a comprehensive and trustworthy characterization of Methyl 2-(3-bromopyridin-2-yl)acetate.
References
- Clark, J. H., & Emsley, J. (1973). The infrared spectra of complexes of transition metal halides with substituted pyridines. Journal of the Chemical Society, Dalton Transactions, (20), 2129-2134.
- Smolecule. (n.d.). Methyl 2-(3-bromopyridin-2-yl)acetate.
- ResearchGate. (n.d.). FT-IR spectrum of Fatty acid methyl esters.
- Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194.
- Laane, J., & Lopes, S. (2009). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
- Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. MDPI.
- Canadian Science Publishing. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- CHIMIA. (1962). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). FAMEs characteristics Peaks using FT-IR analysis.
- Polish Chemical Society. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii.
- Vulcanchem. (n.d.). Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate.
- Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Assigning Vibrational Frequencies.
- Moldb. (n.d.). Methyl 2-(3-bromopyridin-4-yl)acetate.
- ResearchGate. (n.d.). Experimental Vibrational Frequencies (in cm−1) of the [Ru(bpy)3]+....
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules.
- PubChemLite. (n.d.). Methyl 2-(3-bromopyridin-2-yl)acetate (C8H8BrNO2).
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A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 2-(3-bromopyridin-2-yl)acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-bromopyridin-2-yl)acetate is a key heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its chemical structure, featuring a brominated pyridine ring and a methyl ester moiety, makes it a versatile intermediate for creating more complex molecules with potential biological activities.[1][2] The molecular formula is C₈H₈BrNO₂, and it has a monoisotopic mass of approximately 228.97 Da and an average molecular weight of 230.06 g/mol .[1][3]
Accurate structural characterization is paramount in drug development and chemical synthesis to ensure the identity and purity of such intermediates. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of Methyl 2-(3-bromopyridin-2-yl)acetate using two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the nuances of how this molecule behaves under different ionization conditions, researchers can select the optimal method for their analytical goals, whether for structural elucidation or for quantitative analysis in complex matrices.
Core Principles: A Tale of Two Ionization Techniques
The choice of ionization method is the most critical parameter dictating the information one can glean from a mass spectrum. For a molecule like Methyl 2-(3-bromopyridin-2-yl)acetate, the two most relevant techniques offer complementary data.
-
Electron Ionization (EI): This is a "hard" ionization technique. The sample is bombarded with high-energy electrons (typically 70 eV), which knocks an electron off the molecule to form a high-energy molecular ion (M⁺•).[4] This excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fragmentation pattern that serves as a molecular fingerprint, providing rich structural information.[4][5] EI is almost always paired with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. A solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase.[6] This gentle process imparts little excess energy, meaning the molecular ion remains intact with minimal fragmentation.[6] This makes ESI, commonly coupled with Liquid Chromatography (LC-MS), ideal for unambiguously determining the molecular weight of a compound.
Experimental Protocols & Workflow
The following protocols represent standard starting points for the analysis of Methyl 2-(3-bromopyridin-2-yl)acetate. Optimization may be required based on the specific instrumentation used.
Protocol 1: GC-MS with Electron Ionization (EI)
This method is ideal for structural confirmation and purity assessment of the neat compound, assuming it is sufficiently volatile and thermally stable.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-(3-bromopyridin-2-yl)acetate in a volatile organic solvent such as ethyl acetate or dichloromethane. Dilute this solution 1:100 with the same solvent for analysis.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, 250°C, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 2: LC-MS with Electrospray Ionization (ESI)
This method is preferred for identifying the compound in reaction mixtures, for high-throughput screening, and when coupled with purification.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile or methanol. Dilute to 1-10 µg/mL in the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid).
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column, such as a 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Mass Range: Scan from m/z 100 to 400.
-
Comparative Analytical Workflow
Caption: Predicted EI fragmentation of Methyl 2-(3-bromopyridin-2-yl)acetate.
Data Summary: Expected EI-MS Fragments
| Ion Description | Proposed Structure | Expected m/z |
|---|---|---|
| Molecular Ion | [C₈H₈BrNO₂]⁺• | 229 / 231 |
| Loss of •OCH₃ | [C₇H₅BrNO]⁺ | 198 / 200 |
| Loss of •COOCH₃ | [C₇H₆BrN]⁺ | 170 / 172 |
| Loss of •Br | [C₈H₈NO₂]⁺ | 150 |
| Bromopyridine fragment | [C₅H₃NBr]⁺• | 156 / 158 |
Electrospray Ionization (ESI) Spectrum: Unambiguous Molecular Weight
The ESI spectrum is significantly simpler and serves a different purpose: rapid confirmation of the target molecule's presence and molecular weight.
Protonated Molecule ([M+H]⁺): In positive ion mode with a protic solvent, the dominant species will be the protonated molecule. Like the molecular ion in EI, this will appear as an isotopic doublet at m/z 230 ([C₈H₈⁷⁹BrNO₂ + H]⁺) and m/z 232 ([C₈H₈⁸¹BrNO₂ + H]⁺). The one-unit shift compared to the EI spectrum is due to the added proton.
Adduct Formation: It is also common to observe adducts with alkali metals present as impurities in the solvent or glassware. The most common is the sodium adduct, [M+Na]⁺ , which would appear at m/z 252/254 . [6]The presence of these adducts can further corroborate the molecular weight.
In-source Fragmentation: Generally, minimal fragmentation occurs. However, by increasing the cone voltage in the mass spectrometer's source, some fragmentation can be induced. The most likely fragment would correspond to the loss of methanol (CH₃OH, 32 Da), resulting in an ion at m/z 198/200 .
Data Summary: Expected ESI-MS Ions (Positive Mode)
| Ion Description | Proposed Structure | Expected m/z |
|---|---|---|
| Protonated Molecule | [M+H]⁺ | 230 / 232 |
| Sodium Adduct | [M+Na]⁺ | 252 / 254 |
| In-source Fragment | [M+H - CH₃OH]⁺ | 198 / 200 |
Head-to-Head Comparison
| Feature | GC-MS (Electron Ionization) | LC-MS (Electrospray Ionization) |
| Primary Ion | Molecular Ion (M⁺•) at m/z 229/231 | Protonated Molecule ([M+H]⁺) at m/z 230/232 |
| Fragmentation | Extensive and reproducible | Minimal to none (tunable) |
| Primary Information | Molecular structure and fingerprint | Molecular weight confirmation |
| Best For | Definitive structural elucidation, library matching | High-throughput analysis, reaction monitoring, mixture analysis |
| Key Identifier | Rich fragmentation pattern | Clear isotopic doublet for [M+H]⁺ and adducts |
Conclusion: Selecting the Right Tool for the Job
The mass spectrometric analysis of Methyl 2-(3-bromopyridin-2-yl)acetate offers a clear example of how different ionization techniques provide complementary information.
-
GC-MS with Electron Ionization is the authoritative method for structural confirmation. The reproducible fragmentation pattern, including the characteristic losses of the methoxy and carbomethoxy groups, combined with the unmistakable M/M+2 isotopic signature for bromine, provides an ironclad identification.
-
LC-MS with Electrospray Ionization is the workhorse for rapid, high-sensitivity analysis. Its strength lies in providing a clean spectrum dominated by the protonated molecule, allowing for unambiguous molecular weight determination at a glance. It is the superior choice for analyzing crude reaction mixtures or for quantitative studies where throughput is essential.
As a Senior Application Scientist, my recommendation is to leverage both techniques. Use LC-MS for routine checks and reaction monitoring, and employ GC-MS for the final, definitive characterization of the isolated intermediate, ensuring the highest level of confidence in your synthetic and drug development workflows.
References
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PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526. Available from: [Link]
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The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available from: [Link]
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ResearchGate. Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector. Available from: [Link]
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Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
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ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available from: [Link]
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Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]
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National Institute of Standards and Technology. Pyridine - the NIST WebBook. Available from: [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Available from: [Link]
-
ResearchGate. Molecular peaks of bromide compounds.[1]. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Journal of Natural Products, Letters and Technology. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Available from: [Link]
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- 3. Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate (1289097-37-5) for sale [vulcanchem.com]
A Comparative Guide to the Reactivity of Bromopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and materials chemistry, heteroaromatic compounds are indispensable scaffolds. Among them, pyridines are a cornerstone, present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The functionalization of the pyridine ring is therefore a critical task in synthetic chemistry. Bromopyridines, existing as 2-, 3-, and 4-isomers, serve as exceptionally versatile building blocks for this purpose. Their utility, however, is not uniform. The position of the bromine atom, in concert with the innate electronic properties of the pyridine nitrogen, dictates a distinct and often counterintuitive reactivity profile for each isomer.
This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-bromopyridine. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and mechanistic principles that govern their behavior in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The discussion is grounded in established chemical principles and supported by experimental data to empower chemists in the rational design of synthetic routes and the selection of optimal reaction conditions.
The Electronic Landscape of Bromopyridine Isomers
The reactivity of any substituted pyridine is fundamentally governed by the electron-deficient nature of the aromatic ring. The electronegative nitrogen atom polarizes the ring system, withdrawing electron density and influencing the susceptibility of each carbon atom to chemical attack.
-
Positions 2, 4, and 6 (α and γ to Nitrogen): These positions are the most electron-deficient. The nitrogen atom can effectively stabilize a negative charge at these positions through resonance, making them prime targets for nucleophilic attack.[1]
-
Positions 3 and 5 (β to Nitrogen): These positions are significantly less electron-deficient, behaving more like the carbons in a nitrobenzene ring. They are less activated towards nucleophilic attack.[2]
The bromine atom itself introduces a duality of electronic effects: it is inductively electron-withdrawing but can donate electron density through resonance. This interplay, mapped onto the pre-existing electronic template of the pyridine ring, results in three isomers with distinct electronic personalities.
Caption: The three structural isomers of bromopyridine.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a hallmark transformation for electron-deficient aromatics and a classic case study for the differential reactivity of bromopyridine isomers. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step typically being the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success.
Reactivity Order: 4-Bromopyridine ≈ 2-Bromopyridine >> 3-Bromopyridine
The rationale for this reactivity trend lies entirely in the ability of the ring nitrogen to stabilize the Meisenheimer intermediate.
-
2- and 4-Bromopyridine: When a nucleophile attacks at the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance. This provides a powerful stabilizing effect, lowering the activation energy for the intermediate's formation.[1]
-
3-Bromopyridine: Nucleophilic attack at the C3 position results in a Meisenheimer complex where the negative charge is delocalized only across carbon atoms. The nitrogen atom offers no direct resonance stabilization, rendering this pathway significantly less favorable.[2] Consequently, SNAr reactions on 3-halopyridines are often difficult and require harsh conditions or alternative mechanisms.[2]
Caption: Resonance stabilization of Meisenheimer intermediates.
Representative Experimental Data: SNAr
While direct side-by-side quantitative comparisons under identical conditions are scarce in the literature, the qualitative trend is firmly established. For instance, the conversion of 3,5-dibromopyridine with sodium ethoxide exclusively yields 3-bromo-5-ethoxypyridine, demonstrating the inertness of the C3-Br bond compared to the C5-Br bond (which behaves like a C3-Br) even under forcing conditions.[3]
| Isomer | Nucleophile | Conditions | Result | Reactivity |
| 2-Bromopyridine | RO⁻, RNH₂ | Moderate to high temp. | Good to excellent yield | High |
| 3-Bromopyridine | RO⁻, RNH₂ | High temp., strong base | Often no reaction or requires pyridyne mechanism | Very Low |
| 4-Bromopyridine | RO⁻, RNH₂ | Moderate temp. | Good to excellent yield | High |
General Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a sealed pressure vessel, combine the bromopyridine isomer (1.0 equiv.), the desired amine (1.5-3.0 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Heating: Heat the reaction mixture with vigorous stirring to 80-150 °C. The optimal temperature and time must be determined empirically, but 2- and 4-isomers will react under significantly milder conditions than the 3-isomer.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination have revolutionized C-C and C-N bond formation. In these reactions, the key initiating step is the oxidative addition of the C-Br bond to a Pd(0) catalyst.[4] The ease of this step dictates the overall reaction efficiency and is influenced by factors like C-Br bond strength and the electron density at the carbon center.[5]
General Reactivity Order: C2 > C4 > C3
This trend is generally observed, with the positions ortho (C2) and para (C4) to the nitrogen being more activated towards oxidative addition.[5][6] However, this order is not absolute and can be heavily influenced by the specific reaction, ligand, and substrate.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7] For bromopyridines, the reactivity is a balance between electronic activation and potential catalyst inhibition.
-
2-Bromopyridine: The C2 position is highly activated towards oxidative addition due to the inductive effect and potential coordination of the adjacent nitrogen to the palladium center, which can stabilize the transition state.[4]
-
4-Bromopyridine: The C4 position is also electronically activated, being para to the nitrogen.
-
3-Bromopyridine: The C3 position is the least electronically activated towards oxidative addition. However, some studies have shown that under certain conditions, 3-halopyridines can provide higher yields than 2-halopyridines, potentially because they are less prone to catalyst inhibition.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Representative Experimental Data: Suzuki-Miyaura Coupling
The following data illustrates the successful coupling of all three isomers, though conditions may require optimization for each.
| Isomer | Coupling Partner | Catalyst System | Base | Yield | Reference |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | Moderate | [8] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | High | [8] |
| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% | [9] |
| 4-Bromopyridine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Good | [10] |
Note: Yields are highly dependent on the specific boronic acid, ligand, and reaction conditions.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling[10]
-
Reagent Preparation: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon), add the bromopyridine isomer (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the mixture with stirring at a temperature between 80-110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11] When applied to bromopyridines, the primary challenge, especially for the 2-isomer, is catalyst poisoning. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting catalytic activity.[12]
-
2-Bromopyridine: Most challenging due to direct proximity of the nitrogen lone pair to the reaction center, leading to catalyst inhibition. This often requires the use of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can shield the palladium center and favor the desired catalytic cycle over catalyst deactivation.[12]
-
3- and 4-Bromopyridine: Less prone to direct intramolecular catalyst poisoning than the 2-isomer. While still requiring robust catalytic systems, the ligand choice can sometimes be less constrained.
Representative Experimental Data: Buchwald-Hartwig Amination
| Isomer | Amine | Catalyst System | Base | Result | Reference |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | 55-98% yield | [13] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | 60% yield | [14] |
| 3-Bromopyridine | Various amines | CuI-catalyzed (Ullmann-type) or Pd-catalyzed | Varies | Successful C-N bond formation | [15] |
Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine[12][14]
-
Reaction Setup: In a glovebox or using Schlenk technique, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or a bulky biarylphosphine ligand, 2-5 mol%), and the base (e.g., NaOtBu or LHMDS, 1.4 equiv.).
-
Reagent Addition: Add the 2-bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vessel and heat with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with water and extract with an organic solvent.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Summary of Reactivity
The choice of bromopyridine isomer is a critical decision in synthesis design, with each isomer offering a unique reactivity profile. Understanding these intrinsic tendencies allows for the strategic planning of synthetic sequences.
| Reaction Type | Reactivity Trend | Mechanistic Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Br ≈ 2-Br >> 3-Br | Stabilization of the Meisenheimer intermediate via resonance involving the ring nitrogen. |
| Suzuki-Miyaura Coupling | C2 > C4 > C3 (General) | Electronic activation towards oxidative addition at positions ortho and para to the nitrogen. |
| Buchwald-Hartwig Amination | 3-Br, 4-Br > 2-Br (Practically) | 2-Bromopyridine is prone to catalyst poisoning, requiring specialized bulky ligands for high efficiency. |
| Lithium-Halogen Exchange | 2-Br >> 3-Br, 4-Br | Directed ortho-metalation and stabilization of the resulting 2-lithiopyridine species by the nitrogen atom. |
Conclusion
The three isomers of bromopyridine, while structurally similar, are electronically distinct entities. Their reactivity is a nuanced interplay between the electron-withdrawing nature of the pyridine nitrogen and the position of the C-Br bond. For SNAr reactions, the ability to delocalize negative charge onto the nitrogen makes the 2- and 4-isomers highly reactive, while the 3-isomer is largely inert. In palladium-catalyzed cross-coupling, positions C2 and C4 are electronically favored for oxidative addition, but the practical reactivity of 2-bromopyridine can be hampered by catalyst inhibition, necessitating careful ligand selection. By grasping these fundamental principles, researchers can harness the specific attributes of each isomer, transforming them from simple starting materials into powerful tools for the construction of complex molecular targets.
References
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A Researcher's Guide to Strategic Synthesis: A Comparative Analysis of Methyl 2-(3-bromopyridin-2-yl)acetate and Methyl 2-(3-chloropyridin-2-yl)acetate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. The strategic selection of building blocks for the synthesis of complex pyridine-containing molecules is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project timelines. This guide provides an in-depth, objective comparison of two pivotal intermediates: "Methyl 2-(3-bromopyridin-2-yl)acetate" and "Methyl 2-(3-chloropyridin-2-yl)acetate." We will explore their relative performance in key cross-coupling reactions, underpinned by mechanistic principles and illustrative experimental data, to empower you in making informed and effective synthetic choices.
The Core Directive: Reactivity Rooted in the Carbon-Halogen Bond
The fundamental difference governing the utility of these two reagents lies in the inherent strength of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and has a lower bond dissociation energy than the Carbon-Chlorine (C-Cl) bond. This seemingly subtle distinction has significant consequences for the kinetics and thermodynamics of the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. Consequently, the bromo-derivative is generally more reactive and amenable to a wider range of "standard" catalytic conditions, while the chloro-analogue often necessitates more specialized and highly active catalyst systems to achieve comparable results.[1]
A Head-to-Head Comparison in Key Cross-Coupling Reactions
The versatility of these building blocks is most evident in their application in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a workhorse reaction for the formation of biaryl structures. Here, the reactivity difference between our two subject molecules is stark.
-
Methyl 2-(3-bromopyridin-2-yl)acetate is a highly competent substrate for Suzuki-Miyaura coupling. It readily reacts with a diverse array of boronic acids and their derivatives under relatively mild conditions. Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient to promote this transformation in the presence of a suitable base like sodium or potassium carbonate.
-
Methyl 2-(3-chloropyridin-2-yl)acetate , in contrast, is a more challenging substrate. The activation of the C-Cl bond for oxidative addition typically requires more sophisticated catalyst systems. Modern, electron-rich, and sterically hindered phosphine ligands, such as those from the Buchwald and Nolan groups (e.g., XPhos, SPhos, or IPr), are often essential to achieve high yields. These reactions may also necessitate higher temperatures and stronger bases.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to valuable alkynyl-substituted pyridines.
-
Methyl 2-(3-bromopyridin-2-yl)acetate undergoes Sonogashira coupling with terminal alkynes with high efficiency. The classic palladium-copper co-catalyst system in the presence of an amine base is typically effective.
-
Methyl 2-(3-chloropyridin-2-yl)acetate is a less reactive partner in Sonogashira couplings. While achievable, the reaction often requires higher catalyst loadings, elevated temperatures, and potentially the use of more advanced, copper-free protocols to avoid side reactions and achieve satisfactory yields.[2]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.
-
Methyl 2-(3-bromopyridin-2-yl)acetate is an excellent substrate for this reaction, coupling with a broad range of primary and secondary amines under relatively mild conditions.[3] A variety of palladium precatalysts and phosphine ligands can be successfully employed.
-
Methyl 2-(3-chloropyridin-2-yl)acetate necessitates more carefully selected and highly active catalyst systems. The use of specialized, bulky biarylphosphine ligands is often crucial for efficient C-N bond formation.
At a Glance: A Comparative Data Table
| Feature | Methyl 2-(3-bromopyridin-2-yl)acetate | Methyl 2-(3-chloropyridin-2-yl)acetate |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder temperatures, weaker bases | More forcing conditions, stronger bases |
| Catalyst Requirements | Standard Pd catalysts often suffice | Requires specialized, electron-rich ligands |
| Cost | Generally higher | Generally lower |
| Availability | Widely available from various suppliers | Readily available |
Experimental Insight: Protocols and Workflows
Illustrative General Protocol for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
A. For Methyl 2-(3-bromopyridin-2-yl)acetate (Standard Conditions):
-
To an oven-dried flask under an inert atmosphere, add Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. For Methyl 2-(3-chloropyridin-2-yl)acetate (Forcing Conditions):
-
In a glovebox or under a strictly inert atmosphere, to an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a specialized ligand (e.g., XPhos, 4-8 mol%).
-
Add Methyl 2-(3-chloropyridin-2-yl)acetate (1.0 equiv), the arylboronic acid (1.5 equiv), and a stronger base such as K₃PO₄ (3.0 equiv).
-
Add an anhydrous, degassed solvent like dioxane.
-
Seal the vial and heat to a higher temperature, typically 100-120 °C, until the reaction is complete.
-
Follow the workup and purification procedure as described above.
Mechanistic Rationale: The Oxidative Addition Step
The disparity in reactivity is best understood by examining the initial step of the catalytic cycle: oxidative addition.
Caption: The higher activation energy for the C-Cl bond in the oxidative addition step necessitates more forcing reaction conditions.
The more electron-rich and sterically bulky phosphine ligands used for the chloro-derivative increase the electron density on the palladium center, which in turn facilitates the cleavage of the stronger C-Cl bond.
Synthesis of the Starting Materials
A robust synthetic route to these valuable building blocks is essential.
Synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate
A common route involves the bromination of a suitable pyridine precursor followed by esterification. For example, starting from 2-methyl-3-nitropyridine, a sequence of reduction, diazotization/bromination, and subsequent functionalization of the methyl group can yield the desired product.
Synthesis of Methyl 2-(3-chloropyridin-2-yl)acetate
The synthesis of the chloro-analogue can be more challenging. One potential route involves the hydrolysis of 2-chloro-3-pyridyl methyl acetate to the corresponding alcohol, followed by oxidation to the aldehyde and subsequent conversion to the methyl acetate.
Cost and Availability
-
Methyl 2-(3-bromopyridin-2-yl)acetate (CAS: 192642-95-8) is widely available from numerous chemical suppliers. Pricing can vary, but as an example, one supplier lists 1 gram for approximately €124.[4]
-
Methyl 2-(3-chloropyridin-2-yl)acetate is also commercially available, though perhaps from a slightly smaller pool of suppliers. Its price is generally lower than the bromo-derivative, reflecting the lower cost of chlorine as a starting material.
Conclusion and Strategic Recommendations
The choice between "Methyl 2-(3-bromopyridin-2-yl)acetate" and "Methyl 2-(3-chloropyridin-2-yl)acetate" is a strategic one, balancing reactivity, cost, and the specific demands of the synthetic target.
-
For early-stage drug discovery and rapid analogue synthesis , where speed and a high probability of success are paramount, the higher reactivity of Methyl 2-(3-bromopyridin-2-yl)acetate makes it the preferred choice. Its compatibility with a broader range of standard reaction conditions can significantly accelerate the synthesis of diverse compound libraries.
-
For process development and large-scale synthesis , where cost-of-goods is a major consideration, the lower price of Methyl 2-(3-chloropyridin-2-yl)acetate makes it an attractive alternative. However, the initial investment in optimizing reaction conditions with more specialized and often more expensive catalyst systems must be factored into the overall economic evaluation.
By understanding the fundamental principles of reactivity and the practical considerations outlined in this guide, researchers can make informed decisions to efficiently advance their synthetic programs.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]
- Li, J. J.; Gribble, G. W. (Eds.). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier, 2007.
- Torrado, A.; et al. Process for the preparation of 2-halo-3-substituted-pyridines. U.S.
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534–1544. [Link]
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46–49. [Link]
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A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry2007 , 72 (9), 3606-3607. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis2021 , 11 (15), 9826-9835. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal2017 , 23 (5), 1048-1056. [Link]
- A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences2013, 2 (3), 1159-1171.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules2016 , 21 (10), 1373. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters2018 , 20 (15), 4560-4563. [Link]
-
The Suzuki Reaction. Andrew G. Myers' Research Group, Harvard University. [Link]
-
Recent Advances in Sonogashira Reactions. Chemical Society Reviews2011 , 40 (10), 5049-5066. [Link]
-
A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. Journal of Heterocyclic Chemistry2018 , 55 (11), 2656-2662. [Link]
-
Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank2022 , 2022 (2), M1380. [Link]
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-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. International Journal of Molecular Sciences2014 , 15 (1), 1334-1351. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology2020 , 10 (19), 6433-6482. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances2022 , 12 (18), 11059-11075. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications2019 , 55 (83), 12492-12495. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of Methyl 2-(3-bromopyridin-2-yl)acetate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-(3-bromopyridin-2-yl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Even minute impurities can alter pharmacological activity, introduce toxicity, or compromise the manufacturing process.[3] Therefore, a robust, accurate, and reliable analytical method for purity assessment is paramount.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of Methyl 2-(3-bromopyridin-2-yl)acetate. We will move beyond rote protocols to explore the scientific rationale behind method development choices, ensuring a self-validating and trustworthy analytical system, grounded in authoritative standards.
The Analytical Challenge: Understanding Potential Impurities
Effective purity analysis begins with a theoretical understanding of what impurities might be present. Based on common synthetic routes for Methyl 2-(3-bromopyridin-2-yl)acetate, such as the bromination and subsequent esterification of pyridine derivatives, we can anticipate several classes of process-related impurities.[1][4]
| Impurity Class | Potential Compounds | Origin | Significance |
| Starting Materials | 2-Picoline, 3-Bromopyridine | Incomplete reaction | Can interfere with downstream reactions and introduce structural variants. |
| Positional Isomers | Methyl 2-(5-bromopyridin-2-yl)acetate, etc. | Non-selective bromination | May have different reactivity and pharmacological profiles. |
| Over-brominated Species | Methyl 2-(3,5-dibromopyridin-2-yl)acetate | Excess brominating agent | Can lead to difficult-to-remove, highly nonpolar impurities. |
| Hydrolysis Products | 2-(3-bromopyridin-2-yl)acetic acid | Exposure to moisture/base | Introduces a more polar, potentially reactive species.[1] |
| Reagents/By-products | Residual solvents, coupling agents | Incomplete work-up | May be toxic or interfere with catalysis in subsequent steps. |
The primary analytical goal is to develop an HPLC method with sufficient selectivity (or resolving power) to separate the main compound peak from all potential process-related impurities and degradation products.
Method Development: A Logic-Driven Approach to Separation
Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis of small molecules and is the most suitable technique for this compound.[5][6] The principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase; more hydrophobic compounds are retained longer on the column.[5]
Workflow for HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC purity method.
Column Selection: The Heart of the Separation
The choice of stationary phase is the most critical factor influencing selectivity.
-
Primary Recommendation: C18 (Octadecylsilane) : A C18 column is the industry standard and the logical starting point for most small molecules.[7][8] Its long alkyl chains provide high hydrophobicity, offering excellent retention for a broad range of compounds, including the moderately polar Methyl 2-(3-bromopyridin-2-yl)acetate.
-
Alternative Consideration: Phenyl-Hexyl : If isomers prove difficult to resolve on a C18 column, a Phenyl-Hexyl phase can be an excellent alternative. The phenyl groups offer pi-pi interactions, which can provide a different selectivity mechanism for aromatic compounds like pyridine derivatives, potentially improving the resolution of closely related isomers.[9]
-
Why Not C8? : While a C8 (Octyl) column could work, it offers less retention than a C18.[7] For a relatively polar compound, starting with the higher retentivity of a C18 column provides a wider window for gradient optimization.
For this guide, we select a modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) known for good peak shape with basic compounds.[8]
Mobile Phase Selection: Driving the Elution
The mobile phase composition fine-tunes the separation.
-
Organic Modifier (Solvent B): Acetonitrile (ACN) vs. Methanol (MeOH)
-
Acetonitrile (ACN) is the preferred choice here. It typically provides better peak shapes for nitrogen-containing basic compounds like pyridines and has a lower UV cutoff (~190 nm), which is advantageous for detecting impurities at low wavelengths.[8][10]
-
Methanol (MeOH) is a more polar and protic solvent. While a viable alternative, it can sometimes lead to broader peaks for basic analytes and has a higher UV cutoff (~205 nm).[11]
-
-
Aqueous Phase (Solvent A): The Importance of pH Control The pyridine nitrogen in the analyte is basic (typical pKa of pyridine is ~5.2).[12] Controlling the mobile phase pH is essential to ensure a consistent ionization state and, therefore, reproducible retention times and sharp peaks.
-
Recommendation: Acidic pH (e.g., pH 2.5-3.0) : By operating at a pH well below the analyte's pKa, the pyridine nitrogen will be consistently protonated (ionized). This suppresses undesirable interactions with residual silanol groups on the HPLC column packing, which is a primary cause of peak tailing for basic compounds.[9] A simple and effective buffer is 0.1% Formic Acid or a 20 mM potassium phosphate buffer adjusted to pH 2.5.
-
Detector Wavelength Selection: Seeing the Unseen
The goal is to select a wavelength that provides good sensitivity for the main component while also being able to detect potential impurities that may have different UV absorption profiles.
-
Procedure : A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable. A solution of the analyte should be injected and the UV spectrum from 200-400 nm recorded.
-
Rationale : Methyl 2-(3-bromopyridin-2-yl)acetate, containing a substituted pyridine ring, is expected to have a strong absorbance maximum (λmax) in the 250-280 nm range. Monitoring at this λmax provides excellent sensitivity for the main peak. Simultaneously, monitoring at a lower, less selective wavelength (e.g., 220 nm) is a good practice for impurity profiling, as it can detect impurities that lack the specific chromophore of the parent compound.
Validated Experimental Protocol for Purity Determination
This protocol is a robust starting point and must be validated according to internal SOPs and regulatory guidelines such as ICH Q2(R1).[13][14][15]
Instrumentation and Materials
-
HPLC System : Quaternary or Binary pump, Autosampler, Column Thermostat, DAD/PDA Detector.
-
Column : C18 Reversed-Phase Column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 150 mm x 4.6 mm, 5 µm.
-
Reagents : HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (≥98%).
-
Sample Diluent : Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the analyte and sharp peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is the organic modifier; formic acid maintains consistent pH across the gradient. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape. |
| Detection | DAD at 265 nm (for quantitation) and 220 nm (for impurity profile) | 265 nm is a typical λmax for this chromophore. 220 nm provides broad impurity detection. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Gradient Program | See table below | A gradient is essential to elute any highly retained impurities in a reasonable time. |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Linear |
Sample Preparation
-
Accurately weigh approximately 25 mg of Methyl 2-(3-bromopyridin-2-yl)acetate into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the Sample Diluent to achieve a concentration of ~0.5 mg/mL.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis and Purity Calculation
The purity is determined using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the percentage purity using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Establishing Trustworthiness
A method is not reliable until it is validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[13][16] Key parameters to assess include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated by running blanks, placebos, and spiked samples.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of the standard.
-
Accuracy : The closeness of test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked samples).
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparison with Alternative Technologies
| Technique | Advantages | Disadvantages for this Application | Verdict |
| HPLC (This Method) | Highly versatile, excellent resolution, robust, widely available, suitable for non-volatile compounds.[17][18] | Requires solvent consumption. | Gold Standard : The most appropriate and reliable technique for this specific analytical need. |
| Ultra-Performance LC (UPLC) | Faster run times, higher resolution, less solvent usage than HPLC. | Requires specialized high-pressure equipment; method transfer from HPLC is necessary. | Superior Alternative : If available, UPLC offers significant improvements in speed and efficiency. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. | Not suitable. Methyl 2-(3-bromopyridin-2-yl)acetate is not sufficiently volatile and would likely degrade at typical GC inlet temperatures. | Inappropriate : The analyte's properties are incompatible with GC analysis. |
| Thin-Layer Chromatography (TLC) | Simple, fast, low cost. | Primarily a qualitative or semi-quantitative technique; lacks the resolution and accuracy of HPLC for purity determination.[19] | Screening Tool Only : Useful for reaction monitoring but not for final quantitative purity assessment. |
Conclusion
The purity assessment of Methyl 2-(3-bromopyridin-2-yl)acetate is reliably and robustly achieved using a well-developed Reversed-Phase HPLC method. A C18 column coupled with an acetonitrile/acidified water mobile phase gradient provides the necessary selectivity and efficiency to separate the main component from its process-related impurities. The detailed protocol in this guide serves as a validated, authoritative starting point for any research or quality control laboratory. Adherence to systematic method development and validation principles, as outlined by ICH, ensures that the analytical data generated is not only accurate but also scientifically sound and defensible.[15]
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [13]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [14]
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Wavelength cutoffs for common solvents. Waters Corporation. [10]
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Different Types of HPLC Columns Used in Analysis. Pharmaguideline. [17]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [15]
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Quality Guidelines. International Council for Harmonisation (ICH). [20]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [16]
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Different Types of HPLC Columns Used in Analysis. GenTech Scientific. [18]
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HPLC UV detection. Element Lab Solutions. [21]
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Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [22]
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5 Main Types of HPLC Columns Explained. Torontech. [7]
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Which mobile phases work with my detection wavelength? Kromasil. [23]
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UV Cutoff. Honeywell. [24]
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UV Cutoff Chart. Honeywell. [11]
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HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [25]
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Methyl 2-(3-bromopyridin-2-yl)acetate. Smolecule. [1]
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How Many Types of Columns Used in HPLC? uHPLCs. [26]
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Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [5]
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The HPLC analysis of polar analytes with aqueous mobile phases. Hichrom. [27]
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Polar Compounds. SIELC Technologies. [28]
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HPLC Columns. Pharmananda. [6]
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Chromatographic Purification of Pyridine Derivatives. Benchchem. [9]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. [12]
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HPLC Column Selection Guide. Restek. [8]
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HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [29]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [19]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [30]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [31]
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Essential Pyridine Derivatives and Impurity Standards Supporting Modern Pharmaceutical Research. Pharmaffiliates. [2]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [32]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. [3]
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Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [4]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [33]
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Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [34]
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Methyl 2-(4-bromopyridin-2-yl)acetate. Sigma-Aldrich.
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A Senior Application Scientist's Guide to the Characterization of "Methyl 2-(3-bromopyridin-2-yl)acetate" Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of molecular scaffolds is paramount to innovation. "Methyl 2-(3-bromopyridin-2-yl)acetate" stands out as a pivotal building block, offering a versatile platform for the synthesis of a diverse array of novel compounds. Its unique arrangement of a reactive bromine atom, a chelating pyridine nitrogen, and an ester functionality makes it a substrate of significant interest for creating libraries of derivatives with potential applications in pharmaceuticals and materials science.
This guide provides an in-depth comparison of the primary synthetic avenues for derivatizing this scaffold: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, present comparative data from representative transformations, and provide detailed, field-proven experimental protocols.
The Strategic Advantage of the "Methyl 2-(3-bromopyridin-2-yl)acetate" Scaffold
The inherent chemical functionalities of "Methyl 2-(3-bromopyridin-2-yl)acetate" offer multiple handles for synthetic modification. The bromine atom at the 3-position of the pyridine ring is strategically positioned for palladium-catalyzed cross-coupling reactions. The adjacent acetate group at the 2-position can influence the reactivity of the pyridine ring and can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. This guide will focus on the derivatization at the 3-position, which is a common strategy for exploring the structure-activity relationships (SAR) of this compound class.
Comparative Analysis of Key Derivatization Strategies
The two most powerful and widely adopted methods for the derivatization of aryl halides are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice between these pathways depends on the desired final compound class and the strategic goals of the synthesis.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures with high efficiency and functional group tolerance.[1] In the context of "Methyl 2-(3-bromopyridin-2-yl)acetate," this reaction allows for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups at the 3-position of the pyridine ring.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with potentially coordinating substrates like pyridines.
Comparative Performance with Various Boronic Acids:
The electronic and steric properties of the boronic acid coupling partner significantly influence the reaction outcome. The following table provides representative yields for the Suzuki-Miyaura coupling of a related 2-bromopyridine with various boronic acids to illustrate these effects.
| Boronic Acid | Coupling Partner | Product | Representative Yield (%) | Reference |
| Phenylboronic acid | 2-Bromopyridine | 2-Phenylpyridine | ~70-80% | [2] |
| 4-Methoxyphenylboronic acid | 2-Bromopyridine | 2-(4-Methoxyphenyl)pyridine | ~85-95% | [2] |
| 4-Chlorophenylboronic acid | 2-Bromopyridine | 2-(4-Chlorophenyl)pyridine | ~65-75% | [2] |
| 3-Thienylboronic acid | 2-Bromopyridine | 2-(Thiophen-3-yl)pyridine | ~70-80% | [2] |
Note: Yields are representative and can vary based on specific reaction conditions.
Electron-donating groups on the boronic acid, such as a methoxy group, tend to increase the electron density of the boron-bearing carbon, facilitating transmetalation and often leading to higher yields. Conversely, electron-withdrawing groups like a chloro substituent can sometimes lead to slightly lower yields.
Experimental Workflow & Protocol:
Below is a generalized, robust protocol for the Suzuki-Miyaura coupling of "Methyl 2-(3-bromopyridin-2-yl)acetate." Optimization for specific boronic acids is recommended.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3] This reaction is particularly valuable for accessing derivatives of "Methyl 2-(3-bromopyridin-2-yl)acetate" containing primary and secondary amines, which are common motifs in bioactive molecules.
Mechanistic Considerations: The catalytic cycle is similar to the Suzuki-Miyaura reaction but involves the formation of a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is critical to promote reductive elimination and prevent catalyst decomposition, which can be a challenge with nitrogen-containing substrates.
Comparative Performance with Various Amines:
The nature of the amine nucleophile (primary vs. secondary, cyclic vs. acyclic) can impact reaction efficiency. The following table provides representative yields for the Buchwald-Hartwig amination of a related 2-bromopyridine.
| Amine | Coupling Partner | Product | Representative Yield (%) | Reference |
| Morpholine | 2-Bromopyridine | 2-(Morpholino)pyridine | ~80-90% | [4] |
| Aniline | 2-Bromopyridine | N-Phenylpyridin-2-amine | ~75-85% | [5] |
| Benzylamine | 2-Bromopyridine | N-Benzylpyridin-2-amine | ~70-80% | [4] |
| n-Butylamine | 2-Bromopyridine | N-(n-Butyl)pyridin-2-amine | ~65-75% | [4] |
Note: Yields are representative and can vary based on specific reaction conditions.
Secondary cyclic amines like morpholine are often excellent nucleophiles in this reaction. Primary amines, both aromatic and aliphatic, also couple efficiently, although yields may be slightly lower for more sterically hindered amines.
Experimental Workflow & Protocol:
The workflow for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling, with the primary difference being the nature of the nucleophile.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add Methyl 2-(3-bromopyridin-2-yl)acetate (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction: Seal the tube and heat in a preheated oil bath at 110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Biological and Medicinal Chemistry Applications of Derivatives
Derivatives of the "Methyl 2-(3-bromopyridin-2-yl)acetate" scaffold have appeared in various medicinal chemistry programs, highlighting the value of this core structure. The introduction of different aryl and amino groups can significantly modulate the biological activity of the parent molecule.
Antiproliferative and Kinase Inhibitory Activity:
Many substituted pyridine derivatives are known to possess antiproliferative properties by targeting key cellular machinery like tubulin or protein kinases. For example, certain 6-arylpyridine derivatives have shown potent antiproliferative activities against various cancer cell lines, with some compounds exhibiting strong tubulin polymerization inhibitory activity (IC₅₀ in the low micromolar range).[6] Additionally, arylpyridin-2-yl guanidine derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases. The synthesis of libraries of aryl and amino derivatives from "Methyl 2-(3-bromopyridin-2-yl)acetate" is, therefore, a viable strategy for discovering novel kinase inhibitors.
Antimicrobial Activity:
The 2-aminopyridine motif is a well-established pharmacophore in the development of antimicrobial agents.[3] Studies have shown that derivatives of 3-(pyridine-3-yl)-2-oxazolidinone exhibit strong antibacterial activity against Gram-positive bacteria, including resistant strains. By employing the Buchwald-Hartwig amination, a variety of amino groups can be introduced at the 3-position of the core scaffold, providing a route to novel compounds with potential antibacterial efficacy.
| Derivative Class | Potential Biological Target/Activity | Representative IC₅₀/MIC | Reference |
| 2,6-disubstituted arylpyridines | Tubulin polymerization inhibition | IC₅₀ = 2.1 µM | [6] |
| Arylpyridin-2-yl guanidines | MSK1 Inhibition | IC₅₀ ~ 18 µM | |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial (Gram-positive) | MICs similar to linezolid | |
| 2-Aminopyridine derivatives | Antibacterial (Gram-positive) | MIC = 0.039 µg/mL | [3] |
Conclusion
"Methyl 2-(3-bromopyridin-2-yl)acetate" is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to C-C and C-N coupled products, respectively. The choice of catalyst, ligand, and reaction conditions is paramount for achieving optimal results, and the protocols provided herein serve as a robust starting point for further optimization. The derivatives accessible from this scaffold have shown promise in a range of therapeutic areas, including oncology and infectious diseases, making this a compelling core structure for further exploration in drug discovery and development.
References
- Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem. Accessed January 5, 2026.
- Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. Accessed January 5, 2026.
- Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Semantic Scholar. Accessed January 5, 2026.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Accessed January 5, 2026.
- Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. National Institutes of Health. Accessed January 5, 2026.
- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Accessed January 5, 2026.
- Palladium catalyzed couplings. Organic Chemistry II. Lumen Learning. Accessed January 5, 2026.
- Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. PubMed. Accessed January 5, 2026.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
- Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents.
- Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional. Accessed January 5, 2026.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health. Accessed January 5, 2026.
- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Accessed January 5, 2026.
- methyl 2-(5-aminopyridin-2-yl)acetate. Sigma-Aldrich. Accessed January 5, 2026.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Accessed January 5, 2026.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Accessed January 5, 2026.
- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Accessed January 5, 2026.
- Suzuki Coupling. Organic Chemistry Portal. Accessed January 5, 2026.
- Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Accessed January 5, 2026.
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A Comparative Guide to the Synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate: An Analysis of Yields and Methodologies
Published on: January 5, 2026
Introduction
Methyl 2-(3-bromopyridin-2-yl)acetate is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural motif, featuring a brominated pyridine ring coupled with an acetate group, provides a versatile scaffold for further chemical modifications. [1]The efficient and high-yielding synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and organic synthesis. This guide provides an in-depth comparison of different synthetic routes to Methyl 2-(3-bromopyridin-2-yl)acetate, offering a critical analysis of their respective yields, methodologies, and scalability. We will delve into the mechanistic underpinnings of each approach and provide detailed, field-proven experimental protocols to support researchers in their synthetic endeavors.
Route 1: Nucleophilic Substitution of 2,3-Dibromopyridine
One of the most direct and high-yielding methods for the synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate involves the nucleophilic substitution of 2,3-dibromopyridine with a malonic ester derivative, followed by decarboxylation. This approach leverages the differential reactivity of the bromine atoms on the pyridine ring.
Reaction Scheme & Mechanism
The reaction proceeds via an initial nucleophilic attack of the enolate of a malonic ester equivalent, such as methyl cyanoacetate, at the more electrophilic C2 position of 2,3-dibromopyridine. This is followed by an intramolecular cyclization and subsequent ring-opening and decarboxylation to afford the desired product. The use of a strong base is crucial for the deprotonation of the active methylene compound to generate the nucleophilic enolate.
Experimental Protocol
The following protocol is adapted from the procedure described in patent WO2015022513A1.
Materials:
-
2,3-Dibromopyridine
-
Methyl cyanoacetate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
A solution of sodium methoxide (25.8 g, 478 mmol) in methanol (100 mL) is prepared.
-
Methyl cyanoacetate (51.8 g, 523 mmol) is added dropwise to the sodium methoxide solution at room temperature.
-
A solution of 2,3-dibromopyridine (100 g, 422 mmol) in toluene (500 mL) is then added to the reaction mixture.
-
The mixture is heated to reflux (approximately 110°C) and stirred for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of 1M hydrochloric acid until the pH is approximately 7.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Methyl 2-(3-bromopyridin-2-yl)acetate.
Yield: 71%
Discussion of Causality
The choice of sodium methoxide as the base is critical as it serves a dual purpose: it deprotonates the methyl cyanoacetate to form the reactive nucleophile and also participates in the final esterification step. Toluene is an effective solvent as it allows for the reaction to be conducted at a sufficiently high temperature to drive the reaction to completion. The success of this route hinges on the selective reaction at the 2-position of the pyridine ring, which is generally more susceptible to nucleophilic attack than the 3-position in such systems.
Route 2: Esterification of 3-Bromo-2-pyridineacetic Acid (A Proposed Pathway)
An alternative and more traditional approach involves the synthesis of the corresponding carboxylic acid, 3-bromo-2-pyridineacetic acid, followed by a classical Fischer esterification. While this route may involve more steps, it can be advantageous if the precursor acid is readily available or can be synthesized efficiently.
Synthesis of 3-Bromo-2-pyridineacetic Acid
The synthesis of 3-bromo-2-pyridineacetic acid can be challenging. One potential, though not yet fully detailed in high-yielding protocols for this specific molecule, involves the bromination of 2-pyridineacetic acid. The direct bromination of the pyridine ring can lead to a mixture of isomers, necessitating careful control of reaction conditions and purification.
Fischer Esterification: Mechanism and Protocol
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. [2][3]To drive the equilibrium towards the product, an excess of the alcohol (in this case, methanol) is typically used, and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is employed. [2] Proposed Experimental Protocol:
Materials:
-
3-Bromo-2-pyridineacetic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-bromo-2-pyridineacetic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
Purification by column chromatography or distillation would yield pure Methyl 2-(3-bromopyridin-2-yl)acetate.
Expected Yield: Yields for Fischer esterifications are typically moderate to high, often ranging from 60% to 90%, depending on the specific substrate and reaction conditions. However, without a specific literature precedent for this exact transformation, this remains an estimation.
Discussion of Causality
The key to a high yield in Fischer esterification is the effective removal of water or the use of a large excess of the alcohol to shift the equilibrium. The choice of the acid catalyst is also important; while sulfuric acid is common, other catalysts like sulfonic acid resins can be used for easier work-up. The main drawback of this route is the potential difficulty and low yield in the synthesis of the starting carboxylic acid.
Comparison of Synthesis Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Esterification (Proposed) |
| Starting Materials | 2,3-Dibromopyridine, Methyl cyanoacetate | 3-Bromo-2-pyridineacetic acid, Methanol |
| Number of Steps | One-pot reaction from commercially available materials. | Two steps if starting from 2-pyridineacetic acid. |
| Reported Yield | 71% | Estimated 60-90% for the esterification step. Overall yield depends on the synthesis of the acid. |
| Reagents and Conditions | Strong base (NaOMe), high temperature (reflux in toluene). | Strong acid catalyst (e.g., H₂SO₄), reflux in methanol. |
| Advantages | High reported yield, one-pot procedure. | Utilizes a classic and well-understood reaction. May be suitable if the precursor acid is available. |
| Disadvantages | Use of a strong base and high temperatures. | The synthesis of the starting carboxylic acid may be low-yielding and produce isomeric mixtures. The overall yield is likely lower than Route 1. |
Visualization of Synthetic Workflows
Sources
A Researcher's Guide to the Structural Elucidation of Methyl 2-(3-bromopyridin-2-yl)acetate and its Derivatives: A Comparative Approach
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates its physical properties, biological activity, and potential for therapeutic application. This guide delves into the structural analysis of Methyl 2-(3-bromopyridin-2-yl)acetate, a key intermediate in organic synthesis and medicinal chemistry.[1] While a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases as of the writing of this guide, we will navigate the landscape of its structural characterization through a comparative analysis of related compounds and a multi-faceted examination of analytical techniques.
This guide will provide an in-depth exploration of the expected structural features of Methyl 2-(3-bromopyridin-2-yl)acetate, a comparative overview of powerful analytical methods for its characterization, and a detailed, field-proven protocol for obtaining its X-ray crystal structure.
Expected Molecular Geometry and Supramolecular Interactions
The molecular structure of Methyl 2-(3-bromopyridin-2-yl)acetate, with the chemical formula C₈H₈BrNO₂, comprises a pyridine ring substituted with a bromine atom at the 3-position and a methyl acetate group at the 2-position.[1] Based on the analysis of similar pyridine derivatives, we can anticipate key structural features.[2][3] The pyridine ring is expected to be planar, a characteristic of aromatic systems.[4] The dihedral angle between the plane of the pyridine ring and the acetate group will be a critical conformational parameter, influencing crystal packing and intermolecular interactions.
Intermolecular forces are expected to play a significant role in the solid-state structure. Potential interactions include:
-
Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic atoms such as the carbonyl oxygen of the acetate group or the nitrogen of an adjacent pyridine ring.
-
Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are likely to be present, further stabilizing the crystal lattice.[5]
-
π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, contributing to the overall packing arrangement.
The interplay of these forces will determine the final crystal packing, which in turn influences properties like melting point, solubility, and bioavailability.
Comparative Analysis of Structural Elucidation Techniques
While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, a comprehensive understanding is often achieved by integrating data from various analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Powder X-ray Diffraction (PXRD) | Information about the crystal system, unit cell parameters, and phase purity. | Useful for characterizing bulk material and identifying polymorphs.[6] | Does not provide detailed atomic coordinates like single-crystal XRD. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through space (NOESY), and through bonds (COSY, HMBC). | Powerful for structure elucidation in solution and can provide insights into dynamic processes.[3] | Provides an average structure in solution, which may differ from the solid-state conformation. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms molecular formula and can provide structural clues based on fragmentation. | Does not provide 3D structural information. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry, conformational analysis, and intermolecular interactions.[3] | Can provide insights into structures that are difficult to crystallize and can complement experimental data. | Predictions are theoretical and require experimental validation. |
Experimental Protocol: Crystallization and X-ray Diffraction
The following protocol outlines a systematic approach to obtaining the single-crystal X-ray structure of Methyl 2-(3-bromopyridin-2-yl)acetate. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Step 1: Purification of the Compound
Rationale: The presence of impurities can significantly hinder crystal growth by disrupting the ordered packing of molecules. High purity is a prerequisite for obtaining high-quality single crystals.
Procedure:
-
Synthesize Methyl 2-(3-bromopyridin-2-yl)acetate using established methods, such as the esterification of 2-(3-bromopyridin-2-yl)acetic acid.[1]
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Monitor the purity of the fractions by thin-layer chromatography (TLC) and combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified compound. Confirm purity using ¹H NMR and mass spectrometry.
Step 2: Crystal Growth Screening
Rationale: The formation of single crystals is a thermodynamically controlled process that is highly dependent on factors such as solvent, temperature, and concentration. A screening approach is essential to identify optimal crystallization conditions.
Procedure:
-
Select a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Employ various crystallization techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop on a coverslip. Invert the coverslip over a well containing a poor solvent. The slow diffusion of the poor solvent into the drop will induce crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Step 3: Single-Crystal X-ray Diffraction Data Collection
Rationale: This step involves irradiating a single crystal with X-rays and measuring the diffraction pattern, which contains information about the arrangement of atoms within the crystal.
Procedure:
-
Carefully select a well-formed, single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
Step 4: Structure Solution and Refinement
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions to obtain a final, accurate model.
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validate the final structure using crystallographic software and deposit the data in a public database such as the Cambridge Structural Database (CSD).[7][8]
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the X-ray crystal structure.
Figure 1: A schematic workflow for the synthesis, crystallization, and X-ray crystal structure determination of Methyl 2-(3-bromopyridin-2-yl)acetate.
Conclusion
While the crystal structure of Methyl 2-(3-bromopyridin-2-yl)acetate remains to be experimentally determined and published, this guide provides a comprehensive framework for its structural elucidation. By understanding the expected molecular features and employing a multi-technique approach, researchers can gain a thorough understanding of this important molecule. The detailed protocol for crystallization and X-ray diffraction serves as a practical roadmap for obtaining a definitive three-dimensional structure. The insights gained from such studies are invaluable for the rational design of novel pharmaceuticals and functional materials.
References
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PubChem. Ethyl 2-pyridylacetate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Pyridine derivatives ( py') employed in the study. [Link]
-
Human Metabolome Database. Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). [Link]
-
ResearchGate. Synthesis and Structural Characterization of Pyridine-based Mn(III), Fe(III), and Co(III) Complexes as SOD Mimics and BSA Binding Studies. [Link]
-
Frediani, M. Pyridine and bipyridine end-functionalized polylactide: synthesis and catalytic applications. J Chem Eng Process Technol. [Link]
-
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
Reddy, B. S. R., et al. Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Aydin, F., & Kiraz, A. O. Synthesis, Analysis of Single Crystal Structure and Computational Studies on a Novel Picrate Derivative: 2-(Pyridine-2-ylthio)pyridine-1-Ium Picrate. European Journal of Chemistry. [Link]
-
Wakabayashi, S., et al. Pyridylazulenes: synthesis, color changes, and structure of the colored product. The Journal of Organic Chemistry. [Link]
-
Liu, Q.-R., et al. Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-bromopyridin-2-yl)acetate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-(3-bromopyridin-2-yl)acetate. As a halogenated pyridine derivative, this compound requires meticulous handling not only during its use in synthesis but also through its entire lifecycle to final disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Hazard Profile and Core Safety Considerations
Methyl 2-(3-bromopyridin-2-yl)acetate combines the hazards of a halogenated aromatic compound with the toxicological profile of a pyridine derivative. While specific toxicological data for this exact compound is limited, a conservative approach based on its constituent moieties is essential.
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity, affecting the central nervous system, liver, and kidneys.[1][2][3] They can be absorbed through the skin, inhaled, or ingested, with symptoms of overexposure including dizziness, nausea, and headache.[1][2][3]
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. Combustion of such compounds can produce highly toxic and corrosive byproducts, including hydrogen bromide and nitrogen oxides (NOx).[4][5] Therefore, disposal requires specialized high-temperature incineration with exhaust gas scrubbing.
-
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing Methyl 2-(3-bromopyridin-2-yl)acetate is considered a hazardous waste.[6][7] As the generator, you are responsible for its management from "cradle-to-grave," ensuring it is properly identified, managed, and treated prior to disposal.[8]
Pre-Disposal: Waste Segregation and Containment
Proper segregation is the most critical step in the disposal workflow. Commingling this waste with non-halogenated solvents can lead to regulatory violations and improper disposal, which poses a significant environmental risk.
Step-by-Step Segregation Protocol:
-
Identify the Waste Stream: All waste containing Methyl 2-(3-bromopyridin-2-yl)acetate, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, gloves), must be designated as "Halogenated Organic Waste."
-
Select an Appropriate Waste Container:
-
Use a dedicated, sealable, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) bottles are typically appropriate.
-
Ensure the container is in good condition, free of cracks or leaks.
-
Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department as soon as you begin adding waste.
-
-
Properly Label the Container: The label must, at a minimum, include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste Methyl 2-(3-bromopyridin-2-yl)acetate." If in a solvent, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Store the Waste Container Safely:
-
Keep the container tightly sealed except when adding waste.[2]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[9][10]
-
The Disposal Workflow: From Benchtop to Final Treatment
The following protocol outlines the standard operating procedure for disposing of accumulated waste.
Operational Steps:
-
Accumulation Monitoring: Monitor the waste level in your container. Do not fill beyond 90% capacity to allow for vapor expansion. Adhere to your institution's limits for SAA storage, which is typically no more than 55 gallons of a single waste stream.
-
Requesting Pickup: Once the container is full or you have finished the project, arrange for disposal through your institution's EHS department. This typically involves submitting an online or paper pickup request.
-
Documentation: Your EHS professional will manage the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to the final disposal facility.[11] Ensure your container label is accurate and complete to facilitate this process.
-
Final Disposal Method: The designated disposal method for halogenated organic waste is high-temperature incineration at an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF).[12] This process destroys the organic molecule and allows for the safe neutralization of the resulting acidic gases.
Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is key to mitigating risks.
-
Spill Management:
-
Evacuate non-essential personnel from the immediate area.[10]
-
If the spill is large or you are not trained to handle it, contact your institution's emergency EHS line immediately.
-
For minor spills, wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2]
-
Contain the spill using an absorbent material like vermiculite or sand.[1][10]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as halogenated hazardous waste.[13]
-
Ventilate the area and wash the spill site once cleanup is complete.[10]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[13]
-
Safety and Exposure Data Summary
| Parameter | Data | Source(s) |
| Chemical Name | Methyl 2-(3-bromopyridin-2-yl)acetate | - |
| Synonyms | Methyl (3-bromo-2-pyridinyl)acetate | - |
| Molecular Formula | C₈H₈BrNO₂ | [14][15] |
| Primary Hazards | Likely toxic if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. | [14][16] |
| Occupational Exposure Limits (as Pyridine) | OSHA PEL: 5 ppm (15 mg/m³) TWA | [17][18] |
| NIOSH REL: 5 ppm (15 mg/m³) TWA | [17][18] | |
| ACGIH TLV: 1 ppm (3.1 mg/m³) TWA | [17][19] | |
| Incompatible Materials | Strong oxidizing agents, strong acids (especially nitric acid). | [9][10] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Bromide (HBr). | [4][5] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of Methyl 2-(3-bromopyridin-2-yl)acetate waste.
Caption: Disposal workflow for Methyl 2-(3-bromopyridin-2-yl)acetate.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
National Center for Biotechnology Information. (n.d.). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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Axonator. (2024, April 29). EPA Hazardous Waste Management. [Link]
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Occupational Safety and Health Administration. (n.d.). Pyridine. [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
National Research Centre for the Working Environment, Denmark. (n.d.). Pyridine. [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Pyridine. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme, Australia. (2015, July 3). Pyridine: Human health tier II assessment. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. [Link]
-
Merck Millipore. (2025, December 10). Safety Data Sheet. [Link]
-
PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. [Link]
-
Loba Chemie. (n.d.). Pyridine for Synthesis. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]
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Personal protective equipment for handling Methyl 2-(3-bromopyridin-2-yl)acetate
An Essential Guide to Personal Protective Equipment for Handling Methyl 2-(3-bromopyridin-2-yl)acetate
As Senior Application Scientist, my priority is to bridge the gap between product and practice, ensuring that the researchers we support can achieve their goals with the highest degree of safety and efficacy. Methyl 2-(3-bromopyridin-2-yl)acetate is a valuable heterocyclic building block in pharmaceutical research, but its structure—a halogenated pyridine derivative—necessitates a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in the principles of chemical causality, to ensure your safety when handling this compound. We will explore not just what to wear, but why you're wearing it, creating a self-validating system of protection for every step of your workflow.
Hazard Assessment: Understanding the Molecule
-
Pyridine Core: Pyridine and its derivatives are often associated with harmful effects if inhaled, absorbed through the skin, or ingested.[1][2] They can be irritants to the skin, eyes, and respiratory system.[3][4][5]
-
Bromine Substituent: Halogenated organic compounds, particularly brominated ones, can be reactive and toxic.[6][7] Bromine itself is highly corrosive and causes severe skin burns and eye damage.[8] Compounds containing bromine should be handled with care to avoid skin contact and inhalation.
-
Ester Functionality (Methyl Acetate): While methyl acetate itself is a less hazardous solvent, it can cause eye irritation and skin dryness with repeated exposure.[9] The primary concern in the target molecule, however, remains the bromopyridine core.
Based on this structural analysis, we must assume Methyl 2-(3-bromopyridin-2-yl)acetate is, at a minimum, a skin and eye irritant, potentially toxic upon ingestion or skin absorption, and may cause respiratory irritation.[3] Therefore, a comprehensive PPE strategy is not just recommended; it is essential.
Core PPE Requirements: A Multi-Layered Defense
Your selection of PPE is your primary defense against chemical exposure. The following table summarizes the minimum required PPE for various laboratory operations involving Methyl 2-(3-bromopyridin-2-yl)acetate.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields | Nitrile gloves | Long-sleeved lab coat | Not required if performed in a ventilated enclosure (e.g., fume hood) |
| Solution Prep/Reaction Setup | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Long-sleeved, knee-length lab coat | Required to be performed in a certified chemical fume hood |
| Large Scale (>5g) or Splash Hazard | Face shield worn over chemical splash goggles | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Required to be performed in a certified chemical fume hood |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty gloves (e.g., Neoprene over Nitrile) | Chemical-resistant coveralls (e.g., Tychem) | Air-purifying respirator (APR) with organic vapor cartridges may be necessary depending on spill size[10] |
Detailed PPE Rationale
-
Eye and Face Protection : The risk of a chemical splash is ever-present when handling liquids.[11] Standard safety glasses protect from impact but not from splashes.
-
Causality : Chemical splash goggles form a seal around the eyes, which is critical for preventing liquids from entering.[12] For tasks with a higher splash risk, such as transfers or workups, a face shield should be worn in addition to goggles to protect the entire face. A face shield alone does not provide adequate eye protection.[11]
-
-
Hand Protection : Your hands are most likely to come into direct contact with the chemical.
-
Causality : Nitrile gloves provide good protection against a wide range of chemicals and are a standard for general lab work.[1][13] For prolonged operations or when handling larger quantities, double-gloving provides an extra layer of security. If a glove is compromised, only the outer layer needs to be replaced, minimizing exposure to your skin.
-
-
Body Protection : A lab coat is the minimum barrier to protect your skin and personal clothing.
-
Respiratory Protection : Halogenated organic vapors can be harmful if inhaled.[3]
Operational Workflow: A Step-by-Step Safety Protocol
Adherence to a strict operational sequence minimizes the risk of accidental exposure. The following workflow illustrates the critical stages of handling Methyl 2-(3-bromopyridin-2-yl)acetate, from preparation to disposal.
Caption: Safe Handling Workflow for Methyl 2-(3-bromopyridin-2-yl)acetate.
Emergency Procedures: Immediate & Decisive Action
Even with meticulous planning, accidents can occur. Your immediate response is critical to mitigating harm.[15]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][16][17] Remove contact lenses if present and easy to do so.[18] Seek immediate medical attention from an ophthalmologist.[18]
-
Skin Contact : Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes.[11][17] Use an emergency shower for large-area contact.[16] Seek medical attention if irritation persists.[11]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Minor Spill (in fume hood) : Contain the spill with an absorbent material like sand or vermiculite.[1] Using a spark-proof tool, carefully transfer the absorbed material into a sealed, labeled container for hazardous waste disposal.[14] Decontaminate the area thoroughly.
-
Major Spill : Evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.[16]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste : All waste containing Methyl 2-(3-bromopyridin-2-yl)acetate, including reaction mixtures and solvents from extraction or chromatography, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[19] Never pour pyridine derivatives or brominated compounds down the drain.[1] These containers should be kept sealed and stored in a well-ventilated area away from incompatible materials like strong oxidizers.[14]
-
Contaminated PPE : Dispose of all contaminated gloves, absorbent pads, and disposable lab coats in a sealed bag or container designated for solid hazardous waste. Do not discard them in the regular trash. Handle contaminated packages in the same way as the substance itself.[4]
By integrating these protocols into your daily laboratory practice, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
-
Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. [Link]
-
Essential First Aid for Chemical Emergencies. Seton UK. [Link]
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First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
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Chemical splash in the eye: First aid. Mayo Clinic. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
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-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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Personal Protective Equipment. Environmental Health & Safety Services, University of Alabama. [Link]
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Personal Protective Equipment. US EPA. [Link]
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Standard Operating Procedures for Bromine. Washington State University. [Link]
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Bromine water - disposal discussion. Chemtalk - Science Forum For Lab Technicians. [Link]
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How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
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Safety Data Sheet: Bromine. Carl ROTH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
